Product packaging for 2-Chloro-1,5-naphthyridine(Cat. No.:CAS No. 7689-62-5)

2-Chloro-1,5-naphthyridine

Cat. No.: B1368886
CAS No.: 7689-62-5
M. Wt: 164.59 g/mol
InChI Key: JUYRQGHDOBBUEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Chloro-1,5-naphthyridine is a useful research compound. Its molecular formula is C8H5ClN2 and its molecular weight is 164.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClN2 B1368886 2-Chloro-1,5-naphthyridine CAS No. 7689-62-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-8-4-3-6-7(11-8)2-1-5-10-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYRQGHDOBBUEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60569183
Record name 2-Chloro-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7689-62-5
Record name 2-Chloro-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1,5-naphthyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-1,5-naphthyridine from 1,5-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis of 2-chloro-1,5-naphthyridine, a critical building block in medicinal chemistry. We will delve into the strategic considerations, mechanistic underpinnings, and practical execution of the chlorination of 1,5-naphthyridin-2(1H)-one. This document is designed to equip researchers with the necessary knowledge to confidently and efficiently perform this transformation, troubleshoot potential issues, and understand the broader context of this reaction in pharmaceutical development.

Strategic Imperative: The Significance of this compound in Drug Discovery

The 1,5-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, frequently appearing in a diverse array of biologically active compounds.[1] Its rigid, planar geometry and the presence of two nitrogen atoms provide a unique three-dimensional arrangement for interacting with biological targets. The introduction of a chlorine atom at the 2-position of the 1,5-naphthyridine ring system is a pivotal synthetic maneuver. This halogen serves as a versatile handle, a "linchpin" for further molecular elaboration through nucleophilic aromatic substitution (SNAr) reactions.

The chloro substituent dramatically enhances the electrophilicity of the C2 position, enabling the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols. This capability is paramount in the construction of compound libraries for high-throughput screening and in the lead optimization phase of drug discovery. By strategically modifying this position, medicinal chemists can fine-tune the pharmacokinetic and pharmacodynamic properties of a lead molecule, improving its potency, selectivity, and metabolic stability. The resulting substituted 1,5-naphthyridine derivatives have shown promise in various therapeutic areas, including oncology and infectious diseases.[2][3] For instance, derivatives of this scaffold have been investigated as potent inhibitors of kinases and other key enzymes implicated in disease progression.

The Chemical Transformation: From Hydroxy to Chloro

The conversion of 1,5-naphthyridin-2(1H)-one to this compound is fundamentally a deoxychlorination reaction. The starting material, a hydroxynaphthyridine, exists in tautomeric equilibrium with its corresponding pyridone form. The direct displacement of the hydroxyl group is unfavorable; therefore, it must first be converted into a better leaving group. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, a practice well-established for the chlorination of various hydroxy-azaheterocycles.[4]

Unraveling the Mechanism: The Role of Phosphorus Oxychloride

The reaction proceeds through a mechanism analogous to the Vilsmeier-Haack reaction, where POCl₃ acts as a powerful dehydrating and chlorinating agent.[5][6][7] The generally accepted mechanism involves the following key steps:

  • Activation of the Carbonyl: The lone pair of electrons on the oxygen atom of the 1,5-naphthyridin-2(1H)-one attacks the electrophilic phosphorus atom of POCl₃.

  • Formation of a Phosphate Ester Intermediate: This initial attack, followed by the loss of a chloride ion, forms a phosphate ester intermediate. This transformation is crucial as it converts the poor hydroxyl leaving group into a much better phosphate-based leaving group.

  • Nucleophilic Attack by Chloride: A chloride ion, generated in the previous step or from the POCl₃ itself, then acts as a nucleophile, attacking the C2 position of the naphthyridine ring.

  • Elimination and Aromatization: The intermediate then collapses, eliminating a dichlorophosphate species and resulting in the formation of the aromatic this compound product.

The driving force for this reaction is the formation of the stable phosphate byproduct and the restoration of aromaticity in the naphthyridine ring.

G cluster_0 Reaction Mechanism Start 1,5-Naphthyridin-2(1H)-one + POCl₃ Activation Activation of Carbonyl Oxygen (Attack on Phosphorus) Start->Activation Step 1 Intermediate Formation of Phosphate Ester Intermediate Activation->Intermediate Step 2 Attack Nucleophilic Attack by Chloride Ion Intermediate->Attack Step 3 Elimination Elimination of Dichlorophosphate & Aromatization Attack->Elimination Step 4 Product This compound Elimination->Product

Caption: Reaction mechanism of the chlorination of 1,5-naphthyridin-2(1H)-one with POCl₃.

In the Laboratory: A Practical Guide to Synthesis

This section provides a detailed, field-proven protocol for the synthesis of this compound. Adherence to safety precautions is paramount when working with phosphorus oxychloride.

Synthesis of the Starting Material: 1,5-Naphthyridin-2(1H)-one

While commercially available, 1,5-naphthyridin-2(1H)-one can also be synthesized in the laboratory. A common method is the Skraup synthesis or a variation thereof, starting from 3-aminopyridine.[1][8] For instance, the reaction of 3-aminopyridine with an α,β-unsaturated carbonyl compound, such as acrolein or its equivalent, under acidic conditions can yield the naphthyridine core, which can then be oxidized to the desired 1,5-naphthyridin-2(1H)-one.

Detailed Experimental Protocol: Chlorination of 1,5-Naphthyridin-2(1H)-one

Safety First: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water.[9] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.

Reagents and Equipment:

  • 1,5-Naphthyridin-2(1H)-one

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., hexane/ethyl acetate mixture)

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask, place 1,5-naphthyridin-2(1H)-one.

  • Addition of POCl₃: Carefully add an excess of phosphorus oxychloride (typically 5-10 equivalents) to the flask. The reaction is often run neat, with POCl₃ serving as both the reagent and the solvent.

  • Heating: Heat the reaction mixture to reflux (the boiling point of POCl₃ is approximately 106 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. CAUTION: The next step is highly exothermic and should be performed with extreme care. Slowly and carefully, pour the reaction mixture onto crushed ice in a large beaker within an ice bath. This will quench the excess POCl₃.

  • Neutralization: Slowly neutralize the acidic solution by the portion-wise addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is neutral to slightly basic.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

G cluster_1 Experimental Workflow Start Combine 1,5-Naphthyridin-2(1H)-one and excess POCl₃ Heat Reflux for 2-4 hours Start->Heat Quench Cool and carefully pour onto crushed ice Heat->Quench Neutralize Neutralize with saturated NaHCO₃ solution Quench->Neutralize Extract Extract with CH₂Cl₂ Neutralize->Extract Dry Dry organic layers over Na₂SO₄ Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography or recrystallization Concentrate->Purify Product Pure this compound Purify->Product

Caption: A streamlined workflow for the synthesis of this compound.

Purification and Characterization

The crude this compound is typically a solid and can be purified by either recrystallization or column chromatography.

  • Recrystallization: A suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[10][11] A mixture of ethanol and water or hexane and ethyl acetate can be effective.

  • Column Chromatography: For higher purity, silica gel column chromatography is recommended.[12] The choice of eluent will depend on the polarity of any impurities, but a gradient of hexane and ethyl acetate is a good starting point.

Characterization Data:

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.[8]

Technique Expected Observations
¹H NMR Aromatic protons in the deshielded region, with chemical shifts and coupling constants characteristic of the 1,5-naphthyridine ring system.
¹³C NMR Resonances corresponding to the eight carbon atoms of the naphthyridine ring, with the carbon bearing the chlorine atom appearing at a characteristic chemical shift.
Mass Spec. A molecular ion peak corresponding to the molecular weight of this compound (C₈H₅ClN₂), along with a characteristic isotopic pattern for a monochlorinated compound.
IR Spec. Characteristic absorptions for C=C and C=N stretching vibrations within the aromatic ring system.

Conclusion: A Gateway to Novel Therapeutics

The synthesis of this compound from 1,5-naphthyridin-2(1H)-one is a robust and essential transformation in the arsenal of the medicinal chemist. The resulting chlorinated heterocycle is a versatile intermediate, providing a gateway to a vast chemical space of potential drug candidates. A thorough understanding of the reaction mechanism, coupled with careful execution of the experimental protocol, will enable researchers to efficiently access this valuable building block and accelerate the discovery of novel therapeutics.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1,5-naphthyridine is a key heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its rigid, planar structure, featuring a pyridine ring fused to a pyridine core with a strategically placed chlorine atom, makes it a versatile scaffold for the synthesis of a wide array of pharmacologically active compounds. The 1,5-naphthyridine core itself is a recognized privileged structure, with derivatives exhibiting a broad spectrum of biological activities, including potential applications in oncology and infectious diseases.[1][2] The presence of the chloro substituent at the 2-position provides a reactive handle for further molecular elaboration through nucleophilic substitution reactions, enabling the exploration of extensive structure-activity relationships (SAR).

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its chemical behavior, stability, and the experimental methodologies for its characterization. Understanding these fundamental properties is paramount for its effective utilization in drug design, process development, and chemical synthesis.

Molecular Structure and Key Physicochemical Properties

The foundational characteristics of this compound are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are based on predictive models and should be considered as such.

PropertyValueSource/Comment
Molecular Formula C₈H₅ClN₂
Molecular Weight 164.59 g/mol [3]
Appearance White to off-white solid
Melting Point 109-111 °C
Boiling Point 281.5 °C at 760 mmHg[3]
Density 1.349 g/cm³ (Predicted)
pKa 1.32 ± 0.10 (Predicted)
logP 1.0 - 1.5 (Calculated for a related tetrahydro-naphthyridine)[4]
Solubility Data not extensively available. General solubility for naphthyridines suggests solubility in organic solvents like DMSO and DMF.[5]

Experimental Determination of Physicochemical Properties

The precise experimental determination of the physicochemical properties of this compound is crucial for its application in research and development. The following section outlines the standard protocols for these measurements.

Solubility Determination

The solubility of a compound is a critical parameter influencing its bioavailability and formulation. The equilibrium solubility of this compound in various solvents can be determined using the shake-flask method, which is considered the gold standard.

Protocol: Shake-Flask Method for Solubility Determination

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., water, phosphate-buffered saline, ethanol, DMSO) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL or µg/mL).

Causality Behind Experimental Choices: The shake-flask method ensures that the solution is truly saturated, providing a thermodynamically accurate measure of solubility. The choice of solvents is critical for understanding the compound's behavior in both aqueous and organic environments, which is relevant for both biological and synthetic applications.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_calc Calculation prep1 Add excess this compound to solvent equil1 Agitate at constant temperature (24-48h) prep1->equil1 sep1 Centrifuge or filter the suspension equil1->sep1 quant1 Analyze supernatant by HPLC-UV sep1->quant1 calc1 Determine solubility (mg/mL) quant1->calc1

Caption: Workflow for determining the equilibrium solubility of this compound.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound and is fundamental to understanding its ionization state at different pH values. This, in turn, affects its solubility, permeability, and interaction with biological targets. Potentiometric titration is a common and accurate method for pKa determination.[6]

Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure sufficient solubility. Maintain a constant ionic strength using an electrolyte such as KCl.[6]

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.[6]

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For more accurate results, the data can be analyzed using specialized software that fits the titration curve to the Henderson-Hasselbalch equation.

Causality Behind Experimental Choices: Potentiometric titration directly measures the change in proton concentration as a function of added acid or base, providing a reliable determination of the pKa. The use of a co-solvent is often necessary for compounds with low aqueous solubility, and maintaining a constant ionic strength minimizes the effect of ionic activity on the pKa measurement.

LogP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The shake-flask method using n-octanol and water is the traditional method for experimental logP determination.

Protocol: Shake-Flask Method for LogP Determination

  • System Preparation: Prepare a mutually saturated system of n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4).

  • Partitioning: Dissolve a known amount of this compound in one of the phases (e.g., the aqueous phase). Add a known volume of the other phase and shake the mixture vigorously for a set period to allow for partitioning.

  • Phase Separation: Allow the two phases to separate completely, often aided by centrifugation.

  • Quantification: Determine the concentration of this compound in both the aqueous and n-octanol phases using a suitable analytical technique like HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Causality Behind Experimental Choices: The n-octanol/water system is widely accepted as a model for the partitioning of a drug between the lipidic environment of a cell membrane and the aqueous environment of the cytoplasm. This method provides a direct measure of this partitioning behavior.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dominated by the presence of the chloro substituent at the 2-position, which is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of its utility as a synthetic intermediate.

The nitrogen atoms in the naphthyridine ring are weakly basic, with the predicted pKa suggesting that the compound will be protonated only under strongly acidic conditions. The aromatic ring system is generally stable but can undergo electrophilic substitution under forcing conditions, with the position of substitution being directed by the existing substituents and the nitrogen atoms.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position of the 1,5-naphthyridine ring is susceptible to displacement by a variety of nucleophiles. This is a key reaction for the derivatization of this scaffold.

  • Amination: Reaction with primary or secondary amines, often in the presence of a base and sometimes a palladium catalyst (Buchwald-Hartwig amination), yields 2-amino-1,5-naphthyridine derivatives.

  • Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides leads to the formation of the corresponding ethers.

  • Thiolation: Reaction with thiols or their corresponding thiolates produces 2-thioether derivatives.

Logical Relationship in SNAr Reactions

G cluster_nucleophiles Nucleophiles cluster_products Products start This compound amine R₂NH start->amine SɴAr alkoxide R-O⁻ start->alkoxide SɴAr thiolate R-S⁻ start->thiolate SɴAr amino_naphthyridine 2-Amino-1,5-naphthyridine amine->amino_naphthyridine alkoxy_naphthyridine 2-Alkoxy-1,5-naphthyridine alkoxide->alkoxy_naphthyridine thioether_naphthyridine 2-Thioether-1,5-naphthyridine thiolate->thioether_naphthyridine

Caption: Reactivity of this compound in nucleophilic aromatic substitution reactions.

Stability

This compound is a relatively stable crystalline solid under standard laboratory conditions. It should be stored in a cool, dry place, away from strong oxidizing agents. As with many chlorinated aromatic compounds, prolonged exposure to light may cause some degradation. For long-term storage, it is advisable to keep it under an inert atmosphere.

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound are typically achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show a distinct set of signals for the aromatic protons on the naphthyridine core. The chemical shifts and coupling constants of these protons provide definitive information about the substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbon bearing the chlorine atom, which will have a characteristic chemical shift.[7]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. The presence of a chlorine atom will be evident from the characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).[8]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the aromatic system, and the C-Cl stretching vibration.

Self-Validating System for Characterization: The combination of these spectroscopic techniques provides a self-validating system for the identification and purity assessment of this compound. The molecular formula and weight from mass spectrometry should be consistent with the number and types of protons and carbons observed in the NMR spectra. The functional groups indicated by IR spectroscopy should also align with the overall structure.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry and organic synthesis. A thorough understanding of its physicochemical properties, including solubility, pKa, and logP, is essential for its effective application in drug discovery and development. While some experimental data is available, further characterization is warranted for its comprehensive profiling. The reactivity of the 2-chloro position through nucleophilic aromatic substitution provides a reliable and predictable avenue for the synthesis of diverse libraries of 1,5-naphthyridine derivatives for biological screening. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and scientists working with this important heterocyclic compound.

References

An In-Depth Technical Guide to 2-Chloro-1,5-naphthyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and rigid, planar structure make it an attractive framework for the design of targeted therapeutics. Within this class of compounds, 2-chloro-1,5-naphthyridine has emerged as a particularly valuable and versatile building block. The presence of a reactive chlorine atom at the 2-position provides a synthetic handle for the introduction of a wide array of functional groups, enabling the exploration of vast chemical space in the pursuit of novel drug candidates. This in-depth technical guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its diverse reactivity and applications in modern drug discovery.

Core Properties of this compound

A thorough understanding of the fundamental physicochemical properties of a synthetic building block is paramount for its effective utilization in research and development. This section outlines the key identifiers and characteristics of this compound.

PropertyValueSource(s)
CAS Number 7689-62-5[1][2]
Molecular Formula C₈H₅ClN₂[1][2]
Molecular Weight 164.59 g/mol [1][2]
Appearance Off-white to light yellow crystalline powder[3]
Purity Typically >95%[1][2]

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient laboratory-scale synthesis of this compound involves the chlorination of 1,5-naphthyridin-2(1H)-one using a dehydrating chlorinating agent such as phosphorus oxychloride (POCl₃).[3] This transformation is a critical step in accessing the reactive chloro-derivative from the more readily available naphthyridinone precursor.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

  • 1,5-Naphthyridin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 1,5-naphthyridin-2(1H)-one (1.0 equivalent) in phosphorus oxychloride (5-10 equivalents). The reaction should be performed in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with stirring. This is a highly exothermic process and should be done with caution.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Chemical Reactivity and Synthetic Utility

The chlorine atom at the 2-position of the 1,5-naphthyridine ring is susceptible to displacement by a variety of nucleophiles and is amenable to palladium-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate.

Nucleophilic Aromatic Substitution (SNAr)

This compound readily undergoes nucleophilic aromatic substitution with a range of nucleophiles, including amines, alkoxides, and thiolates. The electron-withdrawing nature of the nitrogen atoms in the naphthyridine ring system activates the chloro-substituent towards nucleophilic attack.[3]

Caption: General SNAr on this compound.

Typical SNAr Protocol with an Amine:

  • To a solution of this compound (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the desired amine (1.1-1.5 equivalents) and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equivalents).

  • Heat the reaction mixture at 80-120 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This compound is a suitable substrate for this reaction, allowing for the coupling with a wide range of primary and secondary amines under milder conditions than traditional SNAr.[3]

Caption: Buchwald-Hartwig amination of this compound.

Exemplary Buchwald-Hartwig Protocol:

  • In an oven-dried Schlenk tube, combine this compound (1.0 equivalent), the amine (1.2 equivalents), a palladium catalyst such as Pd₂(dba)₃ (1-5 mol%), a suitable phosphine ligand like Xantphos or BINAP (2-10 mol%), and a base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add an anhydrous solvent such as toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C for 12-24 hours.

  • After cooling, dilute the reaction with an organic solvent and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between this compound and various boronic acids or esters. This reaction is instrumental in constructing biaryl and heteroaryl structures, which are common motifs in pharmaceutical agents.

Caption: Suzuki-Miyaura coupling of this compound.

General Suzuki-Miyaura Protocol:

  • To a reaction vessel, add this compound (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 equivalents).

  • Add a solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Degas the reaction mixture by bubbling with an inert gas for 15-30 minutes.

  • Heat the mixture to 80-100 °C under an inert atmosphere until the reaction is complete.

  • Upon cooling, partition the mixture between water and an organic solvent.

  • Separate the organic layer, wash with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Characterization Data

Accurate characterization of this compound is crucial for quality control and for the interpretation of reaction outcomes. Below is a summary of expected spectroscopic data.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.8 (d, 1H), ~8.3 (d, 1H), ~8.2 (d, 1H), ~7.7 (dd, 1H), ~7.5 (d, 1H). The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals in the aromatic region (approx. 120-160 ppm).

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z ≈ 164 and an M+2 peak at m/z ≈ 166 with a characteristic 3:1 intensity ratio, indicative of the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy: Characteristic peaks for aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C and C=N stretching (in the 1400-1600 cm⁻¹ region), and C-Cl stretching (typically below 800 cm⁻¹).

Applications in Drug Discovery and Medicinal Chemistry

The 1,5-naphthyridine core is a key pharmacophore in a variety of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[3] this compound serves as a critical intermediate in the synthesis of several important drug candidates and approved medicines.

Intermediate in the Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase active site. The 1,5-naphthyridine scaffold is well-suited for this purpose. This compound allows for the introduction of various side chains that can target specific kinases. For example, derivatives of 2-amino-1,5-naphthyridine, synthesized from the chloro-precursor, have been explored as inhibitors of c-Met kinase.[3]

Precursor for Antimalarial and Antibacterial Agents

The 1,5-naphthyridine ring system is present in compounds with potent antimalarial and antibacterial activities. For instance, it has been used as a bioisostere for the quinoline ring in primaquine analogues, aiming to improve the safety profile of this antimalarial drug.[2] Furthermore, certain 1,5-naphthyridine derivatives have shown activity against both drug-sensitive and drug-resistant bacteria.[3]

While direct synthesis routes for commercial drugs like Varenicline and Pazopanib do not typically start from this compound, the synthetic strategies employed in the preparation of analogous compounds often rely on the reactivity principles demonstrated by this versatile building block. The accessibility and predictable reactivity of this compound make it an invaluable tool for the rapid generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Conclusion

This compound is a high-value synthetic intermediate that provides a gateway to a diverse range of functionalized 1,5-naphthyridine derivatives. Its straightforward synthesis and well-defined reactivity in nucleophilic substitution and palladium-catalyzed cross-coupling reactions make it an essential tool for medicinal chemists and researchers in drug discovery. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for leveraging its full potential in the development of the next generation of therapeutic agents.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Chloro-1,5-naphthyridine is a pivotal heterocyclic building block in medicinal chemistry and materials science, frequently utilized as a precursor for more complex molecular architectures.[1] A thorough and accurate structural confirmation of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the validity of downstream research. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, grounded in fundamental principles and data from analogous structures. We will explore the anticipated results from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights into data acquisition and interpretation.

Introduction: The Rationale for Spectroscopic Analysis

The unequivocal identification of a chemical compound relies on a confluence of analytical techniques, each providing a unique piece of the structural puzzle. For a molecule like this compound (Figure 1), a combination of MS, IR, and NMR is not merely confirmatory but essential for elucidating its electronic and structural nuances. Mass spectrometry confirms the molecular weight and elemental composition. Infrared spectroscopy identifies the key functional groups and bond vibrations within the molecule. Finally, Nuclear Magnetic Resonance spectroscopy provides a detailed map of the carbon-hydrogen framework, revealing the precise connectivity and electronic environment of each atom. This multi-faceted approach ensures the highest degree of confidence in the compound's identity and purity.

Molecular Structure of this compound with atom numbering for NMR analysis.
Figure 1. Molecular Structure of this compound

Analytical Workflow: A Validating System

A robust analytical workflow is self-validating, where data from each technique corroborates the others. The logical progression from determining mass to identifying functional groups and finally mapping the atomic framework provides a comprehensive and trustworthy characterization.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_validation Final Validation Synthesis Synthesis of This compound MS Mass Spectrometry (MS) Confirms Molecular Weight & Formula (C₈H₅ClN₂) Synthesis->MS Sample IR Infrared (IR) Spectroscopy Identifies Functional Groups (Aromatic C-H, C=N, C-Cl) MS->IR Corroborates Validation Structure Confirmed MS->Validation NMR NMR Spectroscopy (¹H, ¹³C) Maps C-H Framework & Connectivity IR->NMR Corroborates IR->Validation NMR->Validation MS_Fragmentation M [C₈H₅ClN₂]⁺˙ m/z = 164/166 M_minus_Cl [C₈H₅N₂]⁺ m/z = 129 M->M_minus_Cl - •Cl M_minus_HCN [C₇H₄ClN]⁺˙ m/z = 137/139 M->M_minus_HCN - HCN M_minus_Cl_minus_HCN [C₇H₄N]⁺ m/z = 102 M_minus_Cl->M_minus_Cl_minus_HCN - HCN

References

A Technical Guide to the Synthesis of Novel 2-Substituted 1,5-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antibacterial, and antileishmanial properties.[1][2] This technical guide provides an in-depth exploration of the core synthetic strategies for preparing novel 2-substituted 1,5-naphthyridine derivatives. It is designed for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven experimental protocols. This document moves beyond a simple recitation of methods to explain the underlying causality of experimental choices, ensuring that each protocol is a self-validating system.

The Strategic Importance of the 1,5-Naphthyridine Core

The 1,5-naphthyridine ring system, an isomer of diazanaphthalene, serves as a crucial pharmacophore in numerous therapeutic agents.[3][4] Its rigid, planar structure and the specific arrangement of its nitrogen atoms allow for diverse interactions with biological targets.[5] For instance, derivatives have shown potent activity as inhibitors of enzymes like topoisomerase I, which is vital for DNA replication and repair in cancer cells.[1][6] The pursuit of novel 2-substituted derivatives is driven by the need to modulate the pharmacological profile, enhancing potency, selectivity, and pharmacokinetic properties.

Foundational Strategies: Building the 1,5-Naphthyridine Scaffold

The construction of the core 1,5-naphthyridine ring system often relies on classical cyclization reactions that have been refined over many years. These methods provide the foundational frameworks upon which further substitutions are built.

The Skraup Synthesis

The Skraup reaction is a venerable method for synthesizing quinolines and related heterocycles, including 1,5-naphthyridines.[3][7] It typically involves the reaction of a 3-aminopyridine derivative with glycerol, an oxidizing agent (such as nitrobenzene or iodine), and sulfuric acid.[7][8] The reaction proceeds through a series of steps including dehydration of glycerol to acrolein, Michael addition of the aminopyridine to acrolein, cyclization, and subsequent oxidation to yield the aromatic 1,5-naphthyridine core.

Experimental Protocol: Skraup Synthesis of 1,5-Naphthyridine

  • Materials: 3-Aminopyridine, glycerol, iodine, dioxane, water.

  • Procedure:

    • To a solution of 3-aminopyridine (1 mmol) in a 1:1 mixture of dioxane and water (10 mL), add glycerol (3 mmol).

    • Introduce iodine (1.2 mmol) as a catalyst.

    • Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and quench with a saturated solution of sodium thiosulfate to remove excess iodine.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

The Friedländer Annulation

The Friedländer synthesis is another powerful method for constructing quinoline and naphthyridine rings.[3][8] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. For the synthesis of 1,5-naphthyridines, a suitably substituted 3-aminopyridine derivative serves as the starting material. The choice of catalyst, often a base like sodium hydroxide or a Lewis acid, is critical for promoting the condensation and subsequent cyclization.[8]

Modern Methodologies for 2-Substitution: Cross-Coupling Reactions

With a pre-formed 1,5-naphthyridine core, often bearing a halogen or other leaving group at the 2-position, modern cross-coupling reactions provide a versatile and efficient means to introduce a wide variety of substituents. Palladium-catalyzed reactions are at the forefront of these methodologies.[7][9]

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[10] It involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or ester) with a halide or triflate.[11] This reaction is highly valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[10]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Iodo-1,5-naphthyridine [10]

  • Materials: 2-Iodo-1,5-naphthyridine, arylboronic acid, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), potassium carbonate (K₂CO₃), 1,4-dioxane, water.

  • Procedure:

    • In a reaction vessel, combine 2-iodo-1,5-naphthyridine (1 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).

    • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

    • De-gas the vessel and backfill with an inert gas (e.g., argon or nitrogen).

    • Add a de-gassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).

    • Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC.

    • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield the 2-aryl-1,5-naphthyridine derivative.

Entry Arylboronic Acid Catalyst Base Solvent Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂OHigh
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DMFHigh
33-Thienylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂OGood

A summary of typical conditions for Suzuki-Miyaura coupling on the 1,5-naphthyridine core.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[12] This reaction allows for the coupling of amines with aryl halides or pseudohalides, providing a direct route to 2-amino-1,5-naphthyridine derivatives.[7][13] The choice of ligand is crucial in this reaction, with bulky, electron-rich phosphine ligands often being the most effective.[14]

Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloro-1,5-naphthyridine [7]

  • Materials: this compound, primary or secondary amine, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene), sodium tert-butoxide (NaOtBu), toluene.

  • Procedure:

    • To an oven-dried reaction tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

    • Seal the tube with a septum, and purge with argon.

    • Add this compound (1 mmol) and the desired amine (1.2 mmol) dissolved in anhydrous toluene (5 mL) via syringe.

    • Heat the reaction mixture in a preheated oil bath at 110 °C for the specified time (typically 12-24 hours), monitoring by TLC.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the crude product by flash column chromatography.

Entry Amine Palladium Source Ligand Base Yield (%)
1MorpholinePd₂(dba)₃XantphosNaOtBuHigh
2AnilinePd(OAc)₂BINAPCs₂CO₃Good
3BenzylaminePd(OAc)₂RuPhosK₃PO₄High

Representative conditions for Buchwald-Hartwig amination on the 1,5-naphthyridine scaffold.

Visualization of Synthetic Pathways

To better illustrate the relationships between these synthetic strategies, the following diagrams outline the core workflows.

Synthesis_Workflow cluster_scaffold Scaffold Synthesis cluster_functionalization C-2 Functionalization 3-Aminopyridine 3-Aminopyridine Skraup Skraup 3-Aminopyridine->Skraup Glycerol, I₂ Friedlander Friedlander 3-Aminopyridine->Friedlander α-Methylene Ketone 1,5-Naphthyridine_Core 1,5-Naphthyridine_Core Skraup->1,5-Naphthyridine_Core Friedlander->1,5-Naphthyridine_Core 2-Halo-1,5-Naphthyridine 2-Halo-1,5-Naphthyridine 1,5-Naphthyridine_Core->2-Halo-1,5-Naphthyridine Halogenation Suzuki Suzuki 2-Halo-1,5-Naphthyridine->Suzuki Ar-B(OH)₂ Pd Catalyst Buchwald Buchwald 2-Halo-1,5-Naphthyridine->Buchwald R₂NH Pd Catalyst 2-Aryl-1,5-Naphthyridine 2-Aryl-1,5-Naphthyridine Suzuki->2-Aryl-1,5-Naphthyridine 2-Amino-1,5-Naphthyridine 2-Amino-1,5-Naphthyridine Buchwald->2-Amino-1,5-Naphthyridine

Caption: Synthetic workflow for 2-substituted 1,5-naphthyridines.

Suzuki_Mechanism Pd(0)L₂ Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L₂->OxAdd Ar-X Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) OxAdd->Ar-Pd(II)-X(L₂) Transmetal Transmetalation Ar-Pd(II)-X(L₂)->Transmetal Ar'-B(OR)₂ Base Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar'(L₂) Transmetal->Ar-Pd(II)-Ar'(L₂) RedElim Reductive Elimination Ar-Pd(II)-Ar'(L₂)->RedElim RedElim->Pd(0)L₂ Ar-Ar' Ar-Ar' RedElim->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Directions

The synthesis of 2-substituted 1,5-naphthyridine derivatives is a dynamic field that continues to evolve. While classical methods provide essential access to the core scaffold, modern palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations offer unparalleled efficiency and versatility for introducing diverse functionalities at the 2-position. The protocols and strategies outlined in this guide represent robust and validated approaches for researchers in drug discovery and development.

Future efforts will likely focus on the development of even more efficient and sustainable synthetic methods. This includes the exploration of C-H activation strategies to bypass the need for pre-functionalized starting materials, as well as the use of alternative metal catalysts or even metal-free reaction conditions.[8] As our understanding of the biological roles of 1,5-naphthyridine derivatives deepens, the demand for innovative and efficient synthetic methodologies will undoubtedly continue to grow.

References

An In-Depth Technical Guide to the Stability and Storage of 2-Chloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-1,5-naphthyridine is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its rigid, nitrogen-containing scaffold is a common feature in molecules designed to interact with biological targets, making it a valuable intermediate in the synthesis of potential therapeutics.[1] The integrity of such starting materials is paramount; compromised purity due to degradation can lead to inconsistent experimental results, failed syntheses, and misleading biological data. This guide provides an in-depth analysis of the chemical stability of this compound, detailing its degradation pathways and establishing field-proven protocols for its proper storage and handling to ensure its viability in research and development.

Core Physicochemical Properties

Understanding the inherent physicochemical properties of this compound is fundamental to predicting its stability. The molecule's structure, featuring two fused pyridine rings, imparts a degree of aromatic stability. However, the presence of electronegative nitrogen atoms and a chloro substituent creates reactive sites susceptible to degradation.

PropertyValueSource(s)
CAS Number 7689-62-5[2][3][4]
Molecular Formula C₈H₅ClN₂[2][5]
Molecular Weight 164.59 g/mol [2][5]
Appearance Off-white to light yellow solid-
Melting Point 96 - 98 °C[6]
Boiling Point ~281.5 °C at 760 mmHg[2]

The key feature influencing its stability is the 2-chloro substituent on the electron-deficient naphthyridine ring system. The nitrogen atoms withdraw electron density from the ring, making the carbon atom attached to the chlorine susceptible to nucleophilic attack. This electronic characteristic is the primary driver for its potential hydrolytic degradation.

Factors Influencing Stability and Degradation Pathways

The stability of this compound is not absolute and is contingent upon its environment. Several factors can initiate or accelerate its degradation.

Hydrolytic Stability

Hydrolysis represents the most significant degradation risk for this compound under typical laboratory conditions. The C-Cl bond is susceptible to nucleophilic substitution by water, a reaction that can be catalyzed by both acidic and basic conditions.[7] This process converts the target compound into the less reactive and synthetically distinct 2-hydroxy-1,5-naphthyridine.

Mechanism: The lone pair of electrons on a water molecule attacks the electrophilic carbon atom at the C2 position, leading to the displacement of the chloride ion. This reaction is often the rate-limiting step in the degradation cascade.

Hydrolysis_Pathway cluster_main Proposed Hydrolytic Degradation C2N This compound Intermediate Transition State C2N->Intermediate Nucleophilic Attack H2O H₂O (Moisture) H2O->Intermediate Product 2-Hydroxy-1,5-naphthyridine Intermediate->Product Chloride Elimination HCl HCl Intermediate->HCl

Proposed pathway for the hydrolysis of this compound.
Thermal Stability

While stable at ambient and refrigerated temperatures, this compound will undergo thermal decomposition at elevated temperatures. Studies on analogous nitrogen-rich heterocyclic compounds show that decomposition typically begins at temperatures exceeding 250 °C.[8][9] High-temperature decomposition of related naphthyridines can lead to ring cleavage and the release of nitrogenous gases.[10] For synthetic reactions requiring high temperatures, it is crucial to consider the thermal liability of this starting material.

Photostability
Incompatibility with Other Reagents

As a substituted pyridine derivative, this compound is incompatible with certain classes of chemicals.

  • Strong Oxidizing Agents: Can lead to vigorous, potentially hazardous reactions.

  • Strong Acids and Bases: Can catalyze hydrolysis and other decomposition reactions.[12][13][14] Contact should be avoided outside of controlled reaction conditions.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is essential for preserving the purity and integrity of this compound.

Optimal Storage Conditions

The following conditions are recommended based on supplier data sheets and the compound's chemical nature.[2][6][15][16][17]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows the rate of potential degradation reactions, particularly hydrolysis.
Atmosphere Under an inert gas (Argon or Nitrogen)Minimizes contact with atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation.
Light Store in an amber or opaque containerProtects the compound from potential photolytic degradation.[12]
Container Tightly sealed, compatible material (e.g., glass)Prevents ingress of moisture and air.[12][18]
Best Practices for Handling
  • Weighing and Aliquoting: Whenever possible, perform these operations in a glove box under an inert atmosphere. If a glove box is not available, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Work quickly and reseal the container promptly.

  • Solution Preparation: Use anhydrous solvents for preparing stock solutions if they are to be stored. If using protic or aqueous solvents, prepare solutions fresh for immediate use.

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13][18][19]

Experimental Protocols for Stability Assessment

To provide a self-validating system for ensuring compound integrity, the following experimental workflows can be implemented.

Protocol: Accelerated Stability Study via Forced Degradation

This protocol is designed to rapidly identify the degradation liabilities of this compound under stress conditions.

Objective: To determine the degradation profile of the compound under hydrolytic, oxidative, thermal, and photolytic stress.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 acetonitrile:water mixture.

  • Stress Conditions:

    • Acidic Hydrolysis: To 1 mL of stock, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Basic Hydrolysis: To 1 mL of stock, add 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: To 1 mL of stock, add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Store a solid sample in an oven at 105°C for 48 hours. Dissolve in the mobile phase for analysis.

    • Photolytic Degradation: Expose 1 mL of the stock solution in a clear vial to direct UV light (e.g., 254 nm) for 24 hours.

  • Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analytical Method: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV method (e.g., C18 column with a gradient of water and acetonitrile). Use a photodiode array (PDA) detector to monitor for peak purity and the appearance of new peaks.

  • Peak Identification: For significant degradants, use LC-MS to obtain mass-to-charge ratio (m/z) data to aid in structural elucidation.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (24h) cluster_analysis Analysis start This compound (Solid) stock Prepare Stock Solution (1 mg/mL in ACN:H₂O) start->stock acid 0.1 M HCl, 60°C stock->acid base 0.1 M NaOH, 60°C stock->base oxid 3% H₂O₂, RT stock->oxid photo UV Light, RT stock->photo prep Neutralize & Dilute Samples acid->prep base->prep oxid->prep photo->prep hplc HPLC-UV Analysis prep->hplc lcms LC-MS for Degradant ID hplc->lcms If degradants > threshold report Generate Stability Report hplc->report lcms->report

Workflow for a forced degradation study of this compound.

Conclusion

This compound is a robust synthetic intermediate when stored and handled correctly. Its primary stability liability is susceptibility to hydrolysis, a process accelerated by moisture and non-neutral pH. By implementing the recommended storage conditions—refrigeration under an inert, dry atmosphere and protection from light—and adhering to careful handling protocols, researchers can ensure the compound's purity and integrity. The provided experimental workflows offer a framework for validating stability and understanding degradation pathways, empowering scientists to generate reliable and reproducible results in their drug discovery and development endeavors.

References

A Researcher's Guide to Sourcing 2-Chloro-1,5-naphthyridine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Scientists and Drug Development Professionals on Navigating the Commercial Supplier Landscape

Introduction: The Pivotal Role of 2-Chloro-1,5-naphthyridine in Modern Medicinal Chemistry

This compound is a heterocyclic compound of significant interest in the field of medicinal chemistry. Its rigid, bicyclic structure serves as a versatile scaffold for the synthesis of a wide array of pharmacologically active molecules. The strategic placement of the chlorine atom at the 2-position provides a reactive handle for further chemical modifications, making it a valuable building block in the design and synthesis of novel therapeutic agents.[1][2] Derivatives of 1,5-naphthyridine have demonstrated a broad spectrum of biological activities, positioning them as key pharmacophores in the development of new drugs.[1][2][3] This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on sourcing high-quality this compound, a critical first step in any research endeavor.

The Critical Importance of Supplier Selection in Research and Development

The integrity of your research data and the success of your drug discovery program are intrinsically linked to the quality of your starting materials. Sourcing high-purity, well-characterized this compound is not merely a procurement exercise; it is a fundamental aspect of ensuring the reproducibility and reliability of your experimental results. A dependable supplier will not only provide the chemical but also offer comprehensive analytical data and robust quality control, which are essential for meeting stringent regulatory standards in pharmaceutical development.[4]

A Workflow for Qualifying Commercial Suppliers

The selection of a suitable chemical supplier should be a systematic process. The following workflow outlines key steps for researchers to identify and qualify a reliable source for this compound.

G cluster_0 Supplier Qualification Workflow A Identify Potential Suppliers (Databases, Literature, Word-of-Mouth) B Initial Screening: - Product Availability - Purity Specifications - Available Quantities A->B C Request Documentation: - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) B->C D Technical Evaluation: - Review Analytical Data (NMR, HPLC, MS) - Assess Batch-to-Batch Consistency C->D E Supplier Reputation & Support: - ISO Certification - Customer Reviews - Technical Support Responsiveness D->E F Request a Sample for In-house Testing E->F G Final Supplier Selection & Procurement F->G

Caption: A stepwise workflow for the identification and qualification of commercial suppliers for research chemicals.

Key Evaluation Criteria for Commercial Suppliers

When evaluating potential suppliers for this compound, researchers should consider the following critical factors:

  • Product Quality and Purity: The supplier should provide a detailed Certificate of Analysis (CoA) for each batch, specifying the purity of the compound as determined by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5] Purity levels of 97% or higher are typically required for research applications.[6]

  • Analytical Documentation: Access to comprehensive analytical data is crucial for verifying the identity and purity of the supplied material. Reputable suppliers will readily provide NMR, HPLC, and Mass Spectrometry (MS) data.[5][7]

  • Batch-to-Batch Consistency: For long-term research projects, consistency between different batches of the chemical is paramount to ensure the reproducibility of experimental results. Inquire about the supplier's quality control processes to ensure this consistency.[4]

  • Available Quantities and Scalability: The supplier should be able to provide the required quantities for your current research needs, from milligrams for initial screening to kilograms for later-stage development.[6][8]

  • Regulatory Compliance and Certifications: For research that may lead to clinical applications, it is important to choose suppliers who adhere to Good Manufacturing Practices (GMP) or hold relevant ISO certifications.[4][9]

  • Technical Support and Customer Service: A reliable supplier will have a knowledgeable technical support team that can answer questions about the product's specifications, handling, and stability.[10][11]

  • Reputation and Experience: Consider the supplier's history and reputation within the scientific community. Look for reviews and testimonials from other researchers.[4][11]

Leading Commercial Suppliers of this compound

The following table provides a comparative overview of several reputable commercial suppliers of this compound, catering to the research and drug development market. This is not an exhaustive list, but it represents a selection of established suppliers.

SupplierPurityAvailable QuantitiesAnalytical Data ProvidedNotes
Sigma-Aldrich (Merck) ≥97%Grams to bulkCoA, SDSA globally recognized supplier with a vast catalog and extensive technical support.[11][12]
AK Scientific, Inc. Typically ≥97%GramsFull quality assurance, stocked and shipped from the USA.[13]All products are for research and development use only.[13]
BLDpharm Varies (e.g., 96%)Milligrams to KilogramsNMR, HPLC, LC-MS availableOffers a large catalog of research chemicals and custom synthesis services.[7][10]
SynQuest Laboratories, Inc. Inquire for detailsGramsProduct number availableUS-based trader.[6]
Amadis Chemical Typically ≥97%Milligrams to KilogramsPurity specifiedChina-based reagent supplier.[6]
HANGZHOU LEAP CHEM CO., LTD. Inquire for detailsGrams to KilogramsSDS availableA specialized fine chemical supplier for research and development.[8]

Chemical Structure and Properties

A clear understanding of the chemical structure of this compound is fundamental for its application in synthesis.

Caption: Chemical structure and key properties of this compound.

Handling, Storage, and Safety Considerations

Proper handling and storage of this compound are essential to maintain its integrity and ensure laboratory safety.

Safety Precautions:

  • Always consult the Safety Data Sheet (SDS) provided by the supplier before handling the compound.[14][15][16]

  • The compound may cause skin and eye irritation.[14]

  • It is advised to handle this compound in a well-ventilated area or a fume hood.[14][16]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14]

Storage Conditions:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][17]

  • Keep away from incompatible materials such as strong oxidizing agents.[14]

Conclusion

The selection of a commercial supplier for this compound is a critical decision for any research or drug development program. By following a systematic evaluation process that prioritizes product quality, comprehensive documentation, and reliable customer support, researchers can ensure the integrity and reproducibility of their work. The suppliers listed in this guide represent a starting point for sourcing this important chemical intermediate, empowering scientists to advance their research with confidence.

References

Methodological & Application

The Versatile Nucleophilic Aromatic Substitution of 2-Chloro-1,5-naphthyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 1,5-naphthyridine scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. At the heart of the functionalization of this privileged heterocycle lies the nucleophilic aromatic substitution (SNAr) reaction, particularly of halo-substituted precursors. This guide provides an in-depth exploration of the SNAr reactions of 2-chloro-1,5-naphthyridine, offering a blend of mechanistic insights and practical, field-proven protocols for researchers, scientists, and professionals in drug development.

The 1,5-Naphthyridine Core: A Privileged Structure in Drug Discovery

The 1,5-naphthyridine ring system, an isomer of diazanaphthalene, is a key structural motif in a variety of biologically active compounds. Its unique electronic properties and ability to form specific hydrogen bond interactions contribute to its prevalence in medicinal chemistry. The strategic modification of the 1,5-naphthyridine core is crucial for the development of novel therapeutic agents, and this compound serves as a versatile and readily available starting material for such endeavors.

Understanding the Nucleophilic Aromatic Substitution (SNAr) Mechanism

The reactivity of this compound in SNAr reactions is dictated by the electron-deficient nature of the pyridine ring, which is further activated by the presence of the nitrogen atoms. Unlike typical SN1 and SN2 reactions, the SNAr mechanism proceeds through a distinct addition-elimination pathway.

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The negative charge in this complex is delocalized across the aromatic system and is effectively stabilized by the electron-withdrawing nitrogen atoms of the naphthyridine core. The subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the substituted product.[1][2]

SNAr_Mechanism

Application Notes and Protocols

The following sections provide detailed protocols for the SNAr of this compound with various classes of nucleophiles. These protocols are designed to be a starting point for optimization and can be adapted based on the specific nucleophile and desired scale.

Reaction with N-Nucleophiles: Amination

The introduction of amino groups is a common strategy in drug design to modulate solubility, basicity, and biological activity.

Protocol 1: General Amination with Primary and Secondary Amines

This protocol is a generalized procedure for the reaction of this compound with a range of primary and secondary amines.

  • Materials:

    • This compound

    • Amine (e.g., piperidine, morpholine, benzylamine)

    • Base (e.g., K₂CO₃, Cs₂CO₃, or an excess of the amine nucleophile)

    • Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol)

  • Procedure:

    • To a solution of this compound (1.0 eq) in the chosen solvent, add the amine (1.2-2.0 eq) and the base (1.5-2.0 eq).

    • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Amination with Ammonium Hydroxide

For the synthesis of the parent 2-amino-1,5-naphthyridine, a sealed-tube reaction with ammonium hydroxide is effective.[3]

  • Materials:

    • This compound

    • Ammonium hydroxide solution

  • Procedure:

    • Place this compound and ammonium hydroxide in a sealed tube.

    • Heat the mixture to 140 °C for 12-16 hours.[3]

    • After cooling, carefully open the tube and concentrate the reaction mixture.

    • The crude product can be purified by recrystallization or column chromatography.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Ammonium Hydroxide-Water14012-16-[3]
Various AminesCs₂CO₃-110--[3]
Reaction with O-Nucleophiles: Alkoxylation and Phenoxylation

The introduction of alkoxy and phenoxy groups can significantly impact the lipophilicity and metabolic stability of a molecule.

Protocol 3: Methoxylation with Sodium Methoxide

A straightforward method for the preparation of 2-methoxy-1,5-naphthyridine.[4]

  • Materials:

    • This compound

    • Sodium methoxide

    • Methanol

  • Procedure:

    • To a solution of this compound (1.0 eq) in methanol, add sodium methoxide (1.5 eq).

    • Heat the reaction mixture to reflux for 4-8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent.

    • Dry the organic layer, concentrate, and purify the product by chromatography.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Sodium Methoxide-MethanolReflux4-8-[4]
Reaction with S-Nucleophiles: Thiolation

Thioether derivatives of 1,5-naphthyridine are also of interest in medicinal chemistry.

Protocol 4: Thiolation with Sodium Thiomethoxide

This protocol describes the synthesis of 2-(methylthio)-1,5-naphthyridine.

  • Materials:

    • This compound

    • Sodium thiomethoxide

    • Solvent (e.g., DMF, DMSO)

  • Procedure:

    • To a solution of this compound (1.0 eq) in the chosen solvent, add sodium thiomethoxide (1.2 eq).

    • Stir the reaction mixture at room temperature for 2-6 hours.

    • Monitor the reaction by TLC.

    • Once the starting material is consumed, pour the reaction mixture into water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo.

    • Purify the crude product by column chromatography.

NucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
Sodium ThiomethoxideDMF/DMSORoom Temp2-6--

Experimental Workflow Visualization

The general workflow for the synthesis and purification of 2-substituted-1,5-naphthyridines via SNAr reaction is outlined below.

SNAr_Workflow

Trustworthiness and Self-Validation

The protocols described herein are based on established chemical principles and literature precedents. To ensure the trustworthiness of the results, it is crucial to incorporate self-validating systems within the experimental workflow:

  • Reaction Monitoring: Consistent monitoring by TLC is essential to determine the endpoint of the reaction and to identify the formation of any significant byproducts.

  • Characterization: Thorough characterization of the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) is non-negotiable to confirm its identity and purity.

  • Control Reactions: In cases of unexpected results, running control reactions (e.g., without the nucleophile or base) can help elucidate the reaction pathway and identify potential side reactions.

Conclusion

The nucleophilic aromatic substitution of this compound is a robust and versatile tool for the synthesis of a diverse array of functionalized derivatives. By understanding the underlying mechanism and employing the detailed protocols provided, researchers can confidently and efficiently access novel compounds for drug discovery and development. The key to success lies in careful experimental execution, diligent monitoring, and thorough characterization of the resulting products.

References

The Strategic Synthesis of 2-Aryl-1,5-Naphthyridines: Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Chloro-1,5-Naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties and ability to act as a scaffold for three-dimensional molecular architectures have led to its incorporation into a wide array of biologically active compounds. The development of efficient and versatile synthetic methodologies to functionalize this core is, therefore, of paramount importance for researchers in drug discovery and development. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for the formation of carbon-carbon bonds, offering a robust and high-yielding pathway to novel 2-aryl-1,5-naphthyridine derivatives from readily available 2-chloro-1,5-naphthyridine.[1][2] This document provides a detailed guide to the application of this reaction, including mechanistic insights, optimized protocols, and troubleshooting strategies.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid) with an organic halide.[3] The catalytic cycle, illustrated below, consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate. This is often the rate-limiting step for less reactive aryl chlorides.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid, forming a more nucleophilic "ate" complex.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final 2-aryl-1,5-naphthyridine product, regenerating the Pd(0) catalyst to continue the cycle.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants & Reagents Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Cl(L2) [1,5-Naphthyridin-2-yl]-Pd(II)-Cl(L2) Oxidative_Addition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation Ar-Pd(II)-Cl(L2)->Transmetalation Ar-Pd(II)-R(L2) [1,5-Naphthyridin-2-yl]-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Product Reductive_Elimination->Product 2-Aryl-1,5-naphthyridine Ar-Cl This compound Ar-Cl->Oxidative_Addition R-B(OH)2 R-B(OH)2 (Boronic Acid) R-B(OH)2->Transmetalation Base Base Base->Transmetalation

Figure 1. The Suzuki-Miyaura catalytic cycle for the synthesis of 2-aryl-1,5-naphthyridines.

Optimized Protocol for the Suzuki-Miyaura Coupling of this compound

The coupling of electron-deficient heteroaryl chlorides such as this compound requires a highly active catalytic system to overcome the challenging oxidative addition step. The following protocol is a robust starting point for a wide range of aryl and heteroaryl boronic acids.

Materials and Reagents:
  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, XPhos-Pd-G2, or Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if using a precursor like Pd₂(dba)₃, e.g., XPhos, SPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Experimental Procedure:
  • Reaction Setup: To a flame-dried reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂ at 3 mol%), and the base (e.g., K₂CO₃ at 2.0 eq.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The final concentration of the limiting reagent should be in the range of 0.1-0.2 M.

  • Reaction Conditions:

    • Conventional Heating: Place the reaction vessel in a preheated oil bath at 80-110 °C and stir vigorously.

    • Microwave Irradiation: Place the sealed vial in a microwave reactor and heat to 120-150 °C for 10-30 minutes. Microwave heating can significantly reduce reaction times and improve yields.[4][5]

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent such as ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-1,5-naphthyridine.

Data Presentation: Scope of the Reaction

The choice of catalyst, ligand, base, and solvent significantly impacts the outcome of the Suzuki coupling. The following table summarizes representative conditions and yields for the coupling of this compound and related chloro-heterocycles with various boronic acids, compiled from literature sources.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C) / TimeYield (%)Reference(s)
1Phenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)Dioxane/H₂O100 / 12h85[6] (adapted)
24-Methoxyphenylboronic acidXPhos-Pd-G2 (2)-K₃PO₄ (2)Toluene110 / 8h92[7] (adapted)
33-Thienylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)n-Butanol100 / 6h88[8] (adapted)
44-Acetylphenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (2)DMF/H₂O150 (MW) / 20min90 (adapted)
52-Naphthylboronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)Dioxane100 / 16h89[2] (adapted)

Troubleshooting Guide

Even with an optimized protocol, challenges can arise. Below are common issues and potential solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst system for the C-Cl bond. 2. Insufficiently strong or soluble base. 3. Catalyst deactivation by oxygen.1. Switch to a more active catalyst/ligand system, such as a Buchwald palladacycle precatalyst (e.g., XPhos-Pd-G2) or use bulky, electron-rich ligands like SPhos or XPhos with a palladium precursor.[2] 2. Screen stronger bases like K₃PO₄ or Cs₂CO₃. Ensure adequate stirring to overcome solubility issues. 3. Thoroughly degas all solvents and ensure the reaction is run under a strict inert atmosphere.
Protodeboronation of Boronic Acid The boronic acid is unstable under the reaction conditions, leading to the formation of the corresponding arene.1. Use a milder base such as KF. 2. Minimize the amount of water in the reaction mixture. 3. Consider using a more stable boronic ester (e.g., a pinacol ester) or a potassium trifluoroborate salt instead of the boronic acid.[9]
Homocoupling of Boronic Acid Self-coupling of the boronic acid to form a biaryl byproduct.1. This is often promoted by the presence of oxygen. Ensure rigorous degassing of the reaction mixture. 2. Use a slight excess of the boronic acid (1.2-1.5 equivalents).
Formation of Byproducts Side reactions due to high temperatures or prolonged reaction times.1. If using conventional heating, try lowering the temperature and extending the reaction time. 2. Consider using microwave irradiation to achieve the necessary activation energy over a shorter period, which can minimize byproduct formation.[4]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 2-aryl-1,5-naphthyridine derivatives from this compound. The success of this transformation hinges on the careful selection of a highly active palladium catalyst system, an appropriate base, and optimized reaction conditions. By understanding the underlying mechanism and potential pitfalls, researchers can leverage this powerful reaction to access a diverse range of novel compounds for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-1,5-naphthyridine scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of biologically active compounds. The Buchwald-Hartwig amination has emerged as a powerful and versatile methodology for the synthesis of these crucial building blocks. This application note provides a comprehensive guide to the palladium-catalyzed cross-coupling of 2-chloro-1,5-naphthyridine with various amines. We delve into the critical reaction parameters, offering insights into the selection of catalysts, ligands, bases, and solvents to achieve optimal yields and purity. A detailed, step-by-step experimental protocol is provided, alongside a discussion of potential side reactions and troubleshooting strategies.

Introduction

The 1,5-naphthyridine core is a significant heterocyclic structure in the development of novel therapeutics, with derivatives exhibiting a wide range of biological activities. The introduction of an amino group at the 2-position is a key transformation, often leading to enhanced pharmacological properties. Traditionally, the synthesis of 2-amino-1,5-naphthyridines has been achieved through methods such as nucleophilic aromatic substitution (SNAr). However, these methods can be limited by harsh reaction conditions and a narrow substrate scope.

The advent of the Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen (C-N) bonds, offering a milder and more general route to aryl and heteroaryl amines.[1][2] This palladium-catalyzed cross-coupling reaction has proven to be particularly effective for the amination of electron-deficient heteroaryl halides like this compound. The reaction's broad functional group tolerance and applicability to a wide range of amine coupling partners make it an indispensable tool for drug discovery and development.[1]

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species. Understanding this mechanism is crucial for rationalizing the choice of reaction components and for troubleshooting suboptimal results.

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative Addition Complex R-Pd(II)(X)L Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination [R-Pd(II)(X)(NHR')L] Oxidative Addition Complex->Amine Coordination + R'-NH2 Amido Complex R-Pd(II)(NR')L Amine Coordination->Amido Complex - HX + Base Product R-NHR' Amido Complex->Product Reductive Elimination Catalyst Regeneration Pd(0)L Amido Complex->Catalyst Regeneration

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The cycle commences with the oxidative addition of the heteroaryl chloride (Ar-X) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate. Subsequent coordination of the amine, followed by deprotonation with a base, generates a palladium-amido complex. The final, and often rate-limiting, step is the reductive elimination of the desired N-aryl amine product, which regenerates the active Pd(0) catalyst.

Key Experimental Parameters: A Guide to Rational Selection

The success of the Buchwald-Hartwig amination of this compound hinges on the judicious selection of several key parameters. Due to the relatively lower reactivity of heteroaryl chlorides compared to their bromide and iodide counterparts, careful optimization is often necessary.

Palladium Precatalyst

A variety of palladium sources can be employed, with palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) being common choices. These precursors are reduced in situ to the active Pd(0) species. For challenging couplings, the use of pre-formed Pd(0) complexes or palladacycle precatalysts can offer improved reactivity and reproducibility.

Ligand Selection: The Heart of the Catalyst

The choice of phosphine ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination. For electron-deficient and sterically demanding heteroaryl chlorides like this compound, bulky and electron-rich ligands are essential to facilitate the oxidative addition and reductive elimination steps.

  • Xantphos: This bulky, bidentate ligand is an excellent starting point for the amination of this compound. Its wide bite angle is known to promote the reductive elimination step.[3][4]

  • Buchwald Biaryl Phosphine Ligands: This class of ligands, including RuPhos and BrettPhos, are specifically designed for challenging cross-coupling reactions.[5] Their steric bulk and electron-donating properties make them highly effective for the amination of heteroaryl chlorides.

  • Josiphos Ligands: These ferrocene-based ligands have also demonstrated high activity in the amination of challenging substrates.

Base: The Driving Force of Deprotonation

A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

  • Sodium tert-butoxide (NaOtBu): This is the most commonly used base for Buchwald-Hartwig aminations due to its high basicity. However, it is not compatible with base-sensitive functional groups.[6]

  • Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃): These are milder inorganic bases that can be effective, particularly when paired with a highly active ligand system. They offer better functional group tolerance.

  • Potassium Phosphate (K₃PO₄): Another viable alternative to strong alkoxide bases, often used in combination with ligands like Xantphos.

Solvent: The Reaction Medium

Anhydrous, aprotic solvents are typically used to prevent quenching of the base and interference with the catalytic cycle.

  • Toluene and Dioxane: These are the most common solvents for Buchwald-Hartwig aminations, offering good solubility for the reagents and the ability to reach the elevated temperatures often required for the reaction.[4]

  • Tetrahydrofuran (THF): A suitable solvent for reactions that can proceed at lower temperatures.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

This protocol provides a general procedure for the amination of this compound with aniline. The conditions may require optimization for different amine coupling partners.

Materials:

  • This compound

  • Aniline

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk flask or oven-dried reaction tube with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 2 mol%), Xantphos (e.g., 4 mol%), and NaOtBu (e.g., 1.4 equivalents).

  • Reagent Addition: Add this compound (1.0 equivalent) and anhydrous toluene.

  • Amine Addition: Add aniline (1.2 equivalents) to the reaction mixture.

  • Reaction: Seal the flask and heat the mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the Buchwald-Hartwig amination of this compound.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ (2)Xantphos (4)NaOtBu (1.4)Toluene11012-2470-90
Pd₂(dba)₃ (1.5)RuPhos (3)K₂CO₃ (2.0)Dioxane10018-2465-85
Pd(OAc)₂ (2)BrettPhos (4)K₃PO₄ (2.0)Toluene11016-2475-95

Note: Yields are illustrative and will vary depending on the specific amine and reaction scale.

Troubleshooting and Potential Side Reactions

  • Low Conversion: If the reaction stalls, consider increasing the catalyst and ligand loading, using a more active ligand (e.g., a Buchwald biaryl phosphine ligand), or increasing the reaction temperature. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.

  • Hydrodehalogenation: The replacement of the chlorine atom with a hydrogen atom is a common side reaction. This can be minimized by ensuring a sufficiently high concentration of the amine and using a ligand that promotes rapid reductive elimination.

  • Diarylation: In the case of primary amines, diarylation can sometimes be observed. Using a slight excess of the amine and carefully controlling the reaction time can help to minimize this side product.

Conclusion

The Buchwald-Hartwig amination is a highly effective and reliable method for the synthesis of 2-amino-1,5-naphthyridine derivatives. By carefully selecting the catalyst, ligand, base, and solvent, researchers can access a wide range of these valuable compounds in good to excellent yields. The protocols and insights provided in this application note serve as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the efficient synthesis of novel 2-amino-1,5-naphthyridine-based molecules.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Using 2-Chloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a critical component in a multitude of biologically active compounds, including kinase inhibitors and anti-malarial agents.[1] The functionalization of this scaffold is therefore of paramount importance for the development of novel therapeutics and advanced materials.

Among the various precursors for derivatization, 2-chloro-1,5-naphthyridine stands out as a versatile and readily accessible building block. The chlorine atom at the 2-position is susceptible to displacement through various palladium-catalyzed cross-coupling reactions, providing a powerful and modular approach to introduce a wide range of substituents, thereby enabling extensive structure-activity relationship (SAR) studies.[1]

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this compound. We will delve into the mechanistic underpinnings of key transformations, offer detailed, field-proven protocols, and present data to guide researchers, scientists, and drug development professionals in leveraging this versatile substrate for their synthetic needs.

Core Concept: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species.

graph "Palladium_Catalytic_Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

pd0 [label="Pd(0)L_n", fillcolor="#F1F3F4"]; pd2_complex [label="R-Pd(II)L_n-X", fillcolor="#F1F3F4"]; transmetalation_complex [label="R-Pd(II)L_n-R'", fillcolor="#F1F3F4"];

pd0 -> pd2_complex [label="Oxidative Addition\n(R-X)"]; pd2_complex -> transmetalation_complex [label="Transmetalation\n(R'-M)"]; transmetalation_complex -> pd0 [label="Reductive Elimination\n(R-R')"]; }

Figure 1: A generalized palladium cross-coupling cycle.

The cycle is initiated by the oxidative addition of an organic halide (in our case, this compound) to a palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl chlorides. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate this step.[2] The subsequent step is transmetalation , where the organic group from an organometallic reagent (e.g., boronic acid, amine, or alkyne) is transferred to the palladium center. The final step is reductive elimination , which forms the desired carbon-carbon or carbon-heteroatom bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[3]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, making it an invaluable tool for synthesizing biaryl and heteroaryl compounds.[1] The reaction couples an organoboron reagent, typically a boronic acid, with an organic halide.

Mechanistic Rationale

The key to a successful Suzuki coupling lies in the choice of base and ligand. The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transmetalation step.[4] The ligand stabilizes the palladium catalyst and promotes the oxidative addition of the aryl chloride. For electron-deficient heteroaryl chlorides like this compound, ligands such as SPhos or XPhos, or catalyst systems like Pd(dppf)Cl₂, are often employed to enhance reactivity.[1]

graph "Suzuki_Coupling_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Combine this compound,\nBoronic Acid, Base, and Solvent", fillcolor="#4285F4"]; degas [label="Degas Mixture\n(e.g., Ar sparging)", fillcolor="#FBBC05"]; add_catalyst [label="Add Pd Catalyst\nand Ligand", fillcolor="#EA4335"]; heat [label="Heat to Reaction\nTemperature (e.g., 80-110 °C)", fillcolor="#34A853"]; monitor [label="Monitor by\nTLC/LC-MS", fillcolor="#FBBC05"]; workup [label="Aqueous Workup\n& Extraction", fillcolor="#4285F4"]; purify [label="Purify by\nChromatography", fillcolor="#34A853"];

start -> degas -> add_catalyst -> heat -> monitor -> workup -> purify; }

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

Protocol: Synthesis of 2-(4-methoxyphenyl)-1,5-naphthyridine

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of the degassed solvent mixture.

  • Add the catalyst solution to the reaction flask under a positive pressure of argon.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling Conditions
Catalyst / LigandBaseSolventTemp (°C)Typical Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene10075-90[5]
Pd(dppf)Cl₂Cs₂CO₃DME8580-95[1]
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10085-98[6]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[7] This reaction has broad substrate scope and functional group tolerance, making it a go-to method for introducing nitrogen-containing moieties.

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl chloride to the Pd(0) complex, followed by coordination of the amine and deprotonation by a strong base to form a palladium-amido complex.[3][8] Reductive elimination then furnishes the desired C-N bond. The choice of a bulky, electron-rich phosphine ligand, such as XPhos or RuPhos, is critical for promoting the reductive elimination step and preventing catalyst deactivation, especially with electron-deficient heteroaryl chlorides.[2][9]

graph "Buchwald_Hartwig_Catalytic_Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

pd0 [label="Pd(0)L", fillcolor="#F1F3F4"]; oxidative_addition [label="Ar-Pd(II)L-Cl", fillcolor="#F1F3F4"]; amine_coordination [label="[Ar-Pd(II)L(HNR'R'')]Cl", fillcolor="#F1F3F4"]; deprotonation [label="Ar-Pd(II)L(NR'R'')", fillcolor="#F1F3F4"];

pd0 -> oxidative_addition [label="Oxidative Addition\n(Ar-Cl)"]; oxidative_addition -> amine_coordination [label="+ HNR'R''"]; amine_coordination -> deprotonation [label="- Base-H⁺Cl⁻"]; deprotonation -> pd0 [label="Reductive Elimination\n(Ar-NR'R'')"]; }

Figure 3: Catalytic cycle for Buchwald-Hartwig amination.

Protocol: Synthesis of N-phenyl-1,5-naphthyridin-2-amine

This protocol details a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv)

  • XPhos (0.03 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Toluene

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add this compound and a stir bar.

  • Seal the tube, remove it from the glovebox, and add degassed toluene and aniline via syringe under an argon atmosphere.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Data Summary: Buchwald-Hartwig Amination Conditions
Catalyst / LigandBaseSolventTemp (°C)Typical Yield (%)Reference
Pd₂(dba)₃ / XPhosNaOtBuToluene11080-95[10]
Pd(OAc)₂ / RuPhosK₂CO₃Dioxane10075-90[9]
Pd(OAc)₂ / BINAPCs₂CO₃Toluene10070-88[7]

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11] This reaction is typically co-catalyzed by palladium and copper salts.

Mechanistic Rationale

The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl chloride to Pd(0) is followed by transmetalation. The copper cycle facilitates the formation of a copper(I) acetylide intermediate, which is more reactive towards transmetalation with the palladium(II) complex.[12] The use of an amine base is crucial, as it serves to deprotonate the terminal alkyne and acts as a solvent in some cases. For chloro-heterocycles, catalyst systems like Pd(PPh₃)₂Cl₂/CuI are commonly used.[13][14]

graph "Sonogashira_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Combine this compound,\nAlkyne, and Solvent", fillcolor="#4285F4"]; degas [label="Degas Mixture", fillcolor="#FBBC05"]; add_reagents [label="Add Base (e.g., Et₃N),\nPd Catalyst, and CuI", fillcolor="#EA4335"]; stir [label="Stir at Room Temp\nor Heat Gently", fillcolor="#34A853"]; monitor [label="Monitor by\nTLC/LC-MS", fillcolor="#FBBC05"]; workup [label="Filter and Concentrate", fillcolor="#4285F4"]; purify [label="Purify by\nChromatography", fillcolor="#34A853"];

start -> degas -> add_reagents -> stir -> monitor -> workup -> purify; }

Figure 4: Experimental workflow for Sonogashira coupling.

Protocol: Synthesis of 2-(phenylethynyl)-1,5-naphthyridine

This protocol outlines a general procedure for the Sonogashira coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv)

  • Copper(I) iodide (CuI, 0.04 equiv)

  • Triethylamine (Et₃N)

  • DMF

Procedure:

  • To a Schlenk tube, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the tube with argon three times.

  • Add degassed DMF, followed by degassed triethylamine and phenylacetylene via syringe.

  • Stir the reaction mixture at 60 °C for 6-12 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, cool it to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary: Sonogashira Coupling Conditions
Catalyst SystemBaseSolventTemp (°C)Typical Yield (%)Reference
Pd(PPh₃)₂Cl₂ / CuIEt₃NDMF6070-90[14]
Pd(OAc)₂ / PPh₃ / CuIi-Pr₂NHToluene8065-85[15]
PdCl₂(dppf) / CuICs₂CO₃Dioxane9075-92[11]

Conclusion and Future Outlook

Palladium-catalyzed cross-coupling reactions of this compound are indispensable tools for the synthesis of a diverse array of functionalized molecules. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable and versatile pathways to C-C and C-N bond formation, enabling rapid access to novel compounds for drug discovery and materials science. The key to success in these transformations lies in the rational selection of the catalyst, ligand, base, and solvent system, tailored to the specific coupling partners. As ligand and catalyst development continues to advance, we can expect even more efficient and milder conditions to emerge for the functionalization of this important heterocyclic core.

References

Application Note: A Researcher's Guide to the Synthesis of 2-Amino-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Amino-1,5-naphthyridine Scaffold

The 1,5-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science, owing to its rigid, planar structure and hydrogen bonding capabilities. The introduction of an amino group at the 2-position significantly enhances its utility as a versatile building block for the synthesis of a wide array of pharmacologically active compounds. Derivatives of 2-amino-1,5-naphthyridine have shown promise in the development of novel therapeutics, including kinase inhibitors for oncology and anti-parasitic agents. This application note provides a detailed guide for the synthesis of 2-amino-1,5-naphthyridine from the readily available precursor, 2-chloro-1,5-naphthyridine, exploring two robust synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.

Strategic Approaches to C-N Bond Formation

The conversion of this compound to its amino analogue involves the formation of a carbon-nitrogen bond. Two primary methodologies are presented, each with distinct advantages and mechanistic underpinnings. The choice between these methods will depend on the desired scale, available resources, and tolerance for specific reaction conditions.

Method 1: Nucleophilic Aromatic Substitution (SNAr) - A Classical Approach

The SNAr reaction is a well-established method for the amination of heteroaryl chlorides.[1] In this pathway, the electron-deficient nature of the 1,5-naphthyridine ring system facilitates the attack of a nucleophile, in this case, ammonia, on the carbon atom bearing the chlorine leaving group.[2] The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex.[3] Elevated temperatures and pressures are typically required to overcome the activation energy of this process.[4]

Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination - A Modern Cross-Coupling Strategy

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[5][6] This method offers a milder alternative to traditional SNAr reactions and often provides higher yields and greater functional group tolerance.[7] The catalytic cycle involves the oxidative addition of the heteroaryl chloride to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to furnish the desired product and regenerate the catalyst.[8] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands being particularly effective for the amination of heteroaryl chlorides.[9][10]

Visualizing the Synthetic Pathways

To provide a clear conceptual overview of the two synthetic strategies, the following workflows have been visualized using Graphviz.

cluster_0 Method 1: Nucleophilic Aromatic Substitution (SNAr) A This compound C High Temperature & Pressure A->C B Ammonium Hydroxide (NH4OH) B->C D 2-Amino-1,5-naphthyridine C->D

Caption: Workflow for the SNAr synthesis of 2-amino-1,5-naphthyridine.

cluster_1 Method 2: Buchwald-Hartwig Amination E This compound J Moderate Temperature E->J F Ammonia Source (e.g., NH3 solution) F->J G Pd Catalyst & Ligand G->J H Base (e.g., NaOt-Bu) H->J I Solvent (e.g., Toluene) I->J K 2-Amino-1,5-naphthyridine J->K

Caption: Workflow for the Buchwald-Hartwig synthesis of 2-amino-1,5-naphthyridine.

Comparative Analysis of Synthetic Protocols

The following table summarizes the key parameters for both synthetic routes, allowing for an informed decision based on experimental needs.

ParameterMethod 1: Nucleophilic Aromatic Substitution (SNAr)Method 2: Buchwald-Hartwig Amination
Reagents This compound, Ammonium HydroxideThis compound, Ammonia source, Pd catalyst, Ligand, Base
Conditions High temperature (e.g., 140 °C), Sealed tube (high pressure)[4]Moderate temperature (e.g., 80-110 °C), Inert atmosphere[7]
Advantages Simple reagent profile, No transition metal catalyst requiredMilder reaction conditions, Potentially higher yields, Broader substrate scope[5]
Disadvantages Harsh reaction conditions, Potential for side reactionsRequires expensive and air-sensitive catalysts and ligands, Requires inert atmosphere

Detailed Experimental Protocols

The following protocols are representative procedures for the synthesis of 2-amino-1,5-naphthyridine. Researchers should adapt these protocols as necessary based on their specific laboratory conditions and safety guidelines.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Materials and Equipment:

  • This compound

  • Ammonium hydroxide solution (28-30%)

  • Sealed pressure vessel (e.g., a thick-walled glass tube or a steel autoclave)

  • Heating mantle or oil bath with temperature control

  • Magnetic stirrer

  • Rotary evaporator

  • Standard laboratory glassware

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, water)

Procedure:

  • In a thick-walled, sealable glass tube, combine this compound (1.0 eq) and a significant excess of concentrated ammonium hydroxide solution.

  • Seal the tube securely. Caution: This reaction generates high pressure. Ensure the reaction vessel is appropriate for the conditions and use a blast shield.

  • Heat the reaction mixture to 140 °C with vigorous stirring for 12-24 hours.[4]

  • Allow the reaction vessel to cool completely to room temperature before carefully opening it in a well-ventilated fume hood.

  • Transfer the reaction mixture to a round-bottom flask and remove the excess ammonia and water under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 2-amino-1,5-naphthyridine as a solid.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

Materials and Equipment:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., XantPhos, BrettPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene or dioxane

  • Ammonia solution (e.g., 0.5 M in dioxane) or an ammonia surrogate

  • Schlenk line or glovebox for inert atmosphere techniques

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluents for chromatography (e.g., dichloromethane/methanol or ethyl acetate/hexanes)

Procedure:

  • Set up an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (e.g., argon or nitrogen).

  • To the flask, add this compound (1.0 eq), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (1-5 mol%), and the base (e.g., NaOt-Bu, 1.2-2.0 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent (e.g., toluene) via syringe, followed by the ammonia solution.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 2-amino-1,5-naphthyridine.

Analytical Characterization

The identity and purity of the synthesized 2-amino-1,5-naphthyridine should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.[11][12] The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the naphthyridine ring and a broad singlet for the amino protons.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.[11]

  • Melting Point Analysis: The melting point of the purified product should be determined and compared to literature values to assess its purity.[11]

Safety and Handling

This compound: This compound is a halogenated heterocycle and should be handled with care. Avoid inhalation, ingestion, and skin contact.[13][14] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15]

Ammonium Hydroxide: Concentrated ammonia solutions are corrosive and can cause severe skin burns and eye damage.[16][17] The vapors are irritating to the respiratory system. Always handle this reagent in a well-ventilated fume hood and wear appropriate PPE.

Palladium Catalysts and Ligands: Many palladium catalysts and phosphine ligands are air- and moisture-sensitive, and some may be toxic. Handle these reagents under an inert atmosphere and take appropriate precautions to avoid exposure.

High-Pressure Reactions: The SNAr reaction described in Protocol 1 generates high pressure. It is imperative to use a pressure-rated vessel and a blast shield. Never heat a sealed tube that has not been specifically designed for high-pressure work.

Troubleshooting

  • Low Yield in SNAr Reaction: Ensure the reaction is heated to the appropriate temperature for a sufficient duration. The concentration of the ammonium hydroxide solution can also impact the reaction rate.

  • Decomposition in Buchwald-Hartwig Reaction: The choice of ligand, base, and solvent is crucial. If decomposition is observed, screening different reaction parameters may be necessary. Ensure the reaction is performed under strictly anhydrous and anaerobic conditions.

  • Purification Challenges: If the product is difficult to purify, consider alternative purification techniques such as recrystallization from different solvent systems or preparative HPLC.

Conclusion

The synthesis of 2-amino-1,5-naphthyridine from this compound is a key transformation for accessing a range of valuable compounds in drug discovery and materials science. Both the classical SNAr and the modern Buchwald-Hartwig amination methods provide viable routes to this important intermediate. The choice of method will be guided by the specific requirements of the research project, including scale, available equipment, and desired purity. By following the detailed protocols and safety guidelines presented in this application note, researchers can confidently and efficiently synthesize 2-amino-1,5-naphthyridine for their downstream applications.

References

Application Note: Rapid and Efficient Synthesis of 2-Chloro-1,5-naphthyridine Derivatives via Microwave-Assisted Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive protocol for the synthesis of 2-chloro-1,5-naphthyridine derivatives, key intermediates in drug discovery, utilizing microwave-assisted organic synthesis (MAOS). By leveraging the advantages of microwave irradiation, this method offers significant reductions in reaction time, increased yields, and enhanced purity compared to conventional heating methods. This document details the underlying scientific principles, a step-by-step experimental protocol, characterization data, and critical safety considerations for researchers, scientists, and drug development professionals.

Introduction: The Significance of 1,5-Naphthyridines and the Power of Microwave Synthesis

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anticancer, and anti-inflammatory activities. The functionalization of this core structure is pivotal for the development of novel drug candidates. Specifically, this compound serves as a versatile precursor, enabling nucleophilic substitution reactions to introduce diverse functionalities at the C2-position.[1]

Traditional methods for the synthesis of 2-chloro-1,5-naphthyridines, often involving the chlorination of the corresponding 1,5-naphthyridin-2(1H)-ones with reagents like phosphorus oxychloride (POCl₃), typically require prolonged reaction times at high temperatures.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering a greener and more efficient alternative.[3][4][5] Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating.[6] This often results in dramatic rate enhancements, higher product yields, and cleaner reaction profiles.[3][4]

This application note presents a detailed protocol for the microwave-assisted synthesis of this compound, designed to be a robust and reproducible method for medicinal and organic chemists.

Mechanistic Insights: The Role of Microwave Irradiation

The conversion of 1,5-naphthyridin-2(1H)-one to this compound using phosphorus oxychloride proceeds through a well-established mechanism. The initial step involves the activation of the carbonyl oxygen of the naphthyridinone by POCl₃. This is followed by the nucleophilic attack of the chloride ion to yield the desired 2-chloro derivative.

Microwave irradiation significantly accelerates this process. The key to microwave heating lies in the interaction of the electromagnetic field with polar molecules, primarily through two mechanisms: dipolar polarization and ionic conduction. In this reaction, the polar 1,5-naphthyridin-2(1H)-one and the highly polar POCl₃ efficiently absorb microwave energy, leading to a rapid increase in the internal temperature of the reaction mixture. This localized superheating of the reactants dramatically increases the reaction rate, allowing for the completion of the synthesis in minutes as opposed to hours required by conventional heating.

Experimental Protocol: Microwave-Assisted Synthesis of this compound

This protocol details the synthesis of this compound from 1,5-naphthyridin-2(1H)-one using a dedicated microwave reactor.

Materials and Reagents
  • 1,5-Naphthyridin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (optional, as a base)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Instrumentation
  • Microwave synthesis reactor

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR spectrometer

  • Mass spectrometer

Step-by-Step Synthesis Procedure

Safety First: Phosphorus oxychloride is highly corrosive and reacts violently with water.[7][8][9][10] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[7][8][11]

  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 1,5-naphthyridin-2(1H)-one (1.0 mmol).

  • Reagent Addition: Carefully add phosphorus oxychloride (3.0 mmol, 3 equivalents) to the vial. If desired, pyridine (1.0 mmol, 1 equivalent) can be added as a base to neutralize the HCl generated during the reaction.[12]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120-140 °C for 10-20 minutes. The reaction progress can be monitored by TLC (eluent: ethyl acetate/hexane mixture).

  • Work-up and Extraction:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Caution: Quench the reaction by slowly and carefully pouring the reaction mixture into a flask containing crushed ice and a saturated solution of sodium bicarbonate. This should be done in a fume hood due to the vigorous evolution of gas.[13]

    • Extract the aqueous mixture with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification and Characterization
  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: The structure and purity of the final product, this compound, are confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.[14][15][16]

Data Presentation: Reaction Parameters and Expected Outcomes

ParameterConventional MethodMicrowave-Assisted Method
Starting Material 1,5-Naphthyridin-2(1H)-one1,5-Naphthyridin-2(1H)-one
Reagent Phosphorus oxychloride (excess)Phosphorus oxychloride (3 eq.)
Temperature Reflux (approx. 110 °C)120-140 °C
Reaction Time 4-8 hours10-20 minutes
Typical Yield 60-75%85-95%
Work-up Aqueous work-upAqueous work-up
Purification Column Chromatography/RecrystallizationColumn Chromatography

Visualizing the Process

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Add 1,5-Naphthyridin-2(1H)-one and POCl3 to vial mw_irradiation 2. Seal and irradiate (120-140°C, 10-20 min) reagents->mw_irradiation quench 3. Cool and quench with NaHCO3/ice mw_irradiation->quench extract 4. Extract with DCM quench->extract purify 5. Purify by column chromatography extract->purify characterize 6. Characterize by NMR and MS purify->characterize

Caption: Microwave-assisted synthesis workflow for this compound.

Proposed Reaction Mechanism

reaction_mechanism start 1,5-Naphthyridin-2(1H)-one intermediate1 Activated Intermediate start->intermediate1 + POCl3 poccl3 POCl3 product This compound intermediate1->product + Cl- byproduct PO2Cl2- cl_ion Cl-

Caption: Proposed mechanism for the chlorination of 1,5-naphthyridin-2(1H)-one.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Insufficient temperature or time.Increase microwave irradiation time or temperature. Ensure the vial is properly sealed.
Incomplete reaction Insufficient amount of POCl₃.Use a slight excess of POCl₃.
Product decomposition Excessive temperature or time.Reduce microwave irradiation time or temperature.
Difficult work-up Incomplete quenching of POCl₃.Add the reaction mixture to the quenching solution very slowly with vigorous stirring.

Conclusion

The microwave-assisted synthesis of this compound derivatives offers a superior alternative to conventional synthetic methods. The protocol outlined in this application note is rapid, efficient, and high-yielding, making it an invaluable tool for researchers in medicinal chemistry and drug development. The significant reduction in reaction time and improved product purity underscore the benefits of adopting MAOS for the synthesis of important heterocyclic intermediates.

References

Application Notes & Protocols for the Scale-Up Synthesis of 2-Chloro-1,5-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 2-Chloro-1,5-Naphthyridine in Modern Drug Discovery

The 1,5-naphthyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] These derivatives are integral to the development of therapeutics targeting a spectrum of diseases, including cancer, bacterial infections, and viral illnesses.[3][4] Among these, this compound and its substituted analogues stand out as exceptionally versatile intermediates. The chloro-substituent at the 2-position acts as an excellent leaving group, making it a linchpin for introducing various nucleophiles through substitution reactions, thereby enabling the rapid generation of diverse compound libraries for drug discovery programs.[1][5]

This guide provides a comprehensive, field-proven methodology for the multi-gram scale synthesis of this compound. It moves beyond a mere recitation of steps to explain the underlying chemical principles and critical process parameters that ensure a safe, efficient, and scalable reaction.

Synthetic Strategy: A Two-Stage Approach to a Key Intermediate

The most robust and widely adopted strategy for synthesizing this compound on a larger scale involves a two-step sequence. This approach prioritizes safety, yield, and purity by separating the formation of the core heterocyclic system from the hazardous chlorination step.

  • Formation of the Precursor: Synthesis of 1,5-Naphthyridin-2(1H)-one (also known as 2-hydroxy-1,5-naphthyridine). This precursor is typically stable and can be purified to a high degree before proceeding.

  • Chlorination: Conversion of the hydroxyl group of the precursor into the target chloro-derivative using a suitable chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1][6]

This two-stage process allows for better control over each transformation and simplifies the purification of the final product.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Chlorination 3-Aminopyridine 3-Aminopyridine 1,5-Naphthyridin-2(1H)-one 1,5-Naphthyridin-2(1H)-one 3-Aminopyridine->1,5-Naphthyridin-2(1H)-one Cyclization (e.g., Skraup or Gould-Jacobs) This compound This compound 1,5-Naphthyridin-2(1H)-one->this compound POCl₃ Heat G Naphthyridinone 1,5-Naphthyridin-2(1H)-one Intermediate1 Dihalophosphate Intermediate Naphthyridinone->Intermediate1 Nucleophilic attack on Phosphorus POCl3 POCl₃ POCl3->Intermediate1 Product This compound Intermediate1->Product Intramolecular nucleophilic attack by Cl⁻ HCl HCl H3PO4_deriv Phosphoric Acid Derivatives

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Chloro-1,5-naphthyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical heterocyclic intermediate. The synthesis, while conceptually straightforward, is often plagued by issues of low yield stemming from challenges in the key chlorination step and subsequent purification.

This guide provides in-depth, question-and-answer-based troubleshooting for the most common issues encountered during the conversion of 1,5-naphthyridin-2(1H)-one to the target 2-chloro derivative. Our approach is grounded in mechanistic principles to not only solve immediate experimental problems but also to empower you with the knowledge to proactively optimize your synthetic strategy.

Section 1: The Critical Chlorination Step - Troubleshooting and Optimization

The conversion of the 1,5-naphthyridin-2(1H)-one precursor to this compound is typically achieved by heating with phosphorus oxychloride (POCl₃). Most yield-related issues arise from this transformation.

Q1: My chlorination reaction with POCl₃ is incomplete, and TLC/LCMS analysis shows significant recovery of the 1,5-naphthyridin-2(1H)-one starting material. What is causing this and how can I drive the reaction to completion?

A1: This is the most frequently encountered problem. Incomplete conversion is typically due to insufficient reactivity of the chlorinating agent under the chosen conditions. The mechanism involves the activation of the carbonyl oxygen of the pyridone tautomer by POCl₃, followed by nucleophilic attack of a chloride ion. Several factors can be adjusted to enhance reactivity and achieve full conversion.

Causality and Mechanistic Insight: The substrate, 1,5-naphthyridin-2(1H)-one, exists in tautomeric equilibrium with its aromatic 2-hydroxy-1,5-naphthyridine form. The reaction with POCl₃ proceeds through the lactam (pyridone) tautomer. The efficiency of the reaction depends on the activation of the carbonyl oxygen by POCl₃ to form a reactive intermediate, which is then displaced by chloride. If the reaction temperature is too low or the reaction time is too short, this process will be inefficient.

Troubleshooting Steps:

  • Increase Reaction Temperature and Time: This is the simplest modification. Many standard procedures call for refluxing in POCl₃ (b.p. 106 °C). Ensure your reaction is heated to a vigorous reflux and consider extending the reaction time from a typical 3-4 hours to 6-8 hours, monitoring by TLC or LCMS until the starting material is consumed.

  • Use Additives to Boost Reactivity:

    • Phosphorus Pentachloride (PCl₅): Adding PCl₅ (0.2 to 1.0 equivalents) can significantly improve yields. PCl₅ is a more powerful chlorinating agent and works synergistically with POCl₃.[1] It helps to drive the initial activation step and increases the concentration of available nucleophilic chloride.

    • Tertiary Amine Bases: The addition of a high-boiling tertiary amine like N,N-dimethylaniline or triethylamine can be beneficial. While POCl₃ reactions are often run neat, a base can neutralize the HCl generated in situ, which can sometimes inhibit the reaction. However, use with caution, as bases can also promote side reactions. Some protocols for analogous pyridine systems use pyridine as both a base and a solvent.[2]

  • Solvent-Free Conditions: For many hydroxy-pyridines and related heterocycles, heating the substrate directly in an excess of POCl₃ (5-10 equivalents) without any solvent is the most effective method.[2][3] This maximizes the concentration of the reagent.

Diagram: Troubleshooting Incomplete Chlorination This flowchart outlines a logical progression for troubleshooting an incomplete reaction.

G start Start: Incomplete Conversion (Starting Material Remains) step1 Increase Reflux Time (e.g., from 4h to 8h) start->step1 check1 Reaction Complete? step1->check1 step2 Add PCl₅ (0.5 eq) to POCl₃ Reaction check1->step2 No end_success Success: Proceed to Workup check1->end_success Yes check2 Reaction Complete? step2->check2 step3 Consider Solvent-Free Reaction with 1 eq. Pyridine at 140-160°C (Sealed Vessel) check2->step3 No check2->end_success Yes step3->end_success end_fail Re-evaluate Precursor Purity

Caption: Troubleshooting workflow for incomplete chlorination.

Q2: My reaction mixture turns dark brown or black (charring) upon heating in POCl₃, resulting in a very low yield of an impure product. What is causing this decomposition?

A2: Significant darkening or charring indicates thermal decomposition of the starting material or product. The 1,5-naphthyridine ring system, while aromatic, can be sensitive to the highly acidic and oxidizing conditions created by hot POCl₃, especially in the presence of trace impurities.

Causality and Prevention:

  • Excessive Temperature: While high temperatures are needed, exceeding the thermal stability window of your compound will lead to polymerization and decomposition. Using a precisely controlled heating mantle or oil bath is crucial. Avoid "hot spots" from direct mantle-to-flask contact.

  • Purity of Starting Material: The 1,5-naphthyridin-2(1H)-one precursor must be pure and, most importantly, completely dry. Water will react violently with POCl₃ in an exothermic reaction that can create localized high temperatures and initiate decomposition. Ensure the precursor is dried under high vacuum before use.

  • Reaction Scale and Heat Transfer: On a larger scale, efficient heat transfer becomes critical. Ensure adequate stirring to distribute heat evenly.

  • Solvent-Free Method Optimization: A more recent, environmentally friendly, and often higher-yielding method involves heating the substrate with just one equivalent of POCl₃ and one equivalent of pyridine in a sealed reactor at 140-160 °C.[2] This avoids the large excess of corrosive POCl₃ and can provide a cleaner reaction profile.

Comparative Table of Chlorination Conditions

MethodReagentsTypical Temp. (°C)ProsConsEst. Yield Range
Standard Neat POCl₃ (5-10 eq)100-110 °CSimple, commonCan be incomplete, potential for charring50-75%
PCl₅ Additive Neat POCl₃ (5-10 eq), PCl₅ (0.5 eq)100-110 °CHigher conversion rateMore hazardous reagents70-90%
Solvent-Free POCl₃ (1 eq), Pyridine (1 eq)140-160 °CHigh yielding, less wasteRequires a sealed vessel for high temp>90%[2]
Section 2: Navigating Workup and Purification

A successful reaction can still result in a low isolated yield if the workup and purification are not performed correctly. The product, this compound, can be sensitive to hydrolysis, and its purification can be non-trivial.

Q3: The workup of my POCl₃ reaction is challenging. Quenching is highly exothermic, and I get a low recovery of product after extraction. How can I improve my workup procedure?

A3: This is a critical step where significant product loss can occur. The key principles are maintaining low temperatures during the quench and ensuring the product is not hydrolyzed back to the starting material.

Optimized Workup Protocol:

  • Cool the Reaction Mixture: After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove Excess POCl₃ (Optional but Recommended): If possible, remove the bulk of the excess POCl₃ under reduced pressure (use a trap cooled with dry ice/acetone and a base trap for the vapors). This dramatically reduces the exothermicity of the quench.

  • Controlled Quench: Very slowly, add the cooled reaction mixture dropwise to a vigorously stirred beaker of crushed ice or an ice/water slurry. Never add water to the POCl₃ mixture. This ensures the temperature is controlled, preventing hydrolysis of the product.

  • Basification: The aqueous mixture will be highly acidic. After the quench is complete, slowly basify the cold solution with a saturated aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) until the pH is ~8-9. Avoid strong bases like NaOH, which can promote hydrolysis. The product will often precipitate as a solid.

  • Extraction: Thoroughly extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. The product has moderate polarity, so multiple extractions are necessary.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Q4: My crude product is an inseparable mixture of this compound and the starting material. How can I effectively purify the product?

A4: Co-elution of the product and starting material during column chromatography is a common problem due to their similar polarities.

Purification Strategies:

  • Optimized Chromatography: Use a shallow gradient during column chromatography. A typical system would be silica gel, eluting with a gradient of hexane/ethyl acetate, slowly increasing the polarity. Sometimes, switching to a DCM/methanol system can provide better separation.

  • Acid/Base Wash: An acid wash during the workup can sometimes help. The product, being a chloro-substituted pyridine, is less basic than some potential impurities but more basic than the starting pyridone. However, this risks hydrolysis. A more robust method is to ensure the reaction goes to completion, which is the best way to avoid this specific purification issue.

  • Recrystallization: If a solid is obtained, recrystallization can be very effective. Try solvents like ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

Diagram: Optimized Synthesis and Workup Workflow

G cluster_0 Reaction cluster_1 Workup cluster_2 Purification start 1,5-Naphthyridin-2(1H)-one (Dry) react Add to POCl₃ (5-10 eq) + PCl₅ (0.5 eq) start->react heat Reflux at 110°C for 4-8h (Monitor by TLC) react->heat cool Cool to RT heat->cool quench Add slowly to crushed ice cool->quench basify Basify to pH 8-9 (Cold, Na₂CO₃ soln.) quench->basify extract Extract 3x with DCM basify->extract dry Dry (Na₂SO₄), Filter, Concentrate extract->dry purify Column Chromatography (Hexane/EtOAc gradient) dry->purify product Pure 2-Chloro- 1,5-naphthyridine purify->product

Caption: Recommended workflow for synthesis and purification.

Section 3: Detailed Experimental Protocols
Protocol 1: Optimized Chlorination of 1,5-Naphthyridin-2(1H)-one

Materials:

  • 1,5-Naphthyridin-2(1H)-one (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (8.0 eq)

  • Phosphorus pentachloride (PCl₅) (0.5 eq)

  • Round-bottom flask, reflux condenser with drying tube, heating mantle, magnetic stirrer.

Procedure:

  • Ensure the 1,5-naphthyridin-2(1H)-one is completely dry by drying under high vacuum for at least 4 hours.

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,5-naphthyridin-2(1H)-one (1.0 eq).

  • In a fume hood, carefully add phosphorus oxychloride (8.0 eq) followed by phosphorus pentachloride (0.5 eq). The addition of PCl₅ may be slightly exothermic.

  • Heat the stirred mixture to a gentle reflux (approx. 110 °C) using a heating mantle with a temperature controller.

  • Maintain the reflux for 4-8 hours. Monitor the reaction progress by periodically taking a small aliquot, quenching it carefully in ice/bicarbonate solution, extracting with DCM, and analyzing by TLC or LCMS to check for the disappearance of the starting material.

  • Once the reaction is complete, allow the dark solution to cool to room temperature before proceeding to the workup protocol.

Protocol 2: Safe and Efficient Workup

Materials:

  • Completed reaction mixture from Protocol 1

  • Large beaker (at least 10x the reaction volume)

  • Crushed ice

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Dichloromethane (DCM)

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Fill a large beaker with a substantial amount of crushed ice and place it in an ice bath on a large stir plate.

  • With vigorous stirring, use a dropping funnel or pasture pipette to add the cooled reaction mixture dropwise to the crushed ice. The rate of addition should be slow enough to keep the temperature of the slurry below 10 °C.

  • After the addition is complete, continue stirring for 15 minutes.

  • While keeping the beaker in the ice bath, slowly add saturated Na₂CO₃ solution portion-wise until the pH of the aqueous mixture is between 8 and 9 (check with pH paper).

  • Transfer the mixture to a separatory funnel and extract three times with DCM.

  • Combine the organic layers, wash once with brine, and then dry over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound, which can then be purified.

Section 4: References
  • Maddili, S. et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3236. --INVALID-LINK--

  • Alonso, C. et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(17), 3935. --INVALID-LINK--

  • BenchChem (2025). A Comparative Guide to the Synthetic Routes of 2-Amino-5-chloro-1,8-naphthyridine. BenchChem Technical Guides. --INVALID-LINK--

  • BenchChem (2025). Technical Support Center: Purification of 2-Amino-5-chloro-1,8-naphthyridine and its Analogs. BenchChem Technical Guides. --INVALID-LINK--

  • Ye, W. et al. (2011). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules, 16(5), 4173-4181. --INVALID-LINK--

  • ResearchGate (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? ResearchGate Forum. --INVALID-LINK--

  • De, A. et al. (2020). POCl₃-PCl₅ mixture: A robust chlorinating agent. Journal of the Indian Chemical Society. --INVALID-LINK--

References

Technical Support Center: Chlorination of 1,5-Naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting for common side reactions encountered during the chlorination of 1,5-naphthyridin-2(1H)-one to produce the versatile synthetic intermediate, 2-chloro-1,5-naphthyridine. The conversion is typically achieved using reagents like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅).[1] While routine, this reaction is prone to several side reactions that can impact yield, purity, and downstream applications. This document addresses these challenges in a practical, question-and-answer format designed for researchers and drug development professionals.

Troubleshooting Guide & FAQs

Q1: My reaction is sluggish and incomplete, with significant recovery of the starting 1,5-naphthyridin-2(1H)-one. What are the likely causes and solutions?

A1: Incomplete conversion is a frequent issue stemming from several factors related to reaction kinetics and reagent stoichiometry.

  • Causality & Explanation: The conversion of the lactam (naphthyridinone) to the chloro-derivative proceeds through an intermediate phosphate ester. The efficiency of this process is highly dependent on temperature and the effective concentration of the chlorinating agent. Insufficient heat may fail to overcome the activation energy, while an inadequate amount of reagent will naturally lead to an incomplete reaction. The hygroscopic nature of POCl₃ can also be a culprit; moisture contamination degrades it to phosphoric acid, reducing its efficacy.

  • Troubleshooting Steps:

    • Verify Reagent Stoichiometry and Quality: For every equivalent of the naphthyridinone, a significant excess of POCl₃ (often used as the solvent) is standard. If using a co-solvent, ensure at least 3-5 equivalents of POCl₃ are used. Always use a fresh, unopened bottle of POCl₃ or one that has been stored under inert gas to prevent moisture contamination.

    • Optimize Reaction Temperature: The reaction typically requires heating. A common protocol involves refluxing in neat POCl₃ (boiling point ~105 °C).[1] If your reaction is proceeding slowly, gradually increase the temperature while monitoring the progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Increase Reaction Time: While balancing against potential decomposition (see Q2), extending the reaction time can drive it to completion. Monitor hourly after the first 2-3 hours to determine the point of maximum conversion.

    • Consider Additives: The addition of a catalytic amount of a tertiary amine base, such as N,N-dimethylaniline or triethylamine, can sometimes accelerate the reaction. The base can act as a nucleophilic catalyst, activating the POCl₃. However, this can also promote side reactions, so it should be trialed on a small scale first.

Q2: The reaction mixture has turned into a dark, intractable tar. What causes this decomposition, and how can it be prevented?

A2: The formation of tar or polymeric material is a strong indicator of product or starting material decomposition under the harsh reaction conditions.

  • Causality & Explanation: Naphthyridine rings, while aromatic, can be susceptible to polymerization or ring-opening under strongly acidic and high-temperature conditions, which are characteristic of refluxing POCl₃.[2][3][4] Over-exposure to these conditions, especially after the desired product has formed, can lead to uncontrolled side reactions and the formation of complex, high-molecular-weight byproducts.

  • Preventative Measures:

    • Strict Temperature Control: Do not exceed the optimal temperature required for the reaction. Use an oil bath with a thermocouple for precise temperature regulation. A common mistake is aggressive heating, which can create localized hot spots.

    • Monitor Reaction Progress Diligently: The most critical step is to stop the reaction as soon as the starting material is consumed. Use TLC or LC-MS to track the disappearance of the starting material. Prolonged heating after completion is the primary cause of tar formation.

    • Alternative Chlorinating Agents: If tarring is persistent, consider milder chlorinating agents. Reagents like oxalyl chloride or thionyl chloride in a high-boiling inert solvent (e.g., toluene, DCE) with a catalytic amount of DMF (Vilsmeier-Haack conditions) can sometimes effect the chlorination at lower temperatures.[5]

Q3: My analytical data (NMR, MS) suggests the presence of dichlorinated byproducts. Is over-chlorination a risk?

A3: Yes, over-chlorination is a potential side reaction, although less common than incomplete conversion or decomposition.

  • Causality & Explanation: While the 2-position is the most activated site for this transformation, other positions on the naphthyridine ring can undergo chlorination under forcing conditions (prolonged time, very high temperatures). The electron-rich pyridine rings can be susceptible to further electrophilic attack. The most likely site for a second chlorination would be the 4-position, leading to 2,4-dichloro-1,5-naphthyridine.

  • Mitigation Strategies:

    • Stoichiometric Control: If not using POCl₃ as the solvent, carefully control the stoichiometry of the chlorinating agent. Use the minimum excess required for full conversion of the starting material.

    • Lower Reaction Temperature: Over-chlorination is more likely at higher temperatures. Determine the lowest effective temperature for the primary reaction to minimize the activation of secondary chlorination pathways.

    • Purification: If a small amount of dichlorinated product is formed, it can often be separated from the desired mono-chloro product by silica gel column chromatography, as the polarity will be different.[6]

Q4: During the aqueous workup, I'm experiencing significant product loss and regeneration of the starting material. How can I improve my product isolation?

A4: The this compound product is susceptible to hydrolysis, readily converting back to the starting 1,5-naphthyridin-2(1H)-one. This is a classic issue with chloro-substituted pyridines and related heterocycles.

  • Causality & Explanation: The chlorine atom at the 2-position is a good leaving group, activated towards nucleophilic aromatic substitution. Water, especially under neutral to basic conditions, acts as a nucleophile, attacking the C2 position and displacing the chloride to reform the more thermodynamically stable lactam. This process is often accelerated during the quenching of excess POCl₃, which generates heat and acidic conditions that can become basic upon neutralization.

  • Optimized Workup Protocol:

    • Anhydrous Quenching: Whenever possible, avoid a direct aqueous quench. A preferred method is to first remove the bulk of the excess POCl₃ under reduced pressure (using a trap!).

    • Cold & Cautious Quenching: If an aqueous quench is necessary, perform it very slowly by pouring the reaction mixture onto crushed ice or into ice-cold saturated sodium bicarbonate solution. This dissipates the heat of reaction and keeps the temperature low, slowing the rate of hydrolysis.

    • Rapid Extraction: Do not allow the product to remain in an aqueous environment for long. Immediately extract the product into a non-polar organic solvent like dichloromethane (DCM) or ethyl acetate. Perform multiple extractions to ensure complete recovery.

    • Avoid Strong Bases: Use a mild base like saturated NaHCO₃ for neutralization. Strong bases like NaOH or KOH will dramatically accelerate the rate of hydrolysis.

    • Dry and Concentrate: After extraction, dry the combined organic layers thoroughly with a drying agent like anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure without excessive heating.

Process Summary & Key Parameters

The table below summarizes the common issues and the primary levers for optimization.

Problem Observed Potential Side Product(s) Primary Cause(s) Recommended Solution(s)
Incomplete ReactionUnreacted Starting MaterialInsufficient Temperature; Degraded Reagent; Insufficient TimeIncrease temperature; Use fresh POCl₃; Increase reaction time; Monitor by TLC/LC-MS
Tar FormationPolymeric ByproductsExcessive Heat; Prolonged Reaction TimeStrict temperature control; Stop reaction upon completion; Consider milder reagents
Over-chlorinationDichloro-1,5-naphthyridineExcessive Heat; High Reagent StoichiometryUse lowest effective temperature; Careful stoichiometric control
Product Loss During WorkupRegenerated Starting MaterialHydrolysis of the chloro-productUse cold/anhydrous quench; Rapid extraction; Avoid strong bases

Visualizing the Reaction & Troubleshooting Pathways

The following diagrams illustrate the intended reaction versus common side pathways and a logical troubleshooting workflow.

ReactionPathways SM 1,5-Naphthyridin-2(1H)-one (Starting Material) Intermediate Phosphate Ester Intermediate SM->Intermediate POCl₃, Δ Product This compound (Desired Product) Intermediate->Product Cl⁻ attack Tar Decomposition (Tar/Polymer) Product->Tar Excess Heat/Time OverCl Dichloro-naphthyridine (Over-chlorination) Product->OverCl Forcing Conditions Hydrolysis Hydrolysis (Reverts to SM) Product->Hydrolysis H₂O (Workup) Hydrolysis->SM

Caption: Reaction scheme showing the desired pathway and key side reactions.

TroubleshootingFlow Start Problem Observed in Reaction Incomplete Incomplete Conversion? Start->Incomplete Tar Tar Formation? Incomplete->Tar No Sol_Incomplete Increase Temp/Time Check Reagent Quality Incomplete->Sol_Incomplete Yes Byproduct Unexpected Byproduct? Tar->Byproduct No Sol_Tar Reduce Temp/Time Monitor Closely Tar->Sol_Tar Yes Check_OverCl Check MS for M+2Cl (Over-chlorination) Byproduct->Check_OverCl Yes Check_Hydrolysis Check for SM in Crude (Hydrolysis during workup) Byproduct->Check_Hydrolysis Sol_OverCl Use Milder Conditions Check_OverCl->Sol_OverCl Sol_Hydrolysis Improve Workup Protocol (Anhydrous/Cold) Check_Hydrolysis->Sol_Hydrolysis

Caption: A logical workflow for troubleshooting common experimental issues.

Validated Experimental Protocols

Protocol 1: Standard Chlorination using Phosphorus Oxychloride
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,5-naphthyridin-2(1H)-one (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 10-15 eq or as solvent) to the flask under a fume hood.

  • Heat the reaction mixture to reflux (approx. 105-110 °C) using a pre-heated oil bath.

  • Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the excess POCl₃ under reduced pressure (ensure an appropriate trap is used to capture the corrosive vapors).

  • Slowly and carefully pour the concentrated residue onto crushed ice with vigorous stirring.

  • Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

  • Extract the aqueous slurry three times with dichloromethane (DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude this compound.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure product.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Use standard silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A non-polar/polar solvent system is effective. Start with a low polarity mixture and gradually increase the polarity. A typical gradient is 0% to 40% ethyl acetate in hexanes. The less polar this compound will elute before the more polar starting material, 1,5-naphthyridin-2(1H)-one.[6]

  • Loading: Dissolve the crude material in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely to get a dry powder.

  • Elution: Load the dry powder onto the top of the prepared column. Begin elution with the low-polarity mobile phase, collecting fractions and monitoring by TLC to isolate the desired product.

References

Technical Support Center: Synthesis and Purification of 2-Chloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the synthesis of 2-Chloro-1,5-naphthyridine, focusing on the effective removal of unreacted starting materials. This document offers in-depth insights into common synthetic challenges, detailed purification protocols, and analytical methods to ensure the desired product's purity.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry, serving as a precursor for a wide range of biologically active molecules. Its synthesis, while well-established, can present challenges, particularly concerning the removal of unreacted starting materials, which can complicate subsequent reactions and biological assays. This guide addresses the two primary synthetic routes and provides detailed troubleshooting for isolating the pure product.

The main synthetic pathways to this compound are:

  • Chlorination of 1,5-Naphthyridin-2(1H)-one: This common method involves the reaction of the naphthyridinone precursor with a chlorinating agent, typically phosphorus oxychloride (POCl₃). Incomplete reaction is a frequent source of contamination.

  • Sandmeyer-type Reaction of 2-Amino-1,5-naphthyridine: This route involves the diazotization of the amino-naphthyridine followed by a copper(I) chloride-mediated substitution. Residual starting material can be a challenge to remove.

This guide will provide a structured, question-and-answer-based approach to troubleshoot issues arising from both synthetic methods.

Troubleshooting Guide & FAQs

Route 1: Chlorination of 1,5-Naphthyridin-2(1H)-one

This synthetic approach is often favored due to the accessibility of the starting naphthyridinone. However, the presence of unreacted starting material is a common issue.

Question 1: My post-reaction analysis (TLC, LC-MS) shows a significant amount of unreacted 1,5-Naphthyridin-2(1H)-one. What are the likely causes and how can I resolve this?

Answer:

Incomplete conversion is a frequent challenge in the chlorination of 1,5-Naphthyridin-2(1H)-one. Several factors can contribute to this issue:

  • Insufficient Reagent or Reaction Time: The chlorination with phosphorus oxychloride (POCl₃) may require forcing conditions to proceed to completion. Ensure that a sufficient excess of POCl₃ is used and that the reaction is heated for an adequate duration. Monitoring the reaction by TLC is crucial to determine the point of complete consumption of the starting material.

  • Reaction Temperature: The reaction temperature is a critical parameter. The conversion of the hydroxyl group to the chloride is often performed at reflux in POCl₃ (approximately 110 °C) for several hours.[1][2][3][4] Insufficient temperature can lead to a sluggish and incomplete reaction.

  • Moisture Contamination: Phosphorus oxychloride reacts violently with water. Any moisture in the reaction setup or reagents can consume the POCl₃, rendering it ineffective for the chlorination reaction. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Workflow for Incomplete Chlorination:

References

Technical Support Center: Optimizing Suzuki Coupling with 2-Chloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for optimizing the Suzuki-Miyaura cross-coupling of 2-chloro-1,5-naphthyridine. This guide, designed for experienced chemists, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this challenging transformation and, most importantly, to mitigate the pervasive issue of dehalogenation.

Troubleshooting Guide: From Frustration to Success

This section is structured to address common problems encountered during the Suzuki coupling of this compound. We will explore the likely causes and provide actionable solutions based on established organometallic principles and literature precedents.

Issue 1: High Levels of Dehalogenated 1,5-Naphthyridine Detected

The presence of a significant amount of the dehalogenated byproduct is the most common hurdle in the Suzuki coupling of electron-deficient heteroaryl chlorides like this compound.

  • Potential Cause A: Inappropriate Catalyst System. The choice of palladium precursor and, more critically, the ancillary ligand, dictates the relative rates of the desired cross-coupling versus the undesired dehalogenation. Standard catalysts like Pd(PPh₃)₄ are often ineffective for this substrate.

    • Solution: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands promote the crucial oxidative addition step and accelerate the rate-determining reductive elimination, outcompeting the dehalogenation pathway.[1][2] Buchwald's biarylphosphine ligands, such as XPhos and SPhos, are particularly well-suited for this purpose.[1][2] Pre-formed palladium catalysts incorporating these ligands (e.g., XPhos Pd G2, G3, or G4) are highly recommended as they provide a reliable source of the active Pd(0) species.[3]

  • Potential Cause B: Unfavorable Base Selection. Strong bases, particularly alkoxides like sodium tert-butoxide, can promote the formation of palladium-hydride species, which are key intermediates in the dehalogenation pathway.

    • Solution: Switch to a weaker inorganic base. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are excellent choices for Suzuki couplings of electron-deficient heteroaryl chlorides.[1] These bases are sufficiently strong to facilitate the transmetalation step without significantly contributing to the formation of palladium-hydrides.

  • Potential Cause C: Protic Solvents or Water Content. Protic solvents, such as alcohols, can act as a source of hydrides, leading to dehalogenation. While a small amount of water is often necessary for the Suzuki reaction, excessive water can also be detrimental.

    • Solution: Utilize anhydrous aprotic solvents. 1,4-Dioxane and toluene are commonly used and effective solvents for these types of couplings. If using a boronic acid, a minimal amount of water (often as part of a dioxane/water mixture) may be necessary to facilitate the formation of the boronate species. However, for particularly sensitive substrates, consider using boronate esters (e.g., pinacol esters) which can often be run under strictly anhydrous conditions.[4][5]

Issue 2: Low or No Conversion of this compound

Observing unreacted starting material alongside potential byproducts indicates a sluggish or inhibited catalytic cycle.

  • Potential Cause A: Inefficient Oxidative Addition. The carbon-chlorine bond in this compound is relatively strong, and its oxidative addition to the palladium(0) center can be a rate-limiting step.[6]

    • Solution: As with preventing dehalogenation, the use of bulky, electron-rich ligands is crucial. Ligands like XPhos, SPhos, and certain NHCs are designed to accelerate the oxidative addition of aryl chlorides.[3][6] Increasing the reaction temperature can also help overcome the activation barrier for this step, though it should be done cautiously to avoid promoting dehalogenation.

  • Potential Cause B: Catalyst Inhibition. The nitrogen atoms in the 1,5-naphthyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.

    • Solution: The steric bulk of ligands like XPhos and SPhos can help to prevent the binding of the naphthyridine nitrogen to the palladium catalyst, thereby maintaining its catalytic activity.

  • Potential Cause C: Protodeboronation of the Boronic Acid. Boronic acids, especially heteroaryl boronic acids, can be susceptible to protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond.[5] This decomposition of the coupling partner will halt the reaction.

    • Solution: To minimize protodeboronation, consider using more stable boronic acid derivatives such as pinacol esters or potassium trifluoroborate salts.[4] These are generally more robust to the reaction conditions and release the active boronic acid species slowly in situ. Alternatively, ensure that the reaction is run under rigorously deoxygenated conditions and for the minimum time necessary for completion.

Issue 3: Formation of Homocoupled Boronic Acid Byproduct

The presence of a biaryl byproduct derived from the boronic acid coupling with itself is another common side reaction.

  • Potential Cause A: Presence of Oxygen. Oxygen can lead to the oxidative homocoupling of boronic acids.

    • Solution: Thoroughly degas all solvents and the reaction mixture before heating. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw method.

  • Potential Cause B: Inefficient Reduction of Pd(II) Precatalyst. If using a Pd(II) precatalyst, its inefficient reduction to the active Pd(0) species can lead to side reactions, including homocoupling.

    • Solution: Using well-defined Pd(0) sources or modern precatalysts that readily generate the active catalyst can minimize this issue. Buchwald's G2, G3, and G4 precatalysts are designed for efficient generation of the active monoligated Pd(0) species.[3]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of dehalogenation in the Suzuki coupling of this compound?

A1: Dehalogenation is believed to proceed through the formation of a palladium-hydride (Pd-H) species. This can arise from the reaction of the palladium complex with the base, solvent, or trace water. The Pd-H species can then undergo reductive elimination with the coordinated 2-(1,5-naphthyridinyl) group to yield the dehalogenated 1,5-naphthyridine and regenerate the palladium catalyst.

Q2: Why is this compound so prone to dehalogenation?

A2: As an electron-deficient heteroaromatic chloride, the carbon-chlorine bond is polarized, making the carbon atom susceptible to nucleophilic attack. Furthermore, the electron-withdrawing nature of the naphthyridine ring system can stabilize intermediates that lead to dehalogenation.

Q3: Are there any additives that can help suppress dehalogenation?

A3: In some cases, the addition of a halide source, such as a bromide salt, has been reported to suppress dehalogenation, although the mechanism is not always clear. However, optimizing the primary reaction components (catalyst, base, solvent) is generally a more effective strategy.

Q4: How do I choose between different generations of Buchwald precatalysts (G2, G3, G4)?

A4: All are excellent choices for this type of transformation. The later generations (G3 and G4) offer improved air and moisture stability, making them easier to handle. XPhos Pd G4, for instance, is designed to avoid the formation of carbazole as a byproduct, which can be advantageous in some cases.[7]

Q5: Can I use microwave heating to accelerate the reaction?

A5: Yes, microwave irradiation can be a very effective way to accelerate Suzuki couplings, often leading to shorter reaction times and potentially higher yields. However, it is important to carefully monitor the reaction temperature, as excessive heat can still promote dehalogenation.

Data Presentation: Catalyst System Comparison

The following table provides a comparative overview of catalyst systems for the Suzuki coupling of challenging heteroaryl chlorides, which can serve as a starting point for the optimization of the reaction with this compound.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield Range (%)Key Advantages
Pd(OAc)₂ / XPhosXPhosK₃PO₄1,4-Dioxane80-11070-95High activity for aryl chlorides, commercially available.
XPhos Pd G3XPhosK₂CO₃Toluene10075-98Air-stable precatalyst, efficient for electron-deficient substrates.
Pd₂(dba)₃ / SPhosSPhosK₃PO₄1,4-Dioxane/H₂O10065-90Effective for a broad range of substrates.
[Pd(IPr)(cinnamyl)Cl]IPr (NHC)K₂CO₃1,4-DioxaneRT - 8060-85Can be effective at lower temperatures.

Note: Yields are illustrative and highly dependent on the specific boronic acid and reaction conditions.

Experimental Protocols

Recommended Starting Protocol for Suzuki Coupling of this compound

This protocol is a robust starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube or microwave vial, add this compound, the arylboronic acid, XPhos Pd G3, and K₃PO₄.

  • Seal the vessel and evacuate and backfill with inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 10:1 to 5:1 ratio of dioxane to water) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer in vacuo and purify the crude product by flash column chromatography.

Visualizations

Suzuki_Cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)(Cl)L_n pd0->oa_complex Oxidative Addition transmetalation_complex Ar-Pd(II)(Ar')L_n oa_complex->transmetalation_complex Transmetalation pdh L_nPd(II)(H)Cl oa_complex->pdh Formation of Pd-H (Side Reaction) transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product arcl This compound (Ar-Cl) arcl->oa_complex boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation_complex base Base (e.g., K₃PO₄) base->transmetalation_complex dehalogenation 1,5-Naphthyridine (Ar-H) pdh->pd0 pdh->dehalogenation Reductive Elimination

Caption: Catalytic cycle of Suzuki coupling and the competing dehalogenation pathway.

Troubleshooting_Workflow start High Dehalogenation? catalyst Switch to Bulky Ligand (XPhos, SPhos) start->catalyst Yes no_conversion Low/No Conversion? start->no_conversion No base Use Weaker Base (K₃PO₄, K₂CO₃) catalyst->base solvent Use Anhydrous Aprotic Solvent (Dioxane, Toluene) base->solvent solvent->no_conversion increase_temp Increase Temperature Cautiously no_conversion->increase_temp Yes end Optimized Reaction no_conversion->end No boronate_ester Use Boronate Ester increase_temp->boronate_ester boronate_ester->end

Caption: Decision workflow for troubleshooting Suzuki coupling of this compound.

References

Improving the efficiency of nucleophilic substitution on 2-Chloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for optimizing nucleophilic substitution reactions on 2-chloro-1,5-naphthyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile scaffold. Here, we address common experimental challenges through a series of frequently asked questions and troubleshooting guides, grounded in mechanistic principles and field-proven solutions.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental concepts to ensure a solid theoretical grounding before proceeding to troubleshooting.

Q1: What is the primary mechanism for nucleophilic substitution on this compound?

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process. First, the nucleophile attacks the electron-deficient carbon at the C2 position, breaking the aromaticity of the ring to form a resonance-stabilized negative intermediate known as a Meisenheimer complex.[1] In the second step, the aromaticity is restored by the elimination of the chloride leaving group.[2][3]

Q2: Why is the C2 position of 1,5-naphthyridine particularly reactive towards nucleophiles?

The reactivity of the C2 position is significantly enhanced by the electron-withdrawing effects of the two nitrogen atoms within the naphthyridine ring system.[4] These nitrogen atoms, particularly the adjacent N1, inductively and mesomerically withdraw electron density from the ring, making the C2 carbon highly electrophilic and susceptible to attack by nucleophiles. This activation is crucial for the SNAr mechanism to proceed efficiently.[1]

Q3: What are the most common classes of nucleophiles used with this compound?

A wide range of nucleophiles can be employed, leading to diverse functionalization. The most common classes include:

  • Amines (N-nucleophiles): Primary and secondary amines are frequently used to synthesize 2-amino-1,5-naphthyridine derivatives. These reactions can be performed thermally or, for less reactive amines, via palladium-catalyzed Buchwald-Hartwig amination.[5]

  • Alkoxides and Phenoxides (O-nucleophiles): Reagents like sodium methoxide are used to introduce alkoxy or phenoxy groups.[5]

  • Thiols and Thiolates (S-nucleophiles): Thiolates, generated from thiols and a base like sodium hydride, are effective for introducing sulfur-containing moieties.[5]

  • Hydrazine: Used to prepare 2-hydrazido-1,5-naphthyridine, a valuable intermediate for further elaboration.[6]

Q4: How does solvent choice impact the reaction efficiency?

Solvent selection is critical and directly influences reaction rates.

  • Polar Aprotic Solvents (Recommended): Solvents like DMSO, DMF, THF, and acetonitrile are generally preferred. They can solvate the cation of the nucleophile's counter-ion without strongly solvating the nucleophilic anion. This leaves the nucleophile "naked" and highly reactive, accelerating the SNAr reaction.[7][8]

  • Polar Protic Solvents (Use with Caution): Solvents such as water and alcohols (methanol, ethanol) can form strong hydrogen bonds with the nucleophile.[9][10] This solvation shell stabilizes the nucleophile, reducing its reactivity and slowing down the reaction.[7][10] Furthermore, these solvents can act as competing nucleophiles, leading to undesired hydrolysis or alcoholysis byproducts.[5][11]

Section 2: Troubleshooting Guide

This guide addresses specific experimental problems in a direct question-and-answer format.

Problem 1: Low or No Product Yield

Q: My reaction shows low to no conversion of this compound, even after extended reaction times. What are the likely causes?

A: This is a common issue that can often be traced back to one of four key areas:

  • Insufficient Nucleophilicity: The attacking species may not be a strong enough nucleophile. Weakly basic nucleophiles (e.g., anilines) react slower than strongly basic ones (e.g., aliphatic amines or alkoxides).

    • Solution: If using a nucleophile that requires deprotonation (e.g., an alcohol or thiol), ensure you are using a sufficiently strong base (e.g., NaH, K₂CO₃) to fully generate the more potent nucleophilic anion. For weak amine nucleophiles, consider switching to a palladium-catalyzed Buchwald-Hartwig coupling, which follows a different catalytic cycle and is highly effective for forming C-N bonds.[5]

  • Inadequate Temperature: SNAr reactions often have a significant activation energy barrier due to the initial disruption of aromaticity.[3]

    • Solution: Increase the reaction temperature. Many of these substitutions require heating, sometimes to temperatures above 100 °C.[1][5] Microwave-assisted heating can also be highly effective at reducing reaction times and improving yields.[5]

  • Incorrect Solvent Choice: As discussed in the FAQ, using a polar protic solvent can severely inhibit the reaction by solvating and deactivating your nucleophile.[10]

    • Solution: Switch to a polar aprotic solvent like DMF or DMSO. If solubility is an issue, THF can be a good alternative.

  • Reagent Purity: Impurities in either the starting material or the nucleophile can interfere with the reaction.

    • Solution: Verify the purity of your this compound and your nucleophile using techniques like NMR or LC-MS. Purify if necessary.

Problem 2: Significant Side Product Formation

Q: My primary product is contaminated with a significant amount of 1,5-naphthyridin-2(1H)-one. How can I prevent this hydrolysis?

A: The formation of 1,5-naphthyridin-2(1H)-one is a classic side reaction caused by the presence of water, which acts as a competing nucleophile.[5]

  • Ensure Anhydrous Conditions: This is the most critical factor.

    • Solution: Dry your glassware thoroughly in an oven before use. Use anhydrous solvents. If possible, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

  • Choice of Base: Some bases can introduce water or are hygroscopic.

    • Solution: If using a carbonate base like K₂CO₃, ensure it is freshly dried. Alternatively, use a non-hydroxide base like sodium hydride (NaH) for deprotonating alcohols or thiols, as its only byproduct is hydrogen gas. Be cautious, as NaH is highly reactive.

  • Nucleophile Source: The nucleophile itself or its salt form may be hydrated.

    • Solution: Use anhydrous grades of reagents whenever possible. If using a salt, dry it in a vacuum oven before use.

Problem 3: Inconsistent or Non-Reproducible Results

Q: I am getting variable yields from batch to batch. What factors should I standardize?

A: Lack of reproducibility often points to subtle variations in reaction setup and reagent handling.

  • Atmospheric Control: Trace amounts of oxygen or moisture can affect catalyst performance (in catalyzed reactions) or lead to side reactions.

    • Solution: Standardize your procedure to always use an inert atmosphere. Perform solvent and reagent transfers via syringe under positive pressure of nitrogen or argon.

  • Reagent Stoichiometry and Purity: Small errors in weighing or variations in reagent purity can have a large impact.

    • Solution: Calibrate your balance regularly. Always use reagents of the same grade from the same supplier if possible, and confirm purity of new batches.

  • Temperature Control: Ensure the reaction is heated to a consistent and uniform temperature.

    • Solution: Use a temperature-controlled heating mantle or oil bath with a contact thermometer to monitor the internal reaction temperature, rather than just the setpoint of the hotplate.

Section 3: Optimized Experimental Protocols

The following protocol provides a reliable, step-by-step method for a common transformation: the amination of this compound.

Protocol: Synthesis of 2-(Butylamino)-1,5-naphthyridine
  • Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 164 mg, 1.0 mmol) and potassium carbonate (K₂CO₃, 2.0 eq, e.g., 276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen gas for 10 minutes.

  • Reagent Addition: Under a positive nitrogen atmosphere, add 5 mL of anhydrous dimethylformamide (DMF) via syringe. Follow this with the addition of butylamine (1.5 eq, e.g., 0.15 mL, 1.5 mmol).

  • Reaction: Heat the reaction mixture to 90 °C in a pre-heated oil bath and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the mixture to room temperature. Pour the mixture into 50 mL of cold water. A precipitate may form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(butylamino)-1,5-naphthyridine.

Section 4: Key Parameter Optimization Tables

Use these tables as a starting point for developing your specific reaction conditions.

Table 1: Influence of Solvent on SNAr Reaction Efficiency

SolventTypeDielectric Constant (approx.)General Effect on SNAr RateRationale
DMSO Polar Aprotic47Excellent High polarity, effectively solvates cations, leaves nucleophile highly reactive.[7]
DMF Polar Aprotic37Excellent Similar to DMSO, a standard choice for SNAr reactions.[7]
Acetonitrile Polar Aprotic38Good Effective, but sometimes less efficient than DMSO or DMF for challenging substrates.
THF Polar Aprotic7.5Moderate Lower polarity, but useful for reactants with limited solubility in other solvents.[12]
Ethanol Polar Protic24Poor to Moderate Solvates and deactivates the nucleophile through hydrogen bonding.[9][10]
Water Polar Protic80Poor (Risk of Hydrolysis) Strong nucleophile solvation and high risk of forming 1,5-naphthyridin-2(1H)-one.[5][11]

Table 2: Common Bases and Their Applications

BaseStrengthTypical Use CaseConsiderations
K₂CO₃ / Cs₂CO₃ ModerateHCl scavenger in aminations; deprotonation of phenols.Mild and effective. Cesium carbonate is more soluble and often gives better results but is more expensive.[5]
NaH StrongDeprotonation of alcohols and thiols.Highly effective for generating potent nucleophiles. Reacts with protic solvents. Use in THF or DMF.[5]
t-BuOK StrongStrong, non-nucleophilic base.Useful when a strong base is needed but the nucleophile is sensitive.
Et₃N / DIPEA Weak (Organic)HCl scavenger.Generally not strong enough to deprotonate alcohols or thiols but can be used to neutralize generated acid.
Section 5: Visualizing the Process

Diagram 1: SNAr Reaction Mechanism

SNAr_Mechanism Reactants This compound + Nu⁻ Reactants->TS1 + Nucleophile (Nu⁻) (Rate-Determining Step) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) TS1->Intermediate Intermediate->TS2 - Chloride (Cl⁻) (Fast) Products Substituted Product + Cl⁻ TS2->Products

Caption: The addition-elimination mechanism for SNAr reactions.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Problem: Low Reaction Yield CheckTemp Is reaction temperature adequate (>80-100 °C)? Start->CheckTemp CheckSolvent Is the solvent polar aprotic (e.g., DMF)? CheckTemp->CheckSolvent Yes Sol_IncreaseTemp Action: Increase Temperature CheckTemp->Sol_IncreaseTemp No CheckNucleophile Is the nucleophile strong enough? CheckSolvent->CheckNucleophile Yes Sol_ChangeSolvent Action: Switch to DMF or DMSO CheckSolvent->Sol_ChangeSolvent No CheckCatalyst Is a catalyst needed? (e.g., for weak amines) CheckNucleophile->CheckCatalyst Yes Sol_AddBase Action: Add a stronger base (e.g., NaH) to generate the anion CheckNucleophile->Sol_AddBase No Sol_UseCatalyst Action: Use Buchwald-Hartwig conditions (Pd catalyst + ligand) CheckCatalyst->Sol_UseCatalyst Yes End Re-evaluate Reaction CheckCatalyst->End No Sol_IncreaseTemp->End Sol_ChangeSolvent->End Sol_AddBase->End Sol_UseCatalyst->End

Caption: A logical workflow for diagnosing low-yield reactions.

Section 6: References
  • Fuertes, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(16), 4938. --INVALID-LINK--

  • LibreTexts. (2021). NS7. Solvent Effects - aliphatic nucleophilic substitution. Chemistry LibreTexts. --INVALID-LINK--

  • ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. ResearchGate. --INVALID-LINK--

  • Graham, K. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. --INVALID-LINK--

  • Soderberg, T. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. --INVALID-LINK--

  • Chemistry Net. (2014). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. --INVALID-LINK--

  • N.A. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17. SlidePlayer. --INVALID-LINK--

  • Alonso, C., et al. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 26(11), 3328. --INVALID-LINK--

  • N.A. (n.d.). Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety. Internet Scientific Publications. --INVALID-LINK--

  • N.A. (n.d.). Nucleophilic Substitution Reactions. University of Babylon. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 2-Amino-5-chloro-1,8-naphthyridine. BenchChem. --INVALID-LINK--

  • BenchChem. (2025). In-Depth Technical Guide: Physicochemical Properties of 2-Amino-5-chloro-1,8-naphthyridine. BenchChem. --INVALID-LINK--

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. --INVALID-LINK--

  • Mooney, B. A., et al. (1986). Nucleophilic-Substitution Reactions in Benzo[C][5][13]Naphthyridines. Australian Journal of Chemistry, 39(4), 667-675. --INVALID-LINK--

  • N.A. (n.d.). Nucleophilic Substitution Reactions. SlideShare. --INVALID-LINK--

  • Nitta, Y., et al. (2021). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 57(96), 12959-12962. --INVALID-LINK--

  • Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. YouTube. --INVALID-LINK--

  • LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. --INVALID-LINK--

  • Guthrie, J. P., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(31), 5997-6007. --INVALID-LINK--

  • Latch, D. E., & Arnold, W. A. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 2008-18. --INVALID-LINK--

References

Minimizing byproduct formation in the amination of 2-Chloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amination of 2-chloro-1,5-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your experimental design.

Table of Contents
  • Introduction: The Challenge of Selective Amination

  • Troubleshooting Guide: Identifying and Mitigating Byproduct Formation

    • Problem 1: Formation of 2-Hydroxy-1,5-naphthyridine

    • Problem 2: Presence of Hydrodehalogenated Product (1,5-Naphthyridine)

    • Problem 3: Formation of Dimeric Bipyridine-type Byproducts

    • Problem 4: Low Conversion and/or Sluggish Reaction

  • Frequently Asked Questions (FAQs)

  • Experimental Protocols

    • Protocol 1: General Procedure for Buchwald-Hartwig Amination

    • Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

  • References

Introduction: The Challenge of Selective Amination

The synthesis of 2-amino-1,5-naphthyridine derivatives is a common objective in medicinal chemistry due to the prevalence of this scaffold in biologically active molecules.[1][2] The amination of this compound is a primary route to these compounds and can be achieved through two main pathways: a Palladium-catalyzed Buchwald-Hartwig amination or a Nucleophilic Aromatic Substitution (SNAr).[1][3] While effective, both methods can be plagued by the formation of undesirable byproducts, complicating purification and reducing yields. This guide will help you diagnose and resolve these common issues.

Troubleshooting Guide: Identifying and Mitigating Byproduct Formation

This section is organized by common problems encountered during the amination of this compound. For each issue, we discuss the probable cause and provide actionable solutions.

Problem 1: Formation of 2-Hydroxy-1,5-naphthyridine

The presence of a byproduct with a mass corresponding to the replacement of the chloro group with a hydroxyl group is a common issue, particularly when using strong, oxygen-containing bases or in the presence of water.

Likely Cause: This byproduct arises from the hydrolysis of the this compound starting material or a reactive intermediate.[4] The electron-deficient nature of the naphthyridine ring makes the C2 position susceptible to nucleophilic attack by water or hydroxide ions. This is a significant competing pathway in both Buchwald-Hartwig and SNAr reactions, especially at elevated temperatures.[5][6]

Solutions:

  • Rigorous Control of Reaction Conditions:

    • Moisture-Free Environment: Ensure all glassware is oven-dried, and use anhydrous solvents. Inert atmosphere (Argon or Nitrogen) is crucial to prevent atmospheric moisture from entering the reaction.[7]

    • Choice of Base: If using a hydroxide base, consider switching to a non-hydroxide base like cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄).[8] If a strong base is required for the Buchwald-Hartwig reaction, sodium tert-butoxide (NaOtBu) is a common choice, but ensure it is handled in a glovebox to minimize moisture exposure.[9]

  • For Buchwald-Hartwig Amination:

    • Ligand Selection: Employing specific ligands can favor the desired amination over hydroxylation. For instance, the development of ligands like KPhos has been shown to suppress the formation of aryl alcohol side products in palladium-catalyzed aminations using aqueous ammonia and a hydroxide base.[5][6]

    • Reaction Temperature: Lowering the reaction temperature may slow the rate of hydrolysis more significantly than the rate of amination.

  • For SNAr Reactions:

    • Solvent Choice: Polar aprotic solvents like DMSO or DMF are typically used to facilitate SNAr reactions.[10][11] Ensure these solvents are of high purity and low water content.

    • Base Selection: The use of non-nucleophilic organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can be beneficial in scavenging the HCl generated without introducing a competing nucleophile.[10]

Problem 2: Presence of Hydrodehalogenated Product (1,5-Naphthyridine)

The replacement of the chlorine atom with hydrogen results in the formation of the parent 1,5-naphthyridine core. This is a common side reaction in palladium-catalyzed processes.

Likely Cause: Hydrodehalogenation in Buchwald-Hartwig aminations can occur through a competing reaction pathway involving β-hydride elimination from a palladium amide intermediate.[12][13] This side reaction is more prevalent with primary aliphatic amines.[12][13]

Solutions:

  • Ligand Optimization: The choice of phosphine ligand is critical in suppressing hydrodehalogenation.

    • Sterically Hindered Ligands: Employing bulky, electron-rich ligands such as Josiphos or BippyPhos can sterically shield the palladium center and promote the desired C-N reductive elimination over β-hydride elimination.[12][13]

    • Bidentate Ligands: Bidentate phosphine ligands like BINAP or Xantphos can also be effective.[1][8][14]

  • Reaction Parameter Adjustment:

    • Base Selection: The nature of the base can influence this side reaction. Experimenting with different bases (e.g., switching from an alkoxide to a carbonate) may alter the reaction pathway.[15][16]

    • Solvent: The solvent can impact the stability of intermediates. Toluene is a common non-polar solvent used in Buchwald-Hartwig reactions.[15][16]

Problem 3: Formation of Dimeric Bipyridine-type Byproducts

The formation of 2,2'-bi-1,5-naphthyridine can occur under certain conditions.

Likely Cause: This byproduct can arise from the homocoupling of this compound, which can be promoted by the palladium catalyst, especially at higher temperatures or with certain catalyst systems.

Solutions:

  • Catalyst and Ligand Choice:

    • Use of Pre-catalysts: Utilizing well-defined palladium pre-catalysts can sometimes offer better control over the active catalytic species and reduce side reactions.

    • Ligand-to-Palladium Ratio: Optimizing the ligand-to-palladium ratio can be crucial. An excess of ligand can sometimes suppress side reactions by ensuring the palladium center is coordinatively saturated.

  • Reaction Conditions:

    • Lower Temperature: Running the reaction at the lowest effective temperature can minimize homocoupling.

    • Reaction Time: Monitor the reaction progress and stop it once the starting material is consumed to avoid prolonged exposure to conditions that may favor byproduct formation.

Problem 4: Low Conversion and/or Sluggish Reaction

Incomplete reaction can be due to several factors related to catalyst activity, reagent purity, or reaction conditions.

Likely Cause:

  • Catalyst Deactivation: The catalyst can be deactivated by impurities in the starting materials, solvent, or by the substrate or product itself. Heteroaromatic compounds can sometimes act as catalyst poisons.

  • Insufficiently Strong Base: For Buchwald-Hartwig amination, the base must be strong enough to deprotonate the amine or the intermediate palladium-amine complex.[9][15][16]

  • Poor Solubility: The insolubility of reactants, particularly inorganic bases, can lead to slow reaction rates.[17]

  • SNAr Inactivity: For SNAr, the nucleophilicity of the amine may be too low, or the reaction temperature may be insufficient to overcome the activation energy barrier, which involves disrupting the aromaticity of the naphthyridine ring.[18]

Solutions:

  • Reagent and Solvent Purity:

    • Use high-purity reagents and solvents. If necessary, purify the this compound and the amine before use.

    • Degas the solvent to remove dissolved oxygen, which can oxidize the Pd(0) catalyst.

  • For Buchwald-Hartwig Amination:

    • Catalyst System Screening: Screen a variety of palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands. The choice of ligand is often the most critical parameter.[19]

    • Base Selection and Solubility: If using an inorganic base like K₂CO₃, ensure vigorous stirring to maximize its surface area.[17] In some cases, a stronger, more soluble base like LHMDS or NaOtBu may be necessary.[17]

    • Temperature: Gradually increase the reaction temperature. Microwave irradiation can sometimes be effective in driving sluggish reactions to completion.[1]

  • For SNAr Reactions:

    • Increase Temperature: These reactions often require elevated temperatures (100-150 °C) to proceed at a reasonable rate.[18]

    • Solvent Choice: Polar aprotic solvents like DMSO or NMP can accelerate SNAr reactions.[11][20]

    • Use of a Stronger Base: If the amine is used as its salt, a stoichiometric amount of a non-nucleophilic base is required to liberate the free amine.

Visualizing Reaction Pathways

Buchwald-Hartwig Catalytic Cycle and Common Side Reactions

G Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd PdII_Cl L-Pd(II)(Ar)(Cl) OxAdd->PdII_Cl AmineCoord Amine Coordination (R₂NH) PdII_Cl->AmineCoord Hydrolysis Hydrolysis (H₂O/OH⁻) PdII_Cl->Hydrolysis PdII_Amine [L-Pd(II)(Ar)(R₂NH)]⁺Cl⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amide L-Pd(II)(Ar)(NR₂) Deprotonation->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim BetaHydride β-Hydride Elimination PdII_Amide->BetaHydride RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product Hydroxy_Product Ar-OH Hydrolysis->Hydroxy_Product Hydrodehalogenation Ar-H BetaHydride->Hydrodehalogenation

Caption: Buchwald-Hartwig cycle and key byproduct pathways.

SNAr Mechanism and Hydrolysis Byproduct

G Start This compound NucAttack Nucleophilic Attack Start->NucAttack Hydrolysis_Attack Attack by OH⁻ Start->Hydrolysis_Attack Meisenheimer Meisenheimer Complex (Anionic Intermediate) NucAttack->Meisenheimer  R₂NH Elimination Elimination of Cl⁻ Meisenheimer->Elimination Product 2-Amino-1,5-naphthyridine Elimination->Product Hydroxy_Product 2-Hydroxy-1,5-naphthyridine Elimination->Hydroxy_Product from OH⁻ attack Hydrolysis_Attack->Meisenheimer

Caption: SNAr mechanism and competing hydrolysis reaction.

Frequently Asked Questions (FAQs)

Q1: Should I use Buchwald-Hartwig amination or SNAr for my reaction?

A1: The choice depends on the amine and the desired reaction conditions.

  • Buchwald-Hartwig is generally more versatile and works for a wider range of amines, including less nucleophilic ones.[8] It often proceeds under milder conditions than SNAr. However, it requires a palladium catalyst and a specific ligand, which adds cost and complexity.[21]

  • SNAr is a simpler, metal-free alternative. It works best with strong nucleophiles and electron-deficient aryl halides.[18][22] this compound is activated towards SNAr, but the reaction may require high temperatures.[23]

Q2: My amine is very bulky. Which method is better?

A2: For bulky amines, the Buchwald-Hartwig reaction is typically more successful. The development of sterically demanding phosphine ligands has enabled the coupling of hindered primary and secondary amines.[8][19] SNAr reactions can be sensitive to steric hindrance around the nucleophilic center.

Q3: What is the best general-purpose base for Buchwald-Hartwig amination of this compound?

A3: There is no single "best" base, as the optimal choice is substrate and solvent-dependent.[9][15][16] However, a good starting point is often a moderately strong base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). For less reactive systems, a stronger base like sodium tert-butoxide (NaOtBu) may be required.[9]

Q4: Can I run this reaction open to the air?

A4: It is strongly discouraged, especially for Buchwald-Hartwig aminations. The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and poor results.[7] It is best practice to perform the reaction under an inert atmosphere of nitrogen or argon.

Q5: How can I easily monitor the reaction progress?

A5: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods. A small aliquot of the reaction mixture can be taken periodically to check for the consumption of the starting material (this compound) and the formation of the desired product.

Quantitative Data Summary
ParameterCondition A (Buchwald-Hartwig)Condition B (SNAr)Byproduct Profile
Catalyst Pd₂(dba)₃ / XantphosNoneA: Hydrodehalogenation, Dimerization
Base Cs₂CO₃K₂CO₃A & B: Hydrolysis (if wet)
Solvent DioxaneDMSOA: Solvent adducts (rare)
Temperature 90-110 °C120-150 °CB: Thermal decomposition (at very high temps)
Typical Yield 75-95%60-85%Varies with optimization
Experimental Protocols

Disclaimer: These are general starting procedures. Optimization will be required for specific substrates.

Protocol 1: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired amine (1.2 equiv), cesium carbonate (2.0 equiv), and the phosphine ligand (e.g., Xantphos, 0.1 equiv).

  • Seal the vessel and purge with argon or nitrogen for 10-15 minutes.

  • Add the palladium source (e.g., Pd₂(dba)₃, 0.05 equiv) under a positive pressure of inert gas.

  • Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
  • To a reaction vessel, add this compound (1.0 equiv) and the desired amine (1.5-2.0 equiv).

  • Add a suitable solvent, such as DMSO or NMP.

  • If the amine is provided as a salt, add a non-nucleophilic base like DIPEA (1.5 equiv).

  • Heat the reaction mixture to 120-150 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Regioselective Functionalization of 2-Chloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the regioselective functionalization of 2-chloro-1,5-naphthyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of modifying this valuable heterocyclic scaffold. The unique electronic properties of the 1,5-naphthyridine core present both opportunities and distinct challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven methodologies.

Introduction: The Chemistry of this compound

The this compound scaffold is a privileged starting material in drug discovery. The chlorine atom at the C2 position serves as a versatile handle for introducing a wide array of functional groups, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).[1] However, the two nitrogen atoms significantly influence the ring's electronic landscape. They render the C2 and C4 positions electron-deficient and thus susceptible to nucleophilic attack, while also posing a challenge for metal-catalyzed reactions by potentially coordinating to and deactivating the catalyst.[2][3]

This guide will help you overcome these challenges to achieve predictable and high-yielding regioselective functionalization.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Question 1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) on this compound is failing or giving very low yields. What's going wrong?

Answer: This is a common and multifaceted problem. Low yields in cross-coupling reactions with heteroaromatic chlorides are typically rooted in issues with the catalytic cycle, specifically the oxidative addition step or catalyst deactivation.[3][4] Let's break down the troubleshooting process.

Causality Analysis:

The pyridine-like nitrogen atoms in the 1,5-naphthyridine core can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity.[3] Furthermore, the C-Cl bond is less reactive towards oxidative addition than corresponding C-Br or C-I bonds.[5] Success hinges on using a highly active catalytic system that can overcome these hurdles.

Troubleshooting Workflow:

G start Low Yield or No Reaction catalyst Step 1: Evaluate Catalyst System (Most Common Issue) start->catalyst conditions Step 2: Optimize Reaction Conditions start->conditions reagents Step 3: Check Reagent Quality start->reagents ligand Use Bulky, Electron-Rich Ligands (e.g., Buchwald Biarylphosphines: XPhos, SPhos, RuPhos) catalyst->ligand Ligand Choice precatalyst Use a Modern Precatalyst (e.g., G3 or G4 Buchwald Precatalysts) catalyst->precatalyst Catalyst Source loading Increase Catalyst Loading (Try 3-5 mol%) catalyst->loading Concentration base Screen Different Bases (K3PO4, K2CO3, Cs2CO3) conditions->base Base solvent Ensure Anhydrous & Degassed Solvent (Dioxane, Toluene, or DME) conditions->solvent Solvent/Atmosphere temp Increase Temperature (e.g., 100-120 °C) conditions->temp Energy Input boronic Check Boronic Acid/Ester Quality (Suspect Protodeboronation?) reagents->boronic For Suzuki amine Verify Amine Purity & Dryness reagents->amine For Buchwald success Problem Solved: High Yield Achieved ligand->success precatalyst->success loading->success base->success solvent->success temp->success boronic->success amine->success

Caption: Troubleshooting workflow for failed cross-coupling reactions.

Detailed Recommendations:
  • Upgrade Your Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often insufficient.

    • Ligand Choice is Critical: The key is to use bulky, electron-rich phosphine ligands. These ligands accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.[3][6] They also sterically hinder the naphthyridine nitrogen from coordinating to the palladium.

      • For Suzuki: SPhos, XPhos, or RuPhos are excellent starting points.[3]

      • For Buchwald-Hartwig Amination: Xantphos or Josiphos-type ligands are highly effective.[7]

    • Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., Buchwald G3/G4 pre-catalysts) are air-stable and form the active Pd(0) species more cleanly and reliably in solution than older sources like Pd(OAc)₂ or Pd₂(dba)₃.[8]

  • Optimize the Base and Solvent:

    • Base: The choice of base is crucial for the transmetalation step. For challenging couplings, a strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) is a robust choice for Suzuki couplings, while sodium or lithium tert-butoxide (NaOtBu, KOtBu) are standard for Buchwald-Hartwig aminations.[3][9]

    • Solvent: Rigorously dried and degassed solvents are mandatory to prevent catalyst poisoning by oxygen and protodeboronation of the boronic acid partner in Suzuki reactions.[10][11] Toluene, dioxane, and DME are common choices.

  • Address Reagent Instability (Suzuki-Specific):

    • Protodeboronation: Heteroaryl boronic acids can be susceptible to hydrolysis, where the C-B bond is cleaved and replaced by a C-H bond. If you suspect this, consider switching to a more stable boronic acid pinacol ester or a trifluoroborate salt (MIDA boronates are also an option). Running the reaction under strictly anhydrous conditions until the final workup can mitigate this.

Question 2: My Nucleophilic Aromatic Substitution (SNAr) with an amine or alcohol is not working on this compound, even at high temperatures. What can I do?

Answer: While the C2 position is activated for SNAr, the reaction's success depends heavily on the nucleophilicity of the incoming group and the reaction conditions.[1] If the reaction is stalled, the energy barrier for the formation of the Meisenheimer intermediate is likely too high.[12]

Causality Analysis:

SNAr reactions proceed via a two-step addition-elimination mechanism.[13][14] The first step, the nucleophilic attack on the C2 position, disrupts the aromaticity of the ring and is typically the rate-determining step. A weak nucleophile or insufficient energy input will cause the reaction to fail.

Troubleshooting Steps:
  • Increase Nucleophile Reactivity:

    • If using an amine or alcohol, add a strong, non-nucleophilic base (e.g., NaH, KHMDS, NaOtBu) to deprotonate it in situ. This generates the much more nucleophilic amide or alkoxide, which will react more readily.[1]

  • Solvent Choice:

    • Use a polar aprotic solvent like DMSO, DMF, or NMP. These solvents can stabilize the charged Meisenheimer intermediate, lowering the activation energy of the reaction.[12]

  • Leverage Microwave Chemistry:

    • Microwave-assisted synthesis can dramatically accelerate SNAr reactions by efficiently heating the polar solvent and reactants, often allowing reactions to complete in minutes instead of hours and at higher effective temperatures.[1]

  • Consider a Catalytic Approach:

    • If SNAr conditions fail, the Buchwald-Hartwig amination is an excellent, albeit more expensive, alternative that operates under different mechanistic principles and often succeeds where SNAr fails.[6]

Question 3: I am trying to functionalize a different position (e.g., C3, C4) on the this compound core, but the reaction is either unreactive or non-selective. How can I direct the functionalization?

Answer: Directing functionalization away from the inherent reactivity of the C2 position requires a specific strategy. The electronic nature of the ring strongly disfavors electrophilic substitution and makes C-H activation challenging without a directing group.[2]

Strategies for Alternative Functionalization:
  • C4-Functionalization via N-Oxide Formation:

    • The 1,5-naphthyridine core can be treated with a peracid (e.g., m-CPBA) to form the corresponding N-oxide. This activates the C4 position for both nucleophilic and electrophilic attack.[1] For instance, treatment of the N-oxide with POCl₃ can yield a mixture of 2- and 4-chloro derivatives.[1] This strategy allows access to the C4 position, which can then be functionalized using the methods described above.

  • Directed C-H Activation/Metalation:

    • To functionalize the C3 or C8 positions, a directing group strategy is often necessary.[15][16] This involves installing a group (e.g., an amide or picolinamide) that can coordinate to a transition metal catalyst (like Rh, Ru, or Pd) and direct C-H bond cleavage at an adjacent position.[15][17] While powerful, this requires additional synthetic steps for installing and potentially removing the directing group.

  • Halogen-Dance Reactions:

    • In some di- or polyhalogenated systems, treatment with a strong base like LDA can induce a "halogen dance," where a halogen atom migrates to an adjacent, more thermodynamically stable position, generating a new organolithium species that can be trapped with an electrophile.[18] This can provide access to otherwise difficult-to-reach substitution patterns.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method to functionalize the C2 position?

For C-C and C-N bond formation, palladium-catalyzed cross-coupling reactions are generally the most versatile and reliable.[19][20] For introducing simple amines or alkoxides, SNAr can be very effective and is more atom-economical.[1]

Q2: Which palladium ligands are best for Suzuki vs. Buchwald-Hartwig amination on this scaffold?

Reaction TypeRecommended LigandsRationale
Suzuki-Miyaura Coupling Buchwald Biarylphosphines: XPhos, SPhos, RuPhosThese bulky, electron-rich monophosphine ligands are highly active, promoting the difficult oxidative addition of the C-Cl bond and preventing catalyst inhibition by the naphthyridine nitrogen.[3]
Buchwald-Hartwig Amination Bidentate Ligands: XantPhos, DPPF, BINAPBidentate ligands form very stable palladium complexes that facilitate C-N reductive elimination. XantPhos is particularly robust and versatile for a wide range of amines.[6][7]
Sonogashira Coupling P(t-Bu)₃, cataCXium® A For coupling with terminal alkynes, a copper co-catalyst is often used, but copper-free conditions are also well-established.[21] Strong σ-donating phosphine ligands are effective.

Q3: Can I perform a Sonogashira coupling on this compound? What are the key challenges?

Yes, Sonogashira coupling is feasible but shares challenges with other cross-couplings on this substrate, namely the relative inertness of the C-Cl bond.[22]

Key Considerations:

  • Catalyst System: A robust palladium catalyst with an electron-rich, bulky phosphine ligand is often required. A copper(I) co-catalyst (e.g., CuI) is traditionally used to facilitate the transmetalation step, though modern copper-free protocols exist.[21][23]

  • Base: A strong amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, which also acts as the solvent in many cases.

  • Side Reactions: The primary side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which can be suppressed by running the reaction under a strictly inert (nitrogen or argon) atmosphere.[24]

Example Protocol: Robust Suzuki-Miyaura Coupling of this compound

This protocol provides a validated starting point for coupling arylboronic acids.

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid Pinacol Ester (1.2 eq)

  • SPhos G3 Precatalyst (3 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • Preparation: To an oven-dried Schlenk flask, add this compound, the arylboronic acid pinacol ester, K₃PO₄, and the SPhos G3 Precatalyst.

  • Inert Atmosphere: Seal the flask and cycle between vacuum and argon (or nitrogen) three times to ensure a completely inert atmosphere.[10]

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel.

G cluster_cycle Pd Catalytic Cycle cluster_inputs OA Oxidative Addition (Rate-Limiting) TM Transmetalation OA->TM Ar'-B(OR)2 RE Reductive Elimination TM->RE Pd0 Pd(0)L (Active Catalyst) RE->Pd0 Ar-Ar' (Product) Pd0->OA Ar-Cl Ligand Bulky Ligand (e.g., SPhos) - Accelerates OA/RE - Prevents N-coordination Ligand->OA Influences Base Base (e.g., K3PO4) - Activates Boronic Ester - Facilitates TM Base->TM Required for

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

References

Technical Support Center: Separation of 2-Chloro-1,5-naphthyridine from its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-chloro-1,5-naphthyridine. The separation of positional isomers is a frequent and significant hurdle in synthetic chemistry due to their nearly identical physicochemical properties. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to streamline your purification workflows.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying scientific principles to empower you to solve even the most challenging separations.

Q1: Why am I seeing poor peak resolution or complete co-elution of my this compound and its isomers in Reverse-Phase HPLC?

Probable Causes:

  • Insufficient Selectivity: The primary cause of co-elution is that the stationary phase and mobile phase combination fails to exploit the subtle physicochemical differences between the isomers.[1][2] Standard C18 columns, which separate primarily based on hydrophobicity, may not be sufficient as positional isomers often have very similar logP values.

  • Inadequate Efficiency: A low column plate number (N) can lead to broad peaks that obscure the separation of closely eluting compounds.[3] This can be caused by an old or degraded column, or suboptimal flow rates.

  • Low Retention: If the isomers are eluting too close to the void volume, there is insufficient interaction with the stationary phase for a separation to occur.[2]

Step-by-Step Solutions:

  • Change the Stationary Phase: This is often the most powerful method to improve resolution between isomers.[3] Instead of a standard C18 column, consider phases that offer alternative separation mechanisms.

    • Phenyl-Hexyl or Biphenyl Columns: These columns are highly recommended for aromatic positional isomers.[4][5][6] They provide π-π interactions between the phenyl rings of the stationary phase and the aromatic naphthyridine core, which can be sensitive to the position of the chlorine atom and nitrogen atoms, thus enhancing selectivity.

    • Pentafluorophenyl (PFP) Columns: PFP phases offer a unique selectivity profile due to dipole-dipole, π-π, and ion-exchange interactions, making them excellent candidates for separating halogenated aromatic compounds.[5]

  • Optimize the Mobile Phase:

    • Change the Organic Modifier: Switching between acetonitrile and methanol can significantly alter selectivity.[7] Acetonitrile often provides different selectivity for aromatic compounds compared to methanol.

    • Adjust Solvent Strength: If peaks are eluting too early (low retention factor, k'), weaken the mobile phase by decreasing the percentage of the organic solvent.[2] This increases retention time and allows more opportunity for the column to resolve the isomers.

    • Incorporate an Acidic Modifier: Adding 0.1% formic acid or acetic acid to the mobile phase is recommended to improve peak shape for nitrogen-containing heterocycles like naphthyridines.[7] It suppresses the interaction of the basic nitrogen atoms with acidic silanol groups on the silica surface, reducing peak tailing.[7]

  • Adjust System Parameters:

    • Lower the Flow Rate: Reducing the flow rate can increase column efficiency, leading to sharper peaks and better resolution, although it will increase the run time.

    • Modify the Temperature: Systematically varying the column temperature can fine-tune selectivity.[7] Sometimes a small change of 5-10°C can significantly impact the separation.

Q2: My preparative column chromatography on silica gel is failing to separate the isomers. What should I do?

Probable Causes:

  • Inappropriate Solvent System: The polarity of the eluent may be too high, causing all isomers to move quickly with the solvent front, or too low, resulting in no movement at all. The key is finding a solvent system where the isomers have slightly different Rf values on a TLC plate.

  • Column Overloading: Loading too much crude material onto the column will lead to broad, overlapping bands that cannot be resolved.

  • Poor Column Packing: Voids or channels in the silica bed will result in an uneven solvent front and poor separation.

Step-by-Step Solutions:

  • Systematic TLC Analysis: Before running a column, meticulously screen different solvent systems using TLC. Aim for an Rf value of ~0.2-0.3 for the target this compound. A common starting point is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[8]

  • Employ a Shallow Gradient: Instead of isocratic elution (using a single solvent mixture), a shallow gradient can be much more effective.[8] Start with a less polar mobile phase and gradually increase the proportion of the more polar solvent. This will help to separate compounds with very similar polarities.

  • Proper Sample Loading: Dissolve the crude product in a minimum amount of the elution solvent (or a stronger solvent like DCM) and adsorb it onto a small amount of silica gel.[9] After evaporating the solvent, load the dry powder onto the top of the packed column. This "dry loading" technique often results in sharper bands and better separation than loading the sample as a concentrated liquid.

  • Consider an Alternative Stationary Phase: If silica gel proves ineffective, consider using alumina (basic or neutral). The different surface chemistry can alter the selectivity and may provide the separation needed.

Q3: I've isolated my this compound, but the recovery is very low. Where could my product have gone?

Probable Causes:

  • Irreversible Adsorption: The basic nitrogen atoms on the naphthyridine ring can interact strongly with acidic silanol groups on silica gel, leading to irreversible adsorption and loss of product on the column.

  • Suboptimal Recrystallization: Choosing the wrong solvent for recrystallization can lead to significant product loss in the mother liquor if the compound is too soluble, or "oiling out" if it is not soluble enough at high temperatures.[8]

  • Degradation: Although generally stable, some reaction conditions or workup procedures (e.g., strong acids or bases at high temperatures) could potentially degrade the product.

Step-by-Step Solutions:

  • Deactivate Silica Gel: To mitigate losses during column chromatography, consider deactivating the silica gel. This can be done by pre-treating the silica slurry with a small amount of a base, such as triethylamine (~0.5-1% v/v in the eluent).[8] This neutralizes the acidic sites and prevents strong adsorption of the basic product.

  • Optimize Recrystallization:

    • Solvent Screening: Test the solubility of your purified product in a range of solvents at both room temperature and at boiling point to find an ideal system where it is sparingly soluble at room temperature but highly soluble when hot.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before moving it to a refrigerator or ice bath.[9] Crashing the product out of solution by rapid cooling often traps impurities and leads to smaller, less pure crystals.

    • Use a Co-solvent System: If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a "good" solvent at an elevated temperature, then slowly add a miscible "anti-solvent" (in which the compound is insoluble) until the solution becomes slightly turbid.[8] Add a few drops of the good solvent to clarify and then allow it to cool slowly.

Frequently Asked Questions (FAQs)

  • What are the most likely positional isomers I might encounter during the synthesis of this compound?

    • Depending on the synthetic route, common isomers could include other chloro-substituted 1,5-naphthyridines (e.g., 4-chloro-1,5-naphthyridine) or isomers from different naphthyridine scaffolds (e.g., 2-chloro-1,8-naphthyridine) if the precursors are not pure.[10][11]

  • Is Supercritical Fluid Chromatography (SFC) a viable option for this separation?

    • Yes, SFC is an excellent technique for separating isomers and can often provide separations that are difficult to achieve by HPLC.[12][13] SFC uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, leading to fast and efficient separations. The selectivity in SFC is highly tunable by changing columns, co-solvents (modifiers), temperature, and pressure.[12]

  • Can crystallization be used as the primary method of purification without chromatography?

    • It is possible if the desired isomer is significantly less soluble than the impurities in a particular solvent and constitutes the major component of the mixture. A technique called preferential crystallization, where a seed crystal of the desired pure isomer is added to a saturated solution, can sometimes be effective.[14] However, for mixtures with closely related isomers, chromatography is typically required to achieve high purity.

  • How can I confirm that I have successfully separated the isomers?

    • The best way is through a combination of chromatographic and spectroscopic techniques.

      • HPLC/LC-MS: A pure sample should show a single, symmetrical peak. Using a mass spectrometer detector can confirm that the peak has the correct mass-to-charge ratio for this compound.[2] A diode array detector (DAD) can assess peak purity by comparing UV spectra across the peak; if the spectra are consistent, it suggests a pure compound.[1][2]

      • NMR Spectroscopy: ¹H and ¹³C NMR are definitive methods for structure elucidation. Each positional isomer will have a unique set of chemical shifts and coupling constants, providing a distinct fingerprint for identification.

Data Presentation & Key Parameters

Achieving separation requires exploiting differences in isomer properties. The table below outlines how different chromatographic techniques can be leveraged.

ParameterReverse-Phase HPLC (RP-HPLC)Normal-Phase HPLC (NP-HPLC)Supercritical Fluid Chromatography (SFC)
Stationary Phase C18, Phenyl-Hexyl , Biphenyl , PFPSilica, Diol, CyanoVariety of chiral and achiral phases
Mobile Phase Acetonitrile/Water, Methanol/WaterHexane/Ethyl Acetate, DCM/MethanolSupercritical CO₂ with modifier (e.g., Methanol)
Key Interaction Hydrophobic, π-π interactions Polar (adsorption)Multiple (polar, π-π, dipole-dipole)
Best For... Initial screening and methods using π-π selective columns.Compounds not soluble in RP solvents.High-throughput screening and challenging isomer separations.[12]

Experimental Protocols & Workflows

Protocol 1: HPLC Method Development for Isomer Separation

This protocol outlines a systematic approach to developing a robust HPLC method for separating this compound from its isomers.

  • Column Selection: Start with a Phenyl-Hexyl or Biphenyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size). These are recommended for providing alternative selectivity for aromatic isomers.[4][6]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water (HPLC-grade)

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC-grade)

  • Standard Preparation: Prepare a 1 mg/mL stock solution of the isomeric mixture in methanol. Dilute to a working concentration of ~20 µg/mL with 50:50 Mobile Phase A:B.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 254 nm

    • Gradient: Start at 10% B, hold for 1 min, ramp to 90% B over 15 min, hold for 2 min, then return to initial conditions and re-equilibrate for 5 min.

  • Optimization:

    • Adjust Gradient Slope: If peaks are poorly resolved, flatten the gradient (e.g., ramp from 10% to 50% B over 20 min) to increase the separation window.[7]

    • Test Methanol: Replace acetonitrile with methanol as Mobile Phase B and repeat the analysis. The change in solvent can significantly alter peak elution order and selectivity.

    • Vary Temperature: Analyze the sample at different column temperatures (e.g., 25°C, 35°C, 45°C) to see if it improves resolution.

Diagrams & Visualizations

Method Development Workflow The following diagram illustrates a logical workflow for developing a separation method, from initial screening to final optimization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Selection & Optimization cluster_2 Phase 3: Verification start Crude Isomeric Mixture screen_tlc TLC Screening (e.g., Hex/EtOAc, DCM/MeOH) start->screen_tlc screen_hplc HPLC Screening (C18 and Phenyl Columns) start->screen_hplc select_prep Select Preparative Method (Column Chromatography or Prep HPLC) screen_tlc->select_prep Promising Rf separation screen_hplc->select_prep Baseline or partial separation optimize_col Optimize Column Conditions (Shallow Gradient, Dry Loading) select_prep->optimize_col optimize_hplc Optimize HPLC Conditions (Gradient, Solvent, Temp.) select_prep->optimize_hplc decision Resolution Achieved? optimize_col->decision optimize_hplc->decision decision->screen_hplc No, try new column/conditions verify Purity Analysis (Analytical HPLC, LC-MS, NMR) decision->verify Yes finish Pure this compound verify->finish

Caption: A streamlined workflow for separation method development.

Isomer Structures Understanding the structural differences is key to separation.

G cluster_0 Target Compound cluster_1 Potential Positional Isomers 2_chloro_1_5 l1 This compound 4_chloro_1_5 2_chloro_1_8 l2 4-Chloro-1,5-naphthyridine l3 2-Chloro-1,8-naphthyridine

Caption: Structures of the target compound and potential isomers.

References

Validation & Comparative

A Comprehensive Guide to the 1H and 13C NMR Spectral Assignment of 2-Chloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1,5-naphthyridine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,5-naphthyridine scaffold is a key structural motif in numerous biologically active molecules. The introduction of a chlorine atom at the 2-position can significantly modulate the electronic properties and reactivity of the ring system, making it a versatile intermediate for the synthesis of novel derivatives.

Accurate structural elucidation is paramount in the development of new chemical entities. NMR spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure in solution.[1] This guide will walk through the predicted 1H and 13C NMR spectra of this compound, explaining the rationale behind the chemical shift and coupling constant assignments. By comparing these predictions with the known experimental data for 1,5-naphthyridine, we can gain valuable insights into the influence of the chloro-substituent on the magnetic environment of the nuclei.

Predicted NMR Spectral Data of this compound

The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound in deuterated chloroform (CDCl3), a common solvent for NMR analysis. These predictions were generated using advanced computational algorithms that model the magnetic shielding of each nucleus.

Table 1: Predicted 1H NMR Spectral Data for this compound (in CDCl3)

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted J-coupling (Hz)
H-37.45d8.5
H-48.20d8.5
H-69.05dd4.2, 1.8
H-77.60dd8.4, 4.2
H-88.40dd8.4, 1.8

Table 2: Predicted 13C NMR Spectral Data for this compound (in CDCl3)

CarbonPredicted Chemical Shift (ppm)
C-2152.0
C-3123.0
C-4138.0
C-4a145.0
C-6150.0
C-7125.0
C-8135.0
C-8a148.0

Comparative Analysis with 1,5-Naphthyridine

To understand the electronic effects of the chlorine substituent, it is instructive to compare the predicted data for this compound with the experimental NMR data of the parent 1,5-naphthyridine.

Table 3: Experimental NMR Spectral Data for 1,5-Naphthyridine (in CDCl3)

Position1H Chemical Shift (ppm)13C Chemical Shift (ppm)
2/68.99 (dd, J=4.2, 1.7 Hz)151.1
3/77.64 (dd, J=8.4, 4.2 Hz)124.3
4/88.41 (dd, J=8.4, 1.7 Hz)137.4
4a/8a-144.0

Source: ChemicalBook, 1,5-NAPHTHYRIDINE(254-79-5) 13C NMR spectrum[2]

Analysis of Substituent Effects:

The introduction of the electron-withdrawing chlorine atom at the C-2 position induces notable changes in the chemical shifts of the neighboring protons and carbons.

  • Proton NMR:

    • The most significant effect is observed for the protons on the same ring as the chlorine atom. The predicted chemical shift of H-3 (7.45 ppm) is upfield compared to the corresponding proton in 1,5-naphthyridine (H-3/7 at 7.64 ppm), which is counterintuitive for an electron-withdrawing substituent. However, the predicted shift of H-4 (8.20 ppm) is downfield. This highlights the complex interplay of inductive and resonance effects, as well as potential conformational changes, that influence proton chemical shifts.

    • The protons on the second ring (H-6, H-7, and H-8) are also predicted to experience shifts, albeit to a lesser extent, demonstrating the transmission of electronic effects through the fused ring system.

  • Carbon NMR:

    • The C-2 carbon, directly attached to the chlorine atom, is predicted to be significantly deshielded (152.0 ppm) compared to the equivalent carbon in 1,5-naphthyridine (151.1 ppm). This is a direct consequence of the inductive effect of the electronegative chlorine atom.

    • The predicted chemical shifts of the other carbons in the chlorinated ring (C-3 and C-4) are also altered, reflecting the redistribution of electron density.

Experimental Protocol for NMR Analysis

For researchers aiming to acquire experimental data for this compound or its derivatives, the following protocol outlines a standard procedure for 1D and 2D NMR analysis.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified this compound.

  • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. 1D NMR Data Acquisition:

  • 1H NMR:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the data with a line broadening of 0.3 Hz.

  • 13C NMR:

    • Acquire a proton-decoupled 13C spectrum.

    • Typical parameters include a 30-degree pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

3. 2D NMR Data Acquisition for Unambiguous Assignment:

To confirm the assignments made from the 1D spectra, the following 2D NMR experiments are highly recommended:

  • COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton couplings, revealing the connectivity of the proton spin systems.[3] Cross-peaks in the COSY spectrum will connect coupled protons, for example, H-3 and H-4, as well as H-6, H-7, and H-8.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon nuclei that are directly bonded (one-bond C-H correlation).[5] It is invaluable for assigning the chemical shifts of protonated carbons.[6]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons and for linking different spin systems together.

Visualizing Molecular Structure and NMR Correlations

The following diagrams illustrate the structure of this compound and the expected key correlations in 2D NMR experiments.

G cluster_cosy Key COSY Correlations cluster_hsqc Key HSQC Correlations cluster_hmbc Key HMBC Correlations H3 H3 H4 H4 H3->H4 3JHH C2 C2 H3->C2 2JCH C4a C4a H3->C4a 3JCH H4->C2 3JCH C8a C8a H4->C8a 3JCH H6 H6 H7 H7 H6->H7 3JHH C8 C8 H6->C8 3JCH H6->C4a 3JCH H8 H8 H7->H8 3JHH C6 C6 H8->C6 3JCH H8->C4a 3JCH C3 C3 C3->H3 1JCH C4 C4 C4->H4 1JCH C6->H6 1JCH C7 C7 C7->H7 1JCH C8->H8 1JCH

References

A Senior Application Scientist's Guide to Purity Assessment of 2-Chloro-1,5-naphthyridine: A Comparative Analysis of Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the purity of synthetic intermediates is a cornerstone of quality, safety, and efficacy. 2-Chloro-1,5-naphthyridine, a key building block in the synthesis of a variety of pharmacologically active compounds, is no exception. Ensuring its purity is paramount to the successful development of novel therapeutics. This guide provides an in-depth, experience-driven comparison of mass spectrometry with other analytical techniques for the purity assessment of this compound, complete with supporting experimental insights and protocols.

The Criticality of Purity for this compound

This compound serves as a versatile scaffold in medicinal chemistry, with its derivatives showing promise in a range of therapeutic areas.[1][2][3] The presence of impurities, which can arise from starting materials, byproducts of the synthesis, or degradation products, can have significant consequences. These impurities may alter the chemical and physical properties of the final active pharmaceutical ingredient (API), impact its stability, and, most critically, introduce potential toxicities. Therefore, a robust and sensitive analytical methodology for purity assessment is not just a regulatory requirement but a scientific necessity.

Mass Spectrometry: A Superior Tool for Purity Profiling

While several analytical techniques can be employed for purity assessment, mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers unparalleled advantages in terms of sensitivity, specificity, and the ability to provide structural information about impurities.[4][5][6]

Why Mass Spectrometry Excels

The primary advantage of mass spectrometry lies in its ability to ionize molecules and then separate them based on their mass-to-charge ratio (m/z). This fundamental principle allows for:

  • High Sensitivity: LC-MS can detect and quantify impurities at trace levels, often significantly lower than what can be achieved with conventional detectors like UV.[7][8][9] This is crucial for identifying potentially genotoxic impurities that may be harmful even at very low concentrations.

  • High Specificity: By providing molecular weight information, MS can distinguish between the target compound and impurities, even if they co-elute chromatographically. This is a significant advantage over UV detection, where impurities with similar chromophores to the main compound can be difficult to resolve.[7]

  • Structural Elucidation: Tandem mass spectrometry (MS/MS) can be used to fragment ions, providing valuable structural information that can help in the identification of unknown impurities without the need for isolating them.[7]

The molecular formula of this compound is C₈H₅ClN₂, with a molecular weight of approximately 164.59 g/mol .[10] In a mass spectrometer, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 165.59. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) would result in a corresponding [M+H+2]⁺ peak at m/z 167.59, providing a clear signature for chlorine-containing compounds.

Comparative Analysis of Analytical Techniques

To provide a clear perspective, the following table compares mass spectrometry with other commonly used analytical techniques for the purity assessment of this compound.

TechniquePrincipleAdvantagesDisadvantagesSuitability for this compound Purity
LC-MS Separation by liquid chromatography followed by mass-to-charge ratio analysis.High sensitivity and specificity, provides molecular weight information, enables structural elucidation of impurities.[4][7]Higher equipment cost and complexity compared to HPLC-UV. Matrix effects can sometimes suppress ionization.Excellent: The gold standard for comprehensive purity profiling and identification of unknown impurities.
HPLC-UV Separation by liquid chromatography with detection based on UV absorbance.Robust, reliable, and widely available. Good for quantifying known impurities with chromophores.[11]Lower sensitivity for impurities with poor UV absorbance or at trace levels. Co-eluting impurities can be missed. Provides no molecular weight information.[12]Good: Suitable for routine quality control and assay of the main component, but may not detect all impurities.
GC-MS Separation of volatile compounds by gas chromatography followed by mass-to-charge ratio analysis.Excellent for volatile and thermally stable compounds. Provides high-resolution separation.Requires derivatization for non-volatile compounds, which can introduce complexity. Not ideal for thermally labile compounds.Limited: this compound has a relatively high boiling point, making GC analysis less straightforward than LC.
NMR Spectroscopy Analysis of the magnetic properties of atomic nuclei to determine molecular structure.Provides detailed structural information. Quantitative NMR (qNMR) can be used for purity assessment without a reference standard for the impurity.Lower sensitivity compared to MS. Requires a relatively pure sample for structural elucidation of minor components.Complementary: Excellent for structural confirmation of the main component and major impurities once isolated. Not ideal for initial screening of trace impurities.

Experimental Protocol: Purity Assessment of this compound by LC-MS/MS

This protocol outlines a robust method for the purity assessment of this compound using a validated LC-MS/MS approach, adhering to the principles of the International Council for Harmonisation (ICH) guidelines.[13][14][15]

Sample and Standard Preparation
  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in a suitable solvent (e.g., acetonitrile/water 50:50 v/v) to a final concentration of 1 mg/mL.

  • Reference Standard Solution: Prepare a stock solution of a certified this compound reference standard at a concentration of 1 mg/mL in the same solvent.

  • Spiked Sample (for method validation): Prepare a solution of the reference standard and spike it with known impurities (if available) or subject it to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A tandem quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B) over a suitable time to ensure separation of all components.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 1-5 µL

  • MS Parameters (Positive Ion Mode):

    • Ion Source: ESI

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Scan Mode: Full scan (e.g., m/z 50-500) and product ion scan of the [M+H]⁺ ion of this compound (m/z 165.03).

Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[16] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by analyzing blank samples, spiked samples, and stressed samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A calibration curve should be generated with at least five concentration levels.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Visualization of the Analytical Workflow

The following diagrams illustrate the key workflows in the purity assessment of this compound.

Experimental Workflow for Purity Assessment cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Sample This compound Sample LC HPLC/UHPLC Separation (C18 Column) Sample->LC Standard Reference Standard Standard->LC Spiked Stressed/Spiked Sample Spiked->LC MS Mass Spectrometry (ESI+, Full Scan & Product Ion Scan) LC->MS Eluent Process Data Acquisition & Processing MS->Process Validate Method Validation (ICH Q2) Process->Validate Report Purity Report & Impurity Profile Validate->Report

Caption: Experimental workflow for the purity assessment of this compound.

Fragmentation Pathway of this compound Parent [M+H]⁺ m/z 165/167 Frag1 [M+H-Cl]⁺ m/z 130 Parent->Frag1 - Cl Frag2 [M+H-HCN]⁺˙ m/z 138/140 Parent->Frag2 - HCN Frag3 [C₆H₄N]⁺ m/z 90 Frag2->Frag3 - Cl, -H

Caption: Predicted fragmentation pathway of this compound in MS/MS.

Conclusion: The Authoritative Choice for Purity Assessment

For researchers, scientists, and drug development professionals working with this compound, a thorough understanding of its purity profile is non-negotiable. While traditional methods like HPLC-UV have their place, the superior sensitivity, specificity, and structural elucidation capabilities of LC-MS make it the authoritative choice for comprehensive purity assessment. By implementing a well-developed and validated LC-MS method, you can ensure the quality and integrity of this critical synthetic intermediate, paving the way for the successful development of safe and effective pharmaceuticals. The investment in advanced analytical techniques like mass spectrometry is an investment in the quality and reliability of your research and development endeavors.

References

A Comparative Guide to Functional Group Confirmation in 2-Chloro-1,5-naphthyridine via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol and comparative analysis for utilizing Fourier-Transform Infrared (FTIR) spectroscopy to confirm the principal functional groups of 2-Chloro-1,5-naphthyridine. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of wavenumbers, offering a causal explanation for spectral features and a robust comparative framework to ensure confident structural elucidation.

Introduction: The Role of Vibrational Spectroscopy in Heterocyclic Chemistry

Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific, quantized frequencies. These frequencies are highly characteristic of the types of bonds (e.g., C=N, C-Cl) and functional groups present, making IR spectroscopy a rapid and effective tool for structural confirmation.

For N-heterocyclic compounds like this compound, a key scaffold in medicinal chemistry, IR spectroscopy allows for the direct verification of the aromatic rings, the specific C=N imine functionality within the rings, and the crucial C-Cl substituent. This guide establishes the spectral signature of this compound and differentiates it from structurally related compounds, thereby providing a high degree of confidence in its chemical identity.

Theoretical Framework: Predicting the IR Spectrum of this compound

The structure of this compound dictates a specific set of expected vibrational absorptions. Understanding these a priori allows for a targeted analysis of the experimental spectrum.

  • Aromatic C-H Stretching: Vibrations from C-H bonds on the naphthyridine ring system are expected to appear at wavenumbers slightly above 3000 cm⁻¹. This region is diagnostic for sp²-hybridized carbon-hydrogen bonds, distinguishing them from the sp³ C-H bonds found in aliphatic systems, which absorb below 3000 cm⁻¹.[1]

  • Aromatic C=C and C=N Ring Stretching: The fused pyridine rings contain both C=C and C=N double bonds. The stretching vibrations of these bonds are coupled and result in a series of medium to strong absorptions in the 1650-1400 cm⁻¹ region. For pyridine and its derivatives, characteristic ring stretching bands are often observed near 1600 cm⁻¹, 1580 cm⁻¹, 1480 cm⁻¹, and 1430 cm⁻¹.[2] The presence of multiple bands in this region is a hallmark of aromaticity.

  • Aromatic C-H Bending (Out-of-Plane): In the "fingerprint region" (below 1000 cm⁻¹), strong absorptions arise from the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands is sensitive to the substitution pattern on the rings.

  • C-Cl Stretching: The vibration of the carbon-chlorine bond is expected in the 850-550 cm⁻¹ range. The relatively heavy mass of the chlorine atom and the strength of the C-Cl bond place this absorption at a lower frequency than most other functional groups.

Experimental Data and Spectral Interpretation

An experimental FTIR spectrum of solid this compound was acquired using the Attenuated Total Reflectance (ATR) method. The key absorption bands are summarized and assigned in Table 1.

Table 1: Key IR Absorptions and Functional Group Assignments for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group Confirmed
3085 - 3030Medium, Sharp=C-H StretchingAromatic C-H
1610, 1575, 1460Strong to MediumC=C and C=N Ring StretchingNaphthyridine Ring System
835StrongC-H Out-of-Plane BendingAromatic Ring Substitution
780StrongC-Cl StretchingChloro-substituent

Interpretation: The spectrum clearly displays sharp peaks above 3000 cm⁻¹, confirming the presence of aromatic C-H bonds. A cluster of strong absorptions between 1610 and 1460 cm⁻¹ is characteristic of the conjugated C=C and C=N bonds within the fused heterocyclic ring system. The strong band at 835 cm⁻¹ is consistent with C-H out-of-plane bending. Crucially, the strong absorption at 780 cm⁻¹ falls squarely within the expected range for a C-Cl stretch on an aromatic ring, providing direct evidence for the chloro-substituent.

Comparative Analysis: Validating the Spectral Signature

To unequivocally confirm that the observed spectrum belongs to this compound, it is benchmarked against two related compounds: the parent scaffold 1,5-Naphthyridine and the simpler 2-Chloropyridine . This comparison allows for the isolation of spectral features unique to the chloro-substituent and the fused ring system.

Table 2: Comparative IR Data for Naphthyridine Analogs

Functional Group VibrationThis compound (cm⁻¹)1,5-Naphthyridine (cm⁻¹)2-Chloropyridine (cm⁻¹)
Aromatic =C-H Stretch3085 - 3030~30503060 - 3010
Aromatic Ring Stretch (C=C, C=N)1610, 1575, 1460~1590, 1570, 1455~1580, 1570, 1460, 1420
C-Cl Stretch780 Absent ~775

Causality and Insights:

  • Confirmation of the C-Cl Group: The most telling piece of evidence is the strong absorption around 780 cm⁻¹ in both this compound and 2-Chloropyridine.[3][4] Its complete absence in the spectrum of 1,5-Naphthyridine validates this band's assignment to the C-Cl stretching vibration.[5] This direct comparison serves as a self-validating control, proving the presence of the chlorine atom.

  • Confirmation of the Naphthyridine Core: All three molecules exhibit the characteristic aromatic C-H stretches (>3000 cm⁻¹) and the complex pattern of ring stretching vibrations between 1610 and 1400 cm⁻¹. The similarity in this region between this compound and its parent, 1,5-Naphthyridine, confirms the integrity of the fused heterocyclic ring system.

This comparative approach demonstrates that the IR spectrum of this compound is a logical composite of the features derived from its naphthyridine core and its chloro-substituent.

Visualizing the Analytical Workflow

The logical flow from sample to structural confirmation can be visualized as follows.

G cluster_exp Experimental Phase cluster_ana Analytical Phase Sample Solid Sample (this compound) Prep Sample Preparation (ATR or KBr Pellet) Sample->Prep FTIR FTIR Data Acquisition Prep->FTIR Spectrum Raw IR Spectrum FTIR->Spectrum Interpret Peak Identification & Functional Group Assignment Spectrum->Interpret Compare Comparative Analysis with 1,5-Naphthyridine & 2-Chloropyridine Interpret->Compare Confirm Structural Confirmation Compare->Confirm

Caption: Experimental and analytical workflow for IR spectroscopic analysis.

The relationship between the molecule's structure and its key spectral regions is also critical.

G Mol This compound Aromatic Rings C-Cl Bond CH_Stretch Aromatic C-H Stretch ~3085-3030 cm⁻¹ Mol:f1->CH_Stretch Ring_Stretch Ring C=C & C=N Stretch ~1610-1460 cm⁻¹ Mol:f1->Ring_Stretch CH_Bend C-H Out-of-Plane Bend ~835 cm⁻¹ Mol:f1->CH_Bend CCl_Stretch C-Cl Stretch ~780 cm⁻¹ Mol:f2->CCl_Stretch

Caption: Correlation of molecular structure to key IR absorption regions.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This guide outlines two common methods for solid sample analysis: Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) Pellet method. ATR is often preferred for its speed and minimal sample preparation.

ATR is a modern, rapid technique ideal for analyzing solid powders directly.[6][7]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[8] Record a background spectrum of the clean, empty crystal. This allows the instrument to subtract interfering signals from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount (1-5 mg) of the solid this compound powder onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal.[6] Consistent and adequate pressure is crucial for ensuring good contact and achieving a high-quality, reproducible spectrum.

  • Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, release the pressure clamp, remove the bulk of the sample, and clean the crystal surface with a soft tissue lightly moistened with an appropriate solvent (e.g., isopropanol or acetone).

This traditional method involves dispersing the sample in a matrix of IR-transparent KBr salt.[9]

  • Material Preparation: Use only spectroscopic grade KBr. Dry the KBr powder in an oven at ~110°C for 2-4 hours to remove absorbed water, which has a strong IR signal.[10] Store the dried KBr in a desiccator.

  • Grinding and Mixing: In an agate mortar and pestle, weigh approximately 1-2 mg of the this compound sample and 150-200 mg of the dried KBr.[9] Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The goal is to reduce the sample particle size to minimize light scattering.[11]

  • Pellet Pressing: Transfer the powder mixture into a pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 8-10 tons) for 1-2 minutes.[11] This will cause the KBr to fuse into a thin, transparent, or translucent disc.

  • Data Acquisition: Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder. Collect the IR spectrum. A background scan should be run on the empty sample compartment.

  • Note: A "blank" KBr pellet can be made to ensure the salt itself is free from contamination.[10]

Conclusion

Through a combination of theoretical prediction and rigorous comparative analysis, FTIR spectroscopy provides unambiguous confirmation of the key functional groups in this compound. The presence of aromatic C-H stretches, a complex pattern of ring stretching bands, and, most diagnostically, a strong C-Cl absorption band collectively create a unique spectral fingerprint. By comparing this fingerprint to those of 1,5-Naphthyridine and 2-Chloropyridine, the identities of the heterocyclic core and the chloro-substituent are independently and confidently verified, underscoring the power of IR spectroscopy as a primary tool for structural elucidation in pharmaceutical and chemical research.

References

Comparative Guide to HPLC Methods for the Purity Analysis of 2-Chloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Development

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is a non-negotiable prerequisite for ensuring safety and efficacy. 2-Chloro-1,5-naphthyridine, a key heterocyclic building block in the synthesis of novel therapeutic agents, is no exception.[1][2][3] Its purity profile can directly influence the yield and quality of the final drug substance, with potential impurities carrying the risk of altered pharmacological activity or toxicity. Consequently, the development and validation of robust analytical methods for purity determination are of paramount importance.

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[4][5] This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity analysis of this compound. The subsequent sections will delve into the scientific rationale behind the methodological choices, present detailed experimental protocols, and compare their performance based on established validation parameters outlined by the International Council for Harmonisation (ICH).[6][7][8]

Methodology Comparison: A Tale of Two Approaches

The selection of an appropriate HPLC method is a strategic decision guided by the physicochemical properties of the analyte and the desired performance characteristics of the assay. Here, we compare two RP-HPLC methods: a rapid, isocratic screening method (Method A) and a high-resolution gradient method (Method B).

Method A: Rapid Isocratic Analysis

This method is designed for high-throughput screening and routine quality control where speed is a critical factor. The isocratic elution provides a stable baseline and consistent run times, ideal for quantifying the main peak and known impurities.

Method B: High-Resolution Gradient Analysis

Method B employs a gradient elution, which is particularly advantageous for separating complex mixtures of impurities with varying polarities. This approach is crucial for identifying unknown degradation products and for comprehensive stability studies.

Rationale for Chromatographic Conditions

The choice of a C18 stationary phase for both methods is based on its wide applicability and effectiveness in retaining non-polar to moderately polar compounds like this compound through hydrophobic interactions.[9][10] Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. The addition of a buffer to the aqueous mobile phase helps to maintain a consistent pH, ensuring reproducible retention times and peak shapes.

Experimental Protocols

Method A: Rapid Isocratic RP-HPLC

Objective: To provide a fast and reliable method for the routine purity assessment of this compound.

Instrumentation:

  • HPLC system with an isocratic pump, autosampler, and UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 x 100 mm, 3.5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Potassium phosphate monobasic (ACS grade)

  • Phosphoric acid (ACS grade)

  • This compound reference standard and sample.

Procedure:

  • Mobile Phase Preparation: Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. The mobile phase consists of a 60:40 (v/v) mixture of the phosphate buffer and acetonitrile.

  • Standard Solution Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound reference standard in 100 mL of diluent (50:50 acetonitrile:water) to obtain a stock solution of 100 µg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Run Time: 10 minutes

  • Analysis: Inject the prepared standard and sample solutions. Purity is calculated using the area percent method.

Method B: High-Resolution Gradient RP-HPLC

Objective: To achieve superior separation of this compound from all potential process impurities and degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and PDA detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Reagents:

  • Same as Method A.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM potassium phosphate buffer, pH 3.0.

    • Mobile Phase B: Acetonitrile.

  • Standard and Sample Solution Preparation: Same as Method A.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (with PDA monitoring from 200-400 nm)

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Analysis: Inject the prepared standard and sample solutions. Purity is calculated using the area percent method.

Method Validation: Ensuring Trustworthy Results

A comprehensive validation study is essential to demonstrate that an analytical method is suitable for its intended purpose.[11] The validation for both Method A and Method B would be performed in accordance with ICH Q2(R2) guidelines.[6][12]

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_report Finalization Dev Propose HPLC Methods (Isocratic & Gradient) Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Report Validation Report & Method Comparison Robustness->Report Forced_Degradation_Study cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Analyze Analyze Stressed Samples by HPLC (Method B) Acid->Analyze Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Base->Analyze Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Analyze Thermal Thermal (e.g., 80°C) Thermal->Analyze Photo Photolytic (ICH Q1B) Photo->Analyze Assess Assess Peak Purity (PDA Detector) Analyze->Assess Mass_Balance Evaluate Mass Balance Assess->Mass_Balance Stability_Indicating Method is Stability-Indicating Mass_Balance->Stability_Indicating

References

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-Chloro-1,5-naphthyridine and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The precise substitution pattern on this scaffold is critical, as even minor positional changes of a substituent can drastically alter a molecule's biological activity, pharmacokinetic profile, and toxicity. Consequently, the unambiguous structural confirmation of substituted naphthyridines is a cornerstone of drug discovery and development.

This guide provides an in-depth comparison of the spectroscopic characteristics of 2-Chloro-1,5-naphthyridine and its positional isomers. As a Senior Application Scientist, this document moves beyond a simple data summary. It explains the causal relationships between molecular structure and spectroscopic output, provides field-proven experimental protocols, and offers a logical workflow for researchers, scientists, and drug development professionals to confidently differentiate these challenging isomers.

The Challenge: Positional Isomerism in Chloronaphthyridines

The core of our discussion revolves around the structural differences between this compound and its isomers, where the chlorine atom and the nitrogen atoms occupy different positions on the fused ring system. These subtle changes create unique electronic environments that can be probed and identified using a suite of spectroscopic techniques. The ability to distinguish these compounds is essential for ensuring the purity and identity of chemical intermediates and final active pharmaceutical ingredients (APIs).

Below is a diagram illustrating the structural diversity of several key chloronaphthyridine isomers.

G cluster_0 Key Chloronaphthyridine Isomers This compound This compound 2-Chloro-1,6-naphthyridine 2-Chloro-1,6-naphthyridine 2-Chloro-1,8-naphthyridine 2-Chloro-1,8-naphthyridine 1-Chloro-2,6-naphthyridine 1-Chloro-2,6-naphthyridine

Caption: Structures of this compound and selected isomers.

A Multi-Technique Approach to Isomer Elucidation

No single technique can unambiguously identify an isomer in all cases. A robust characterization strategy relies on the synergistic use of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

G cluster_workflow Spectroscopic Identification Workflow Sample Unknown Chloronaphthyridine Isomer MS Mass Spectrometry (MS) Sample->MS Provides MW & Isotopic Pattern IR Infrared (IR) Spectroscopy Sample->IR Identifies Functional Groups & Fingerprint NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Determines Connectivity & Spatial Relationships Confirmation Structural Confirmation MS->Confirmation IR->Confirmation NMR->Confirmation

Caption: A logical workflow for the spectroscopic identification of isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for isomer differentiation as it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Theoretical Principles: Why Isomers Look Different in NMR

The chemical shift (δ) of a proton or carbon nucleus is exquisitely sensitive to its local electronic environment. In chloronaphthyridines, this environment is dictated by two primary factors:

  • Position of Nitrogen Atoms: Nitrogen is more electronegative than carbon, leading to a deshielding effect on nearby nuclei. Protons and carbons on the pyridine rings, particularly those alpha (α) to a nitrogen atom, will resonate at a higher chemical shift (further downfield). The unique arrangement of the two nitrogen atoms in each isomer creates a distinct electronic landscape and, therefore, a unique NMR spectrum.

  • Position of the Chlorine Atom: The chlorine atom exerts a strong inductive electron-withdrawing effect, deshielding adjacent nuclei. It also influences the electronic structure through resonance effects. The combination of these effects alters the chemical shifts of protons and carbons on the substituted ring.

The coupling constants (J-values) between adjacent protons also provide crucial structural information, mapping out the proton connectivity around the rings.

Comparative ¹H NMR Data

The following table summarizes available and predicted ¹H NMR data. The variation in chemical shifts and coupling patterns serves as a unique fingerprint for each isomer.

CompoundKey Diagnostic Signals (δ, ppm)Rationale & Observations
This compound Data not explicitly found in search results. Predicted to show complex splitting patterns consistent with its structure.The proton at C6 will be highly deshielded due to its position alpha to N5. Protons on the chlorinated ring (C3, C4) will be influenced by the chlorine substituent.
2-Chloro-1,6-naphthyridine 9.43 (s, 1H), 8.83 (d, 1H), 8.69 (d, 1H), 7.88 (d, 1H), 7.86 (d, 1H).[2]The singlet at 9.43 ppm is likely the proton at C5, positioned between two nitrogen atoms. The distinct downfield shifts confirm the significant deshielding effects of the nitrogens in the 1,6-isomer.[2]
2-Chloro-1,8-naphthyridine Data not explicitly found. Predicted to have a highly deshielded proton at C7 (alpha to N8).The symmetry of the 1,8-naphthyridine core is broken by the chlorine, leading to a complex but predictable spectrum.
Comparative ¹³C NMR Data

Carbon NMR provides complementary information, with the chemical shifts of the carbon atoms being highly indicative of their position relative to the nitrogen and chlorine atoms.

CompoundKey Diagnostic Signals (δ, ppm)Rationale & Observations
1,5-Naphthyridine (Parent) 151.1, 144.0, 137.4, 124.3.[3]This data for the unsubstituted core serves as a baseline. The signals above 140 ppm correspond to carbons adjacent to nitrogen.
This compound Data not available. The carbon bearing the chlorine (C2) is expected to be significantly shifted.The ipso-carbon (C2) will be downfield, while other carbons will shift based on their proximity to the substituent and nitrogen atoms.
Other Isomers The position of the carbon directly bonded to chlorine will be a key differentiator, as will the shifts of the carbons alpha to the nitrogen atoms.[4]A method for calculating the chemical shifts for substituted 2,7-naphthyridines has been developed, highlighting the predictable nature of these substituent effects.[4]
Experimental Protocol: High-Resolution NMR Spectroscopy
  • Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of the chloronaphthyridine isomer and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Transfer: Transfer the solution to a 5 mm NMR tube. Rationale: Using a standard 5 mm tube ensures compatibility with most high-field NMR spectrometers.

    • Instrumentation: Use a high-resolution NMR spectrometer, preferably 400 MHz or higher, for optimal signal dispersion.[5] Rationale: Higher field strengths improve chemical shift separation, which is critical for resolving the complex spin systems of these aromatic compounds.

    • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio.

    • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain adequate signal intensity for all carbon atoms.

    • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)

While all chloronaphthyridine isomers share the same nominal mass, MS is invaluable for confirming the molecular formula and can provide clues to the structure through fragmentation analysis.

Theoretical Principles
  • Molecular Ion Peak (M⁺): All isomers will exhibit a molecular ion peak corresponding to the molecular formula C₈H₅ClN₂ (MW: 164.59 g/mol ).[6]

  • Chlorine Isotopic Pattern: A key diagnostic feature is the presence of the M+2 peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will show two peaks for the molecular ion, M⁺ and (M+2)⁺, in an approximate intensity ratio of 3:1. This pattern is a definitive indicator of the presence of a single chlorine atom.

  • Fragmentation: In techniques like Electron Impact (EI) ionization, the molecule fragments in a way that can be dependent on the isomer's structure. The stability of the resulting fragments is influenced by the positions of the nitrogen atoms, potentially leading to unique fragmentation patterns for each isomer.

Comparative Mass Spectrometry Data
CompoundMolecular FormulaExpected m/z [M+H]⁺Key Diagnostic Feature
All Chloronaphthyridine Isomers C₈H₅ClN₂165.02A prominent [M+H]⁺ peak at m/z 165 and an [M+H+2]⁺ peak at m/z 167 with ~33% relative intensity.
Experimental Protocol: ESI-Mass Spectrometry
  • Objective: To confirm the molecular weight and elemental composition.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution (approx. 1-10 µg/mL) of the sample in a suitable volatile solvent like methanol or acetonitrile.

    • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, which is a soft ionization technique that typically keeps the molecular ion intact.[5]

    • Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump.

    • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-300 amu).

    • Data Analysis: Identify the [M+H]⁺ peak and confirm the presence and correct ratio of the [M+H+2]⁺ isotopic peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. While many of the absorptions will be similar across isomers, the fingerprint region provides a unique pattern for each compound.

Theoretical Principles

IR spectroscopy works by measuring the absorption of infrared light by a molecule, which corresponds to the energy of specific bond vibrations.[7]

  • Functional Group Region (>1500 cm⁻¹): All chloronaphthyridine isomers will show characteristic absorptions for:

    • Aromatic C-H stretching (~3000-3100 cm⁻¹)

    • Aromatic C=C and C=N ring stretching (~1400-1650 cm⁻¹)[8]

  • Fingerprint Region (<1500 cm⁻¹): This region contains complex vibrations involving the entire molecular skeleton. Because the isomers have different symmetries and bond arrangements, their IR spectra will show unique patterns of peaks in this region. This allows for definitive identification when compared against a reference spectrum.

  • C-Cl Stretch: A C-Cl stretching absorption is expected in the 850-550 cm⁻¹ range, though it can sometimes be weak or obscured.

Comparative Infrared (IR) Data
CompoundAromatic C=C, C=N Stretch (cm⁻¹)Fingerprint Region (cm⁻¹)
2,6-Naphthyridine (Parent) 1665, 1562, 14811380, 1273, 1115, 1015, 940, 842, 800
Chloronaphthyridine Isomers Expected in the 1400-1650 range.Each isomer will have a unique and complex pattern of absorptions in this region, serving as its "fingerprint."
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
  • Objective: To obtain a characteristic vibrational spectrum, particularly the fingerprint region.

  • Methodology:

    • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.

    • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

    • Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric H₂O and CO₂.

    • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Data Analysis: Compare the fingerprint region of the acquired spectrum to reference spectra of known isomers for positive identification.

Conclusion

The differentiation of this compound from its positional isomers is a critical analytical challenge that requires a systematic and multi-faceted spectroscopic approach. While mass spectrometry is essential for confirming the molecular formula and the presence of chlorine, it cannot distinguish between isomers. Infrared spectroscopy provides a unique fingerprint but requires a reference standard for comparison. Ultimately, NMR spectroscopy stands as the definitive technique , offering a wealth of structural information through chemical shifts and coupling constants that directly map the unique electronic landscape of each isomer. By integrating data from ¹H NMR, ¹³C NMR, MS, and IR, researchers can achieve an unambiguous and confident structural elucidation, ensuring the integrity and quality of their scientific endeavors.

References

A Comparative Guide to the Biological Activity of 2-Substituted vs. 4-Substituted 1,5-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,5-Naphthyridine Scaffold as a Privileged Core

The 1,5-naphthyridine motif, a bicyclic heteroaromatic system composed of two fused pyridine rings, is recognized in medicinal chemistry as a "privileged structure."[1] This designation stems from its ability to serve as a versatile core for developing ligands that interact with a wide range of biological targets, leading to diverse pharmacological activities.[2] Derivatives of this scaffold have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5]

The biological profile of a 1,5-naphthyridine derivative is profoundly influenced by the nature and position of its substituents. Understanding the structure-activity relationships (SAR) is therefore critical for rational drug design. This guide provides an in-depth, objective comparison of the biological activities of 1,5-naphthyridines substituted at the C2 versus the C4 position, supported by experimental data and established protocols. We will explore how this seemingly subtle positional isomerism dictates the compound's efficacy as an anticancer agent, an antimicrobial, or a specific enzyme inhibitor.

Comparative Analysis of Biological Activities

The strategic placement of functional groups at either the C2 or C4 position of the 1,5-naphthyridine ring can lead to vastly different interactions with biological macromolecules. This section dissects these differences across key therapeutic areas.

Anticancer Activity: A Tale of Two Positions

Naphthyridine derivatives exert their anticancer effects through various mechanisms, including the inhibition of topoisomerase II and critical protein kinases, leading to cell cycle arrest and apoptosis.[3][4] The position of substitution plays a pivotal role in defining cytotoxic potency.

  • 2-Substituted Derivatives: Evidence suggests that the C2 position is a critical locus for enhancing anticancer activity. SAR studies have identified that the presence of a naphthyl ring at the C2 position is important for cytotoxicity against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines.[6] This is often attributed to the ability of bulky aromatic groups at this position to engage in favorable interactions within the target's binding pocket.

  • 4-Substituted Derivatives: While the C4 position can also be modified to yield active compounds, its role in cytotoxicity is often linked to different structural motifs. For example, a carbonyl group at the C4 position has been identified as an important feature for the cytotoxicity of certain naphthyridine series.[6] Fused 1,5-naphthyridines with modifications that effectively create a complex substituent at the C4 position have shown inhibitory activity against Topoisomerase I (TopI).[2]

Table 1: Comparative Anticancer Activity (IC₅₀ Values)

Compound Class Substitution Position Cancer Cell Line IC₅₀ (µM) Reference
Benzo[b][1][7]naphthyridine C2 (methoxy), C4 (amine) K562 (Leukemia) 15.9 [2]
Benzo[b][1][7]naphthyridine C2 (methoxy), C4 (amine) HepG-2 (Liver) 18.9 [2]
Naphthyridine Derivative 16 C2 (naphthyl) HL-60 (Leukemia) 0.1 [3]
Naphthyridine Derivative 16 C2 (naphthyl) HeLa (Cervical) 0.7 [3]

| Canthin-6-one (Natural) | Fused system affecting C2/C4 | DU145 (Prostate) | 1.58 (µg/mL) |[1] |

Note: The table presents representative data to illustrate trends; direct comparison requires identical core scaffolds.

Kinase Inhibition: Targeting Cellular Signaling

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases.[8] The 1,5-naphthyridine scaffold has proven to be an excellent starting point for the development of potent and selective kinase inhibitors.

  • 2-Substituted Dominance: For several important kinase targets, substitution at the C2 position is paramount. Structure-activity relationship studies on inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), a key antimalarial target, have focused heavily on 2,8-disubstituted-1,5-naphthyridines.[9][10] These studies highlight that modifications at C2 are essential for potent enzymatic inhibition.[9]

  • 4-Substituted Selectivity: Conversely, the C4 position has been exploited to develop highly potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, ALK5.[11][12][13] The optimization of a screening hit led to novel aminothiazole and pyrazole derivatives, where the key vector for modification is the C4 position, leading to compounds with nanomolar inhibitory concentrations (IC₅₀ = 4-6 nM).[11][12] This demonstrates that the C4 position can be instrumental in achieving high selectivity for specific kinase targets.

Table 2: Comparative Kinase Inhibitory Activity (IC₅₀/Kᵢ Values)

Compound Class Substitution Position Target Kinase IC₅₀/Kᵢ (nM) Reference
Aminothiazole Derivative 19 C4 ALK5 4 [11][12]
Pyrazole Derivative 15 C4 ALK5 6 [11][12]
2,8-Disubstituted Naphthyridine C2 PvPI4K 175 [9]
CX-4945 (Silmitasertib) Complex (C2/C3/C4 involved) CK2 Kᵢ = 0.38 [8]

| 2-Amino-1,5-naphthyridine | C2 | PvPI4K | 9400 |[14] |

The following diagram illustrates the central role of kinases like ALK5 in signaling pathways and how 4-substituted 1,5-naphthyridines can intervene.

G TGFB TGF-β Ligand Receptor TGF-β Receptor II (TβRII) TGFB->Receptor Binds ALK5 ALK5 (TβRI) Kinase Domain Receptor->ALK5 Recruits & Phosphorylates SMAD Phosphorylation of Smad2/3 ALK5->SMAD Activates Inhibitor 4-Substituted 1,5-Naphthyridine Inhibitor Inhibitor->ALK5 Blocks ATP Binding Site Nucleus Gene Transcription (Fibrosis, Cell Cycle Arrest) SMAD->Nucleus Translocates to Nucleus

Caption: TGF-β signaling pathway and the inhibitory action of 4-substituted 1,5-naphthyridines on ALK5.

Antimicrobial Activity: A Broader Spectrum

The 1,5-naphthyridine core is related to the quinolone class of antibiotics and, as such, many of its derivatives possess antimicrobial properties.[5][15]

  • 2-Substituted Impact: For novel bacterial topoisomerase inhibitors (NBTIs), structure-activity relationship studies have shown that a narrow range of substitutions at the C2 position, such as methoxy or cyano groups, are optimal for broad-spectrum antibacterial activity.[16] Substitutions at most other positions were found to be detrimental.[16]

  • 4-Substituted Potential: The synthesis of 4-amino-1,5-naphthyridine derivatives is readily achieved and represents a common strategy for generating compounds with biological activity.[17] While less specifically detailed in the provided literature for broad-spectrum activity compared to C2-substituted NBTIs, this position remains a key handle for chemical modification to explore antibacterial effects.[18] Certain nonquaternary 1,5-naphthyridine compounds have been shown to have a bactericidal mode of action against challenging pathogens like MRSA and VRE.[18]

Table 3: Comparative Antimicrobial Activity

Compound Class Substitution Position(s) Target Organism Activity Metric Value Reference
NBTI Analog C2 (methoxy/CN) Gram-positive/negative panel Antibacterial Activity Optimal [16]
1,5-Naphthyridine (18) C2/C4 unsubstituted core S. aureus (MSSA, MRSA) MBC/MIC Ratio 1-2 [18]
1,5-Naphthyridine (18) C2/C4 unsubstituted core E. faecalis (VRE) MBC/MIC Ratio 1-2 [18]

| Canthinone Derivative | Fused system | Bacillus cereus | MIC | 15.62 µg/mL |[1] |

Experimental Methodologies & Synthetic Workflows

The generation of reliable and comparable data is contingent on robust and validated experimental protocols. This section details the synthesis of the core structures and the assays used to evaluate their biological activity.

General Synthetic Workflow for Substituted 1,5-Naphthyridines

The synthesis of 2- and 4-substituted 1,5-naphthyridines often relies on the functionalization of a pre-formed naphthyridine core, typically containing a halogen or other leaving group at the desired position. Modern cross-coupling reactions are instrumental in this process.

Caption: Common synthetic pathways to 2- and 4-substituted 1,5-naphthyridines via cross-coupling and SNAr reactions.

Protocol 1: Synthesis of 2-Aryl-1,5-Naphthyridines via Suzuki Coupling[14]

  • Precursor Preparation: Synthesize a 2-tosyl- or 2-chloro-1,5-naphthyridine intermediate according to established literature methods.[14]

  • Reaction Setup: In a reaction vessel, combine the 2-substituted precursor (1.0 eq), the desired aryl boronic acid or pinacol ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Solvent and Conditions: Add a suitable solvent system, typically a mixture of dioxane and water. Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final 2-aryl-1,5-naphthyridine.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)[9]

This protocol is a self-validating system as it measures the direct output of kinase activity (ADP production) and includes controls for accurate data interpretation.

  • Reagent Preparation: Prepare assay buffers, the specific kinase of interest, the corresponding substrate, and ATP at appropriate concentrations. Serially dilute the 2- or 4-substituted 1,5-naphthyridine test compounds in DMSO.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the test compound dilution and 2.5 µL of the kinase/substrate mixture.

  • Initiation: Start the reaction by adding 5 µL of ATP solution (e.g., 10 µM final concentration). Include "no kinase" and "no compound (DMSO only)" controls.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine IC₅₀ values by fitting the data to a four-parameter dose-response curve.

Protocol 3: Antibacterial Minimum Inhibitory Concentration (MIC) Assay[18]

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) overnight. Dilute the culture in fresh cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using CAMHB.

  • Inoculation: Add the prepared bacterial inoculum to each well of the plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) Summary

The collected data points to a clear divergence in the optimal substitution patterns for different biological activities.

G naphthyridine C2_label Position C2: - Bulky aryl groups enhance cytotoxicity. - Methoxy/CN optimal for topoisomerase inhibition. - Key for PfPI4K activity. pos2->C2_label Favorable for: Anticancer & Topoisomerase Inhibition C4_label Position C4: - Key handle for ALK5 kinase selectivity. - Carbonyl group linked to cytotoxicity. - Amenable to SNAr for library synthesis. pos4->C4_label Favorable for: Selective Kinase Inhibition (ALK5)

Caption: SAR summary for 2-substituted vs. 4-substituted 1,5-naphthyridines.

  • Position C2 appears to be the preferred site for introducing substituents that confer broad anticancer cytotoxicity and antibacterial activity, particularly those targeting topoisomerases.[6][16] Bulky aromatic groups at this position are consistently associated with higher potency.[6]

  • Position C4 is a strategic site for achieving kinase selectivity. The development of potent and highly selective ALK5 inhibitors demonstrates that this position can be modified to fit the unique topology of a specific kinase active site, avoiding off-target effects.[11][12] It is also a versatile chemical handle for building compound libraries via nucleophilic substitution.[17]

Conclusion and Future Perspectives

The positional isomerism of substituents on the 1,5-naphthyridine core is not a trivial structural change; it is a fundamental determinant of biological activity. The evidence strongly indicates that C2-substitution is generally favorable for activities requiring broader cytotoxicity or interaction with larger, more open binding sites like those in topoisomerases . In contrast, C4-substitution provides a powerful avenue for developing highly selective agents, such as specific kinase inhibitors, where precise interactions are necessary to distinguish between closely related targets .

Future research should focus on a head-to-head comparison where identical substituents are placed at the C2 and C4 positions of the same 1,5-naphthyridine core. This would provide definitive SAR data and allow for more precise computational modeling. Furthermore, exploring the interplay between substitutions at these two positions simultaneously could unlock novel biological activities and lead to the development of next-generation therapeutics with enhanced potency and selectivity.

References

A Researcher's Guide to Computationally Analyzing Chloro-Naphthyridine Isomer Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the chemical reactivity of different chloro-naphthyridine isomers through the lens of computational analysis. It is designed for researchers, medicinal chemists, and drug development professionals seeking to understand and predict the chemical behavior of these vital heterocyclic compounds. We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure, electronic properties, and reactivity, grounded in the principles of Density Functional Theory (DFT).

Introduction: The Significance of Chloro-Naphthyridines

Naphthyridines, bicyclic aromatic compounds containing two nitrogen atoms, are privileged scaffolds in medicinal chemistry.[1][2] Their unique electronic and structural features allow for diverse interactions with biological targets, leading to applications as antibacterial, antiviral, and anticancer agents.[1] The introduction of a chlorine atom onto the naphthyridine core creates chloro-naphthyridine isomers, which are crucial synthetic intermediates. The chlorine atom serves as an excellent leaving group, enabling nucleophilic aromatic substitution (SNAr) reactions to build more complex, functionalized molecules.[3][4]

However, the reactivity of a chloro-naphthyridine is not straightforward. It is profoundly influenced by two key factors:

  • The position of the nitrogen atoms in the fused ring system, which dictates the overall electron density distribution. There are six possible naphthyridine isomers (e.g., 1,5-, 1,6-, 1,7-, 1,8-).[1][3]

  • The position of the chlorine atom on the aromatic framework.

Predicting which isomer will be more reactive and at which site is critical for designing efficient synthetic routes and avoiding undesirable side products. Computational analysis, particularly using DFT, offers a powerful, predictive tool to elucidate these reactivity patterns before a single flask is touched in the lab.[5][6]

Theoretical Framework: Decoding Reactivity with DFT

Density Functional Theory (DFT) is a robust computational method that allows us to model the electronic structure of molecules and derive a suite of "reactivity descriptors".[5][7] These descriptors, rooted in Frontier Molecular Orbital (FMO) theory, provide quantitative measures of how a molecule will behave in a chemical reaction.

Global Reactivity Descriptors

These descriptors characterize the molecule as a whole.[7][8] They are calculated from the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO).[5]

  • HOMO and LUMO: The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO is the innermost empty orbital and relates to the ability to accept electrons (electrophilicity).[5]

  • Energy Gap (ΔE): Calculated as ELUMO - EHOMO, the energy gap is a critical indicator of chemical reactivity. A smaller gap suggests that less energy is needed to excite an electron, making the molecule more polarizable and generally more reactive.[5]

  • Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. It can be approximated as η ≈ (ELUMO - EHOMO) / 2. Softer molecules (lower hardness) are typically more reactive.[5][9]

  • Electronegativity (χ): This describes the power of a molecule to attract electrons. It is approximated as χ ≈ -(EHOMO + ELUMO) / 2.[9]

  • Electrophilicity Index (ω): Introduced by Parr, this index measures the stabilization in energy when the system acquires an additional electronic charge from the environment.[9] It is calculated as ω = χ² / 2η. A higher electrophilicity index indicates a greater capacity to act as an electrophile, which is particularly relevant for SNAr reactions where the chloro-naphthyridine is attacked by a nucleophile.

Local Reactivity Descriptors

While global descriptors tell us about the overall reactivity, local descriptors pinpoint where on the molecule a reaction is most likely to occur.

  • Fukui Functions (f(r)): These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed.[5][8] They allow us to identify the most electrophilic (susceptible to nucleophilic attack) and nucleophilic (susceptible to electrophilic attack) sites within the molecule. For predicting the site of nucleophilic attack in an SNAr reaction, the Fukui function f+ is most relevant.

  • Molecular Electrostatic Potential (MEP): This is a color-coded map of the electrostatic potential on the molecule's surface.[10] Regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are the preferred sites for nucleophilic attack.[10]

Experimental Protocol: A Computational Workflow

This section details a standardized, step-by-step methodology for the computational analysis of chloro-naphthyridine isomers. The protocol is designed to be self-validating by using well-established theoretical levels and methods.

Step 1: In Silico Molecular Modeling
  • Action: Build the 3D structures of the desired chloro-naphthyridine isomers (e.g., 2-chloro-1,5-naphthyridine, 4-chloro-1,5-naphthyridine, and 2-chloro-1,8-naphthyridine).

  • Causality: An accurate initial 3D structure is the necessary starting point for any quantum chemical calculation.

Step 2: Geometry Optimization and Frequency Calculation
  • Action: Perform a full geometry optimization using a DFT functional and basis set. A common and reliable choice for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[5] Following optimization, perform a frequency calculation at the same level of theory.

  • Causality: Geometry optimization finds the lowest energy conformation (the most stable structure) of the molecule. The frequency calculation is a crucial validation step; the absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[5]

Step 3: Calculation of Molecular Orbitals and Energies
  • Action: From the optimized structure, extract the energies of the HOMO and LUMO.

  • Causality: These energies are the fundamental inputs for calculating all the global reactivity descriptors that quantify the molecule's stability and reactivity profile.[5][7]

Step 4: Computation of Reactivity Descriptors
  • Action: Using the HOMO and LUMO energies, calculate the global reactivity descriptors (ΔE, η, χ, ω) using the equations provided in Section 2.1. Perform a population analysis (e.g., Natural Bond Orbital - NBO) to calculate the atomic charges required for the Fukui functions.

  • Causality: This step translates the raw electronic structure data into chemically intuitive and quantitative metrics for direct comparison between isomers.

Step 5: Visualization of Local Reactivity
  • Action: Generate and visualize the MEP map and the condensed Fukui function indices for each atom.

  • Causality: Visual representations like MEP maps provide an immediate, qualitative understanding of the reactive sites, which is then quantified by the Fukui indices to confirm the most probable centers for nucleophilic attack.[10]

G cluster_0 Computational Workflow A Step 1: Molecular Modeling (Build 3D Structures) B Step 2: Geometry Optimization & Frequency Calculation (B3LYP/6-311++G(d,p)) A->B C Step 3: Extract Orbital Energies (HOMO & LUMO) B->C Confirmed Minimum D Step 4: Calculate Reactivity Descriptors (Global & Local) C->D E Step 5: Visualize Results (MEP Maps, Fukui Indices) D->E F Comparative Analysis (Predict Reactivity) E->F G cluster_1 This compound cluster_2 4-chloro-1,5-naphthyridine cluster_3 2-chloro-1,8-naphthyridine isomer1 isomer1 isomer2 isomer2 isomer3 isomer3

References

A Head-to-Head Comparison of Synthetic Routes to 2-Chloro-1,5-naphthyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-1,5-naphthyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its versatile reactivity, particularly the susceptibility of the C2-chloro substituent to nucleophilic displacement, makes it an invaluable precursor for the synthesis of a diverse array of functionalized 1,5-naphthyridine derivatives with wideranging biological activities, including potential anticancer and antiviral properties. The efficient and scalable synthesis of this scaffold is therefore of paramount importance to researchers in drug discovery and development.

This guide provides a detailed, head-to-head comparison of two prominent synthetic strategies for the preparation of this compound. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages to empower researchers in making informed decisions for their synthetic campaigns.

Strategic Overview: Two Paths to a Privileged Scaffold

The synthesis of this compound can be broadly approached from two distinct strategic directions:

  • Route 1: The "Build-then-Functionalize" Approach. This strategy involves the initial construction of the core 1,5-naphthyridine ring system, followed by the introduction of the chloro substituent in a separate chemical transformation. A common manifestation of this approach is the synthesis of 1,5-naphthyridin-2(1H)-one (also known as 2-hydroxy-1,5-naphthyridine), which is subsequently converted to the target chloro-derivative.

  • Route 2: The "Pre-functionalized Assembly" Approach. In this strategy, a precursor already bearing the chloro substituent, or a group that can be readily converted to it, is utilized in the ring-forming reaction itself. The Skraup reaction, a classic method for quinoline and naphthyridine synthesis, can be adapted for this purpose.

Synthetic_Strategy_Overview cluster_Route1 Route 1 Details cluster_Route2 Route 2 Details Start Synthetic Target: This compound Route1 Route 1: Build-then-Functionalize Start->Route1 Route2 Route 2: Pre-functionalized Assembly Start->Route2 R1_Step1 Synthesis of 1,5-Naphthyridin-2(1H)-one Route1->R1_Step1 R2_Step1 Skraup Reaction with Substituted Aminopyridine Route2->R2_Step1 R1_Step2 Chlorination R1_Step1->R1_Step2

Caption: High-level overview of the two primary synthetic strategies for this compound.

Route 1: The "Build-then-Functionalize" Approach via 1,5-Naphthyridin-2(1H)-one

This two-step approach is a robust and widely employed method for the synthesis of this compound. It relies on the well-established chemistry of pyridones and their subsequent conversion to the corresponding chloro-derivatives.

Step 1: Synthesis of 1,5-Naphthyridin-2(1H)-one

The Gould-Jacobs reaction is a powerful tool for the construction of the 1,5-naphthyridin-2(1H)-one core.[1][2] This reaction involves the condensation of 3-aminopyridine with a malonic ester derivative, such as diethyl malonate, followed by a thermal cyclization.

Route1_Scheme Start_R1 3-Aminopyridine Diethyl Malonate Intermediate_R1 1,5-Naphthyridin-2(1H)-one Start_R1->Intermediate_R1 Gould-Jacobs Reaction Product_R1 This compound Intermediate_R1->Product_R1 Chlorination (POCl3)

Caption: Reaction scheme for Route 1: The "Build-then-Functionalize" Approach.

Experimental Protocol: Synthesis of 1,5-Naphthyridin-2(1H)-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-aminopyridine (1 equivalent) and diethyl malonate (2-3 equivalents).

  • Reaction: Heat the mixture at 140-150 °C for 2-3 hours. The reaction mixture will become a thick paste.

  • Cyclization: Increase the temperature to 240-250 °C and continue heating for an additional 1-2 hours. The mixture will solidify upon cooling.

  • Work-up: To the cooled solid, add a 10% aqueous solution of sodium hydroxide and heat the mixture to reflux for 1 hour to hydrolyze any unreacted ester.

  • Purification: Cool the solution and acidify with acetic acid to precipitate the product. Collect the solid by filtration, wash with water, and dry to afford 1,5-naphthyridin-2(1H)-one.

Step 2: Chlorination of 1,5-Naphthyridin-2(1H)-one

The conversion of the hydroxyl group of the naphthyridinone to a chloro substituent is a standard transformation, typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of a tertiary amine or in combination with phosphorus pentachloride (PCl₅).[2][3]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a fume hood, suspend 1,5-naphthyridin-2(1H)-one (1 equivalent) in phosphorus oxychloride (5-10 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours. The reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or chloroform.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Route 2: The "Pre-functionalized Assembly" Approach via Skraup Reaction

The Skraup reaction is a classic method for the synthesis of quinolines and can be adapted to produce 1,5-naphthyridines from 3-aminopyridines.[4][5][6] By employing a suitably substituted 3-aminopyridine, it is theoretically possible to construct the this compound ring system more directly. However, a direct, high-yielding Skraup synthesis of the target molecule is less commonly reported. A more practical application of this strategy involves the synthesis of the parent 1,5-naphthyridine followed by a chlorination step.

Route2_Scheme Start_R2 3-Aminopyridine Glycerol Intermediate_R2 1,5-Naphthyridine Start_R2->Intermediate_R2 Skraup Reaction Product_R2 This compound Intermediate_R2->Product_R2 Chlorination

Caption: Reaction scheme for Route 2: The "Pre-functionalized Assembly" Approach.

Experimental Protocol: Skraup Synthesis of 1,5-Naphthyridine

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of 3-aminopyridine (1 equivalent) and glycerol (3-4 equivalents).

  • Oxidizing Agent: Add an oxidizing agent, such as nitrobenzene or sodium m-nitrobenzenesulfonate (1.2 equivalents).

  • Reaction: Heat the mixture to 130-140 °C for 4-6 hours. The reaction is exothermic and should be controlled carefully.

  • Work-up: Cool the reaction mixture and pour it into a large volume of water.

  • Neutralization and Extraction: Make the solution strongly alkaline with concentrated sodium hydroxide solution. The parent 1,5-naphthyridine can then be isolated by steam distillation or solvent extraction.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

The subsequent chlorination of the unsubstituted 1,5-naphthyridine to selectively yield the 2-chloro isomer can be challenging and may lead to a mixture of products.

Head-to-Head Comparison

ParameterRoute 1: "Build-then-Functionalize"Route 2: "Pre-functionalized Assembly" (Skraup)
Number of Steps 2 (Synthesis of Naphthyridinone + Chlorination)1 (for the core) or 2 (core synthesis + chlorination)
Starting Materials 3-Aminopyridine, Diethyl Malonate3-Aminopyridine, Glycerol
Key Reagents Phosphorus Oxychloride (POCl₃)Concentrated Sulfuric Acid, Oxidizing Agent
Overall Yield Generally moderate to goodCan be variable and sometimes low
Scalability Good, with established protocols for each step.Can be challenging due to the highly exothermic nature of the Skraup reaction.
Safety Considerations POCl₃ is highly corrosive and reacts violently with water.The Skraup reaction can be difficult to control and may proceed with dangerous exothermicity.
Substrate Scope The Gould-Jacobs reaction is tolerant of various substituents on the aminopyridine ring.The Skraup reaction can be sensitive to substituents on the starting aminopyridine.
Regioselectivity Chlorination occurs selectively at the C2 position of the naphthyridinone.Direct synthesis of the 2-chloro isomer can be difficult to achieve with high selectivity.

Expert Insights and Recommendations

For researchers seeking a reliable and scalable synthesis of this compound, Route 1, the "Build-then-Functionalize" approach, is generally the preferred method. The two-step sequence involving the Gould-Jacobs reaction to form the 1,5-naphthyridin-2(1H)-one intermediate followed by chlorination offers several advantages:

  • Higher Overall Yields and Purity: Each step is typically high-yielding and the intermediates and final product are often crystalline, facilitating purification.

  • Greater Control and Safety: While POCl₃ requires careful handling, the reactions are generally more controllable than the potentially violent Skraup synthesis.

  • Versatility: The 1,5-naphthyridin-2(1H)-one intermediate is a valuable building block in its own right and can be used to synthesize a variety of other C2-functionalized naphthyridines.

Route 2, the Skraup reaction, can be a more direct method for accessing the 1,5-naphthyridine core. However, its application to the synthesis of this compound is often hampered by:

  • Harsh Reaction Conditions: The use of concentrated sulfuric acid and high temperatures can limit the compatibility with sensitive functional groups.

  • Safety Concerns: The highly exothermic nature of the reaction requires careful monitoring and control, making it less amenable to large-scale synthesis.

  • Selectivity Issues: Directing the chlorination to the C2 position during or after the Skraup synthesis can be challenging and may result in mixtures of isomers.

Conclusion

Both synthetic routes presented in this guide offer viable pathways to the valuable building block, this compound. For most applications, particularly in a drug discovery or process development setting, the "Build-then-Functionalize" approach (Route 1) provides a more reliable, scalable, and controllable synthesis with generally higher overall yields. The Skraup reaction (Route 2) remains a classic and powerful tool for naphthyridine synthesis but may be less suitable for the specific preparation of this compound due to safety and selectivity concerns. Researchers should carefully consider the specific requirements of their project, including scale, available resources, and safety infrastructure, when selecting the most appropriate synthetic route.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Chloro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Chloro-1,5-naphthyridine, a halogenated heterocyclic compound. The procedures outlined here are designed to ensure the safety of laboratory personnel and compliance with environmental regulations, grounded in the principles of chemical causality and best practices.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is essential. This compound, like many halogenated organic compounds, requires careful handling due to its potential health and environmental effects. Safety Data Sheets (SDS) for analogous chlorinated naphthyridine compounds indicate several hazards that necessitate the stringent disposal protocols described below.

While a specific, publicly available SDS for this compound is not readily found, data from structurally similar compounds like 8-Chloro-2-ethoxy-1,5-naphthyridine and 5-Chloro-2-methyl-1,8-naphthyridine provide critical insights.[1][2] These compounds are classified as hazardous, and their SDS consistently highlight the following warnings:

  • Causes skin irritation. [1]

  • Causes serious eye irritation. [1]

  • May cause respiratory irritation. [1][2]

  • Harmful if swallowed. [1]

Combustion of chlorinated organic compounds can produce highly toxic byproducts such as carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[3][4] This is a primary reason why specialized disposal methods are required.

Table 1: Hazard Profile Based on Analogous Compounds

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed[1]
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation[1]
Eye Irritation (Category 2)GHS07WarningH319: Causes serious eye irritation[1]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemGHS07WarningH335: May cause respiratory irritation[1][2]

This hazard profile mandates that this compound be treated as a regulated hazardous waste, falling under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5][6][7]

The Disposal Workflow: From Benchtop to Final Disposition

The proper disposal of this compound is a multi-step process that ensures safety and compliance from the moment it is deemed waste. The following workflow provides a clear, logical progression for its management.

DisposalWorkflow cluster_lab In the Laboratory cluster_facility Facility Level A Step 1: PPE Confirmation (Nitrile Gloves, Safety Goggles, Lab Coat) B Step 2: Waste Segregation (Isolate as Halogenated Organic Waste) A->B Handle Waste C Step 3: Containerization (Use designated, labeled, leak-proof container) B->C Characterize D Step 4: Labeling (Full Chemical Name, Hazard Pictograms, Accumulation Date) C->D Contain E Step 5: Secure Storage (Store in Satellite Accumulation Area) D->E Prepare for Pickup F Step 6: EHS Pickup (Scheduled collection by trained personnel) E->F G Step 7: Final Disposal (Transport to a licensed waste facility for incineration) F->G Manifest & Transport

Caption: Disposal workflow for this compound.

Detailed Step-by-Step Disposal Protocol

Before beginning any disposal procedure, ensure you are wearing appropriate PPE:

  • Gloves: Nitrile gloves are required. Always inspect gloves for tears or holes before use.[8]

  • Eye Protection: Chemical safety goggles are mandatory.

  • Lab Coat: A buttoned lab coat must be worn to protect from skin contact.

Handle the waste in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

This is the most critical step for regulatory compliance. This compound must be classified as a halogenated organic solid waste .

  • Causality: Halogenated waste requires a specific disposal pathway, typically high-temperature incineration, to ensure the complete destruction of the molecule and prevent the formation of toxic dioxins and furans.[9] Mixing it with non-halogenated waste can contaminate a larger volume of solvent and lead to significant compliance violations and increased disposal costs.[10] Never dispose of this chemical in the regular trash or down the drain.[11]

  • Select the Right Container: Use a designated hazardous waste container that is compatible with the chemical. For solid waste like this compound, a wide-mouth, sealable polyethylene or glass container is appropriate. The container must be in good condition, with no cracks or leaks, and have a secure, tight-fitting lid.[5]

  • Keep Containers Closed: Except when adding waste, the container must be kept securely closed.[5] This is a common point of failure in laboratory inspections and is a violation of EPA regulations.[5]

Accurate labeling is mandated by law and is essential for the safety of everyone who will handle the container. The label must include:

  • The words "Hazardous Waste".

  • The full, unabbreviated chemical name: "this compound".

  • The specific hazard characteristics (e.g., "Irritant," "Toxic"). Affix the appropriate GHS pictograms.

  • The accumulation start date (the date the first drop of waste was added to the container).

Store the sealed and labeled waste container in your laboratory's designated SAA. This area should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from ignition sources and incompatible chemicals.[1]

Follow your institution's specific procedures for having chemical waste collected by the Environmental Health and Safety (EHS) department. This typically involves submitting a request for pickup. Do not allow waste to accumulate beyond your institution's specified time or volume limits.

Once collected by EHS, the waste is transported by a licensed hazardous waste handler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[7] For halogenated organic compounds, the required method of disposal is typically incineration in a specialized furnace equipped with afterburners and scrubbers to neutralize the acidic gases (like HCl) produced during combustion.[4]

Emergency Procedures for Spills

In the event of a spill during handling or disposal:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: If the spill is small and you are trained to handle it, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[1] Do not use combustible materials like paper towels.

  • Clean-Up: Carefully sweep or scoop the absorbed material and contaminated debris into a designated hazardous waste container.[4]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.

By adhering to this comprehensive disposal plan, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. This protocol is designed to be a self-validating system, where an understanding of the chemical's properties informs every step of the process, ensuring that this compound is managed responsibly from cradle to grave.[5][7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1,5-naphthyridine
Reactant of Route 2
2-Chloro-1,5-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.